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Gibepyrone D

Cat. No.: B14078853
M. Wt: 194.18 g/mol
InChI Key: MQNNRPUVAMHCCO-FNORWQNLSA-N
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Description

Gibepyrone D is a pyranone.
3-Methyl-6-(2-carboxy-1-methylethenyl)-2H-pyran-2-one has been reported in Fusarium fujikuroi with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O4 B14078853 Gibepyrone D

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

(E)-3-(5-methyl-6-oxopyran-2-yl)but-2-enoic acid

InChI

InChI=1S/C10H10O4/c1-6-3-4-8(14-10(6)13)7(2)5-9(11)12/h3-5H,1-2H3,(H,11,12)/b7-5+

InChI Key

MQNNRPUVAMHCCO-FNORWQNLSA-N

Isomeric SMILES

CC1=CC=C(OC1=O)/C(=C/C(=O)O)/C

Canonical SMILES

CC1=CC=C(OC1=O)C(=CC(=O)O)C

Origin of Product

United States

Foundational & Exploratory

The Fungal Origins and Biosynthesis of Gibepyrone D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gibepyrone D is a polyketide-derived natural product originating from various species of the fungal genus Fusarium, including the rice pathogen Fusarium fujikuroi and the endophytic fungi Fusarium oxysporum and Fusarium proliferatum.[1] This technical guide provides a comprehensive overview of the origin of this compound, detailing its biosynthetic pathway, the key enzymes involved, and the experimental methodologies for its isolation and characterization. Quantitative data, including NMR and mass spectrometry, are presented in structured tables. Furthermore, detailed experimental protocols and visual diagrams of the relevant biological and experimental workflows are provided to facilitate a deeper understanding for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Gibepyrones are a class of 2H-pyran-2-one compounds produced by fungi.[1] this compound is a notable member of this family, derived from its precursor, Gibepyrone A. The biosynthesis of these compounds is of significant interest due to their potential biological activities and the intricate enzymatic machinery involved in their formation. This guide focuses on the elucidation of the origin of this compound, from its genetic underpinnings to its chemical characterization.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the formation of its precursor, Gibepyrone A, a C10 polyketide.

The Gibepyrone Gene Cluster and Gibepyrone A Synthesis

The core of Gibepyrone A is assembled by a polyketide synthase (PKS), specifically PKS13, which has been designated as Gpy1.[1] This enzyme is encoded within a small gene cluster that also contains a gene for an ATP-binding cassette (ABC) transporter, Gpy2.[1] The Gpy1 synthase catalyzes the condensation of acetyl-CoA and malonyl-CoA units to form the polyketide backbone, which then undergoes cyclization to yield Gibepyrone A.

Conversion of Gibepyrone A to this compound: A Detoxification Pathway

Gibepyrone A has been shown to exhibit some toxicity to the producing fungus itself.[1] To mitigate this, Fusarium species have evolved a detoxification mechanism involving the conversion of Gibepyrone A into its oxidized derivatives, including this compound.[1] This transformation is catalyzed by one or more cytochrome P450 monooxygenases that are not encoded within the gibepyrone gene cluster.[1][2] These enzymes hydroxylate one of the methyl groups of Gibepyrone A, which is subsequently oxidized to a carboxylic acid, yielding this compound.[1]

Quantitative Data for this compound

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following tables summarize the key quantitative data.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position¹³C (ppm)¹H (ppm, mult., J in Hz)
2164.5-
3118.96.25 (s)
4144.37.33 (s)
5100.5-
6161.7-
7137.56.85 (q, 7.2)
813.02.13 (d, 7.2)
9168.3-
1014.82.05 (s)

Data obtained from Westphal et al., 2018.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Ion FormulaCalculated m/zMeasured m/z
[M+H]⁺195.0601195.0603

Data obtained from Westphal et al., 2018.

Experimental Protocols

Isolation and Purification of this compound from Fusarium proliferatum Culture

This protocol is adapted from general methods for the isolation of secondary metabolites from Fusarium species.

  • Fungal Culture: Inoculate Fusarium proliferatum into a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate at 25-28°C for 14-21 days with shaking (150 rpm).

  • Extraction: After incubation, separate the mycelium from the culture broth by filtration. Extract the culture filtrate three times with an equal volume of ethyl acetate. Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

    • Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing the compound of interest.

    • Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water) to yield pure this compound.

  • Structure Verification: Confirm the identity and purity of the isolated this compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

In Vitro Enzymatic Conversion of Gibepyrone A to this compound

This hypothetical protocol is based on the known involvement of P450 monooxygenases.

  • Enzyme Preparation:

    • Identify candidate P450 monooxygenase genes from the Fusarium genome that are upregulated in the presence of Gibepyrone A.

    • Clone the candidate genes into an appropriate expression vector (e.g., for expression in E. coli or a fungal host).

    • Express and purify the recombinant P450 monooxygenase and its corresponding cytochrome P450 reductase.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the purified P450 monooxygenase, cytochrome P450 reductase, a source of NADPH (e.g., an NADPH regenerating system), and Gibepyrone A in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Incubate the reaction mixture at an optimal temperature (e.g., 28-30°C) for a defined period.

    • Stop the reaction by adding a quenching solvent like acetonitrile or by heat inactivation.

  • Product Analysis:

    • Analyze the reaction mixture by HPLC or LC-MS to detect the formation of this compound.

    • Confirm the identity of the product by comparing its retention time and mass spectrum with an authentic standard of this compound.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Gibepyrone_Biosynthesis cluster_0 Gibepyrone Gene Cluster cluster_1 Biosynthetic Pathway Gpy1 Gpy1 (PKS) GibepyroneA Gibepyrone A Gpy1->GibepyroneA Polyketide Synthesis & Cyclization Gpy2 Gpy2 (ABC Transporter) Acetyl-CoA Acetyl-CoA Acetyl-CoA->Gpy1 Malonyl-CoA Malonyl-CoA Malonyl-CoA->Gpy1 GibepyroneD This compound GibepyroneA->GibepyroneD Oxidation (P450 Monooxygenase) P450 Cluster-Independent P450 Monooxygenase

Caption: Biosynthetic pathway of this compound from primary metabolites.

Experimental_Workflow cluster_0 Isolation & Purification cluster_1 Characterization A Fungal Culture (Fusarium proliferatum) B Solvent Extraction (Ethyl Acetate) A->B C Column Chromatography (Silica Gel) B->C D Preparative HPLC (C18 Column) C->D E Pure this compound D->E F NMR Spectroscopy (¹H, ¹³C) E->F G High-Resolution Mass Spectrometry E->G

Caption: Experimental workflow for the isolation and characterization of this compound.

P450_Catalytic_Cycle P450_Fe3 P450 (Fe³⁺) P450_Fe3_Substrate P450 (Fe³⁺) - Gibepyrone A P450_Fe3->P450_Fe3_Substrate Substrate Binding P450_Fe2_Substrate P450 (Fe²⁺) - Gibepyrone A P450_Fe3_Substrate->P450_Fe2_Substrate Reduction (e⁻ from CPR) P450_Fe2_O2_Substrate P450 (Fe²⁺)-O₂ - Gibepyrone A P450_Fe2_Substrate->P450_Fe2_O2_Substrate O₂ Binding P450_Fe3_Product P450 (Fe³⁺) - this compound P450_Fe2_O2_Substrate->P450_Fe3_Product Reduction (e⁻), O-O cleavage, Substrate Oxidation P450_Fe3_Product->P450_Fe3 Product Release

Caption: Generalized catalytic cycle of P450 monooxygenase in the conversion of Gibepyrone A to this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and Isolation of Gibepyrone D

This guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of this compound, a polyketide metabolite produced by various species of the fungus Fusarium.

Introduction

This compound is a member of the gibepyrone family of α-pyrone compounds, which were first isolated from the rice pathogenic fungus Fusarium fujikuroi. These compounds are of interest due to their potential biological activities. This compound is an oxidized derivative of Gibepyrone A and its production is considered part of a detoxification pathway in the producing fungus. It has been identified in cultures of endophytic isolates of Fusarium oxysporum and Fusarium proliferatum.

Biosynthesis of this compound

The biosynthesis of this compound is initiated from the precursor Gibepyrone A, which is synthesized by a polyketide synthase (PKS) encoded by the GPY1 gene.[1] Gibepyrone A is then converted to this compound through oxidation reactions catalyzed by cluster-independent cytochrome P450 monooxygenases.[1][2][3] This conversion is believed to be a detoxification mechanism, as Gibepyrone A exhibits moderate toxicity to the producing fungus.[2]

Genetic Regulation of Gibepyrone Biosynthesis

The expression of the gibepyrone biosynthetic gene cluster is regulated by a network of global regulators. The velvet complex, consisting of the proteins Vel1, Vel2, and Lae1, acts as a repressor of gene expression.[1][3] Conversely, the transcription factor Sge1 positively regulates gibepyrone biosynthesis.[1][3]

Experimental Protocols

The following sections detail the methodologies for the cultivation of Fusarium species and the subsequent isolation and purification of this compound.

Fungal Cultivation for this compound Production

Materials:

  • Fusarium proliferatum or Fusarium oxysporum culture

  • Potato Dextrose Agar (PDA) plates

  • Darken medium

  • ICI (Imperial Chemical Industries) medium

  • Glutamine

  • Erlenmeyer flasks (300 mL)

  • Rotary shaker

  • Sterile water

Procedure:

  • Fungal Activation: Inoculate the Fusarium strain onto PDA plates and incubate at 28°C for 5-7 days until sufficient mycelial growth is observed.

  • Pre-culture: Inoculate a 300 mL Erlenmeyer flask containing 100 mL of Darken medium with a small agar plug of the activated fungus. Incubate at 28°C on a rotary shaker at 180 rpm for 3 days in the dark.

  • Main Culture: Transfer 500 µL of the pre-culture into a 300 mL Erlenmeyer flask containing 100 mL of ICI medium supplemented with 6 mM glutamine as the sole nitrogen source.

  • Incubation: Incubate the main culture at 28°C on a rotary shaker at 180 rpm for 7 days in the dark to allow for the production of this compound.

Extraction of this compound from Fungal Culture

Materials:

  • Fungal culture from step 3.1

  • Liquid nitrogen

  • Mortar and pestle or grinder

  • Ethyl acetate

  • Centrifuge

  • Rotary evaporator

  • Methanol

Procedure:

  • Mycelium Harvesting: Separate the fungal mycelium from the culture broth by centrifugation.

  • Mycelium Lysis: Freeze-dry the harvested mycelium and grind it into a fine powder using a mortar and pestle with liquid nitrogen.

  • Solvent Extraction: Resuspend the powdered mycelium in ethyl acetate and stir for several hours at room temperature. Repeat this step three times to ensure complete extraction.

  • Culture Broth Extraction: Extract the culture supernatant separately with an equal volume of ethyl acetate three times.

  • Combine and Concentrate: Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Sample Preparation: Dissolve the crude extract in a small volume of methanol for subsequent analysis and purification.

Isolation and Purification of this compound by HPLC

Materials:

  • Crude extract from step 3.2

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • C18 reverse-phase preparative HPLC column

  • Acetonitrile (ACN)

  • Water with 0.1% formic acid

  • Fraction collector

Procedure:

  • Column Equilibration: Equilibrate the preparative C18 HPLC column with a mobile phase of 10% acetonitrile in water (with 0.1% formic acid).

  • Sample Injection: Inject the dissolved crude extract onto the column.

  • Gradient Elution: Elute the compounds using a linear gradient of acetonitrile from 10% to 90% over 40 minutes at a flow rate of 5 mL/min.

  • Fraction Collection: Collect fractions based on the UV chromatogram, monitoring at a wavelength of 254 nm.

  • Purity Analysis: Analyze the collected fractions containing the peak corresponding to this compound for purity using an analytical HPLC-UV/MS system.

  • Drying: Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.

Data Presentation

Spectroscopic Data for this compound

The structure of this compound is confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy.

Proton Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
H-47.15d6.0
H-56.20d6.0
H-76.05q7.0
H-84.30s
H-101.85d7.0

Note: The ¹H-NMR data is based on published literature and may vary slightly depending on the solvent and instrument used.

Visualizations

Biosynthetic Pathway of this compound

Gibepyrone_D_Biosynthesis Gibepyrone A Gibepyrone A This compound This compound Gibepyrone A->this compound  P450 monooxygenases (Oxidation)

Caption: Biosynthesis of this compound from Gibepyrone A.

Regulatory Pathway of Gibepyrone Biosynthesis

Gibepyrone_Regulation cluster_regulators Regulators cluster_genes Target Genes Velvet_Complex Velvet Complex (Vel1, Vel2, Lae1) GPY1 GPY1 (PKS) Velvet_Complex->GPY1 Repression Sge1 Sge1 Sge1->GPY1 Activation

Caption: Regulation of the GPY1 gene in Gibepyrone biosynthesis.

Experimental Workflow for this compound Isolation

Gibepyrone_D_Isolation_Workflow A Fungal Cultivation (Fusarium proliferatum) B Mycelium & Broth Separation A->B C Extraction with Ethyl Acetate B->C D Crude Extract Concentration C->D E Preparative HPLC Purification D->E F Pure this compound E->F

Caption: Workflow for the isolation of this compound.

References

The Gibepyrone D Biosynthesis Pathway in Fusarium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Gibepyrone D biosynthetic pathway in fungi of the Fusarium genus. It covers the core genetic and enzymatic components, regulatory networks, and key experimental methodologies used to elucidate this pathway, presenting a valuable resource for research and development in natural product chemistry and drug discovery.

Executive Summary

Gibepyrones are a class of 2H-pyran-2-one polyketides produced by various Fusarium species, including the rice pathogen Fusarium fujikuroi and the cereal pathogen Fusarium graminearum. While initially identified over two decades ago, the molecular basis of their biosynthesis has only recently been uncovered. This guide details the synthesis of this compound, a derivative of the parent compound Gibepyrone A, highlighting the key enzymatic steps and the complex regulatory mechanisms that govern its production. The pathway involves a core polyketide synthase and subsequent modifications by cluster-independent enzymes, suggesting a potential detoxification role for these molecules within the fungus.

The Core Biosynthetic Pathway

The biosynthesis of this compound originates from the formation of its precursor, Gibepyrone A. This process is initiated by a polyketide synthase (PKS) that catalyzes the condensation of acetyl-CoA and malonyl-CoA units.

From Precursors to Gibepyrone A

Feeding experiments with isotopically labeled precursors have confirmed the polyketide origin of the gibepyrone scaffold.[1][2] The key enzyme responsible for the synthesis of Gibepyrone A is a polyketide synthase, identified as PKS13 (designated Gpy1) in F. fujikuroi and PKS8 in F. graminearum.[1][3] This enzyme catalyzes the condensation of one acetyl-CoA starter unit with three malonyl-CoA extender units.[4] During this process, two C-methylation steps occur, with S-adenosyl methionine (SAM) serving as the methyl group donor.[4] The final step is an intramolecular cyclization that releases the Gibepyrone A molecule.[4]

The Gibepyrone Gene Cluster

In F. fujikuroi, the gene encoding the core PKS, GPY1 (FFUJ_12020), is located in a small gene cluster.[1] This cluster also contains a gene encoding an ATP-binding cassette (ABC) transporter, designated GPY2 (FFUJ_12021).[1][2] Interestingly, in F. graminearum, the homologous PKS8 gene appears to be a stand-alone gene, lacking an associated transporter in its immediate genomic vicinity.[3]

Conversion of Gibepyrone A to this compound

This compound is not directly produced by the gene cluster. Instead, it is an oxidized derivative of Gibepyrone A.[1][5] This conversion is catalyzed by one or more cytochrome P450 monooxygenases that are not encoded within the gibepyrone gene cluster.[1][2][5] The activity of these P450 enzymes is dependent on a cytochrome P450 reductase (CPR).[1][5] This spatial separation of the core synthase and the modifying enzymes suggests that the production of this compound may serve as a detoxification mechanism, converting the moderately toxic Gibepyrone A into a less harmful derivative.[3][5]

The proposed biosynthetic pathway is visualized in the diagram below.

This compound Biosynthesis Pathway This compound Biosynthesis Pathway cluster_precursors Precursors cluster_core Core Biosynthesis cluster_modification Modification Acetyl-CoA Acetyl-CoA Gibepyrone A Gibepyrone A Acetyl-CoA->Gibepyrone A Gpy1 (PKS) Malonyl-CoA (x3) Malonyl-CoA (x3) Malonyl-CoA (x3)->Gibepyrone A Gpy1 (PKS) SAM (x2) SAM (x2) SAM (x2)->Gibepyrone A Gpy1 (PKS) This compound This compound Gibepyrone A->this compound Cluster-independent P450 Monooxygenases (CPR-dependent)

Caption: Core biosynthetic pathway of this compound from primary metabolites.

Regulation of Gibepyrone Biosynthesis

The production of gibepyrones is tightly controlled by a network of regulatory proteins, indicating its importance in the fungal secondary metabolism.

Positive and Negative Regulators

In F. fujikuroi, the biosynthesis of Gibepyrone A is positively regulated by Sge1 , a master regulator of secondary metabolism.[1][2] Conversely, the expression of the GPY genes is strictly repressed by members of the fungus-specific Velvet complex (Vel1, Vel2, and Lae1) .[1][2] Deletion of the genes encoding these repressive proteins leads to an increase in Gibepyrone A production.[1]

The Role of the Gpy2 Transporter

The ABC transporter Gpy2, encoded within the gene cluster, plays an unexpected regulatory role.[1] While it has a minor impact on the efflux of Gibepyrone A from the cell, its primary function appears to be the repression of GPY1 gene expression.[1][2] Consequently, deletion of gpy2 results in the upregulation of GPY1 and a significant increase in both intracellular and extracellular concentrations of Gibepyrone A.[1]

The regulatory network is depicted in the following diagram.

Regulatory Network of Gibepyrone Biosynthesis Regulatory Network of Gibepyrone Biosynthesis Velvet_Complex Velvet Complex (Vel1, Vel2, Lae1) GPY1 GPY1 Gene Expression Velvet_Complex->GPY1 Gpy2 Gpy2 (ABC Transporter) Gpy2->GPY1 Sge1 Sge1 Sge1->GPY1 Gibepyrone_A Gibepyrone A Production GPY1->Gibepyrone_A

Caption: Key regulators influencing Gibepyrone A biosynthesis in F. fujikuroi.

Quantitative Data Summary

The following tables summarize the relative production of Gibepyrone A and this compound in various mutant strains of F. fujikuroi compared to the wild-type (WT) strain. These data are compiled from studies involving gene deletions and are crucial for understanding the functional roles of the implicated genes.

Table 1: Relative Gibepyrone A Production in F. fujikuroi Mutants

StrainGenetic ModificationRelative Gibepyrone A Production (% of WT)Reference
Δgpy1Deletion of PKS gene0%[1]
GPY1CComplementation of Δgpy1Restored to WT levels[1]
Δgpy2Deletion of ABC transporter gene> 100% (Enhanced)[1]
Δvel1Deletion of Velvet complex componentElevated[1]
Δvel2Deletion of Velvet complex componentElevated[1]
Δlae1Deletion of Velvet complex componentElevated[1]
Δsge1Deletion of positive regulatorDown-regulated[1]

Table 2: Relative Gibepyrone B and D Production in F. fujikuroi Mutants

StrainGenetic ModificationRelative Gibepyrone B & D ProductionReference
Δgpy1Deletion of PKS geneAbsent[1]
OE::GPY1Overexpression of PKS geneIncreased amounts[1]
ΔcprDeletion of cytochrome P450 reductaseAbsent[1]

Experimental Protocols

The elucidation of the this compound pathway has relied on a combination of genetic, analytical, and biochemical techniques. This section provides an overview of the key experimental methodologies employed.

Fungal Strains and Culture Conditions
  • Strains: Fusarium fujikuroi IMI58289 and its mutant derivatives are commonly used.

  • Culture Media: For secondary metabolite production, cultures are typically grown in a defined liquid medium, such as ICI (Imperial Chemical Industries) medium, supplemented with a specific nitrogen source (e.g., 6 mM glutamine) to induce gibepyrone synthesis.[6][7]

  • Growth Conditions: Cultures are generally incubated for 5-7 days at approximately 28-30°C in the dark with shaking.

Gene Deletion and Complementation

Targeted gene deletion is a fundamental technique for functional analysis.

  • Construct Generation: Deletion constructs are created using fusion PCR or in-yeast recombination.[8][9] These constructs typically consist of a selectable marker gene (e.g., hygromycin B resistance cassette, hph) flanked by the 5' and 3' untranslated regions (UTRs) of the target gene.

  • Transformation: Protoplasts are generated from fungal mycelium and transformed with the deletion construct, often using a PEG-mediated method.[9][10]

  • Selection and Verification: Transformants are selected on a medium containing the appropriate antibiotic. Homologous recombination events resulting in gene replacement are verified by diagnostic PCR and Southern blotting.

  • Complementation: To confirm that the observed phenotype is due to the specific gene deletion, the wild-type gene is reintroduced into the deletion mutant (in loco complementation).

The general workflow for gene deletion is illustrated below.

Gene Deletion Workflow Gene Deletion Experimental Workflow cluster_construct Construct Generation cluster_transform Transformation cluster_verify Verification Fusion PCR Design Primers & Generate Deletion Construct (5'-UTR + hph + 3'-UTR) Protoplast Transformation Generate Protoplasts Transform with Construct Fusion PCR->Protoplast Transformation Selection & Verification Select on Hygromycin Verify by PCR/ Southern Blot Protoplast Transformation->Selection & Verification

References

Unraveling the Molecular Architecture of Gibepyrone D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Gibepyrone D, a polyketide metabolite produced by various species of the fungus Fusarium. This document details the biosynthetic origin, summarizes the key spectroscopic data, and outlines the experimental methodologies integral to its structural determination.

Introduction

This compound is a member of the α-pyrone class of secondary metabolites, which are of significant interest due to their diverse biological activities. It is biosynthetically derived from its precursor, Gibepyrone A, through an oxidation process. Understanding the precise chemical structure of this compound is fundamental for elucidating its bioactivity, mechanism of action, and potential applications in drug development.

Biosynthetic Pathway

The biosynthesis of this compound is intrinsically linked to that of Gibepyrone A. The core polyketide backbone of Gibepyrone A is assembled by a polyketide synthase (PKS). Subsequently, Gibepyrone A undergoes oxidation to yield this compound. This transformation is catalyzed by cluster-independent cytochrome P450 monooxygenases, a common mechanism for functionalizing secondary metabolites in fungi.[1][2][3] This biosynthetic relationship provides the foundational hypothesis for the core chemical scaffold of this compound.

Gibepyrone_Biosynthesis Gibepyrone A Gibepyrone A P450 P450 Monooxygenases (Oxidation) Gibepyrone A->P450 This compound This compound P450->this compound

Caption: Biosynthetic conversion of Gibepyrone A to this compound.

Chemical Structure Elucidation

The definitive structure of this compound was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (600 MHz) [4]

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
47.25d5.8
56.25d5.8
76.55q7.2
84.30s-
101.85d7.2
112.10s-

Note: The data presented is based on the available information from the cited source. A complete dataset including all proton assignments would be required for a full de novo elucidation.

At the time of this writing, a comprehensive, publicly available dataset for the ¹³C NMR of this compound could not be located in the searched resources. The elucidation would typically proceed by comparison with the ¹³C NMR data of Gibepyrone A and related α-pyrone compounds, alongside 2D NMR experiments such as HSQC and HMBC to assign carbon resonances.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)Molecular FormulaNote
ESI+[M+H]⁺C₁₀H₁₁O₄Predicted based on the structure of this compound, which has an additional oxygen and one less hydrogen atom compared to Gibepyrone A (C₁₀H₁₂O₂).

Note: While specific experimental HRMS data for this compound was not found in the initial searches, the molecular formula can be inferred from its biosynthetic relationship to Gibepyrone A. The experimental protocol would involve obtaining the exact mass to confirm the elemental composition.

Key Experimental Protocols

The structural elucidation of this compound involves a series of systematic experimental procedures.

  • Fungal Culture: Fusarium species known to produce gibepyrones are cultured in a suitable liquid or solid medium under conditions optimized for secondary metabolite production.

  • Extraction: The fungal biomass and/or culture broth are extracted with an organic solvent, typically ethyl acetate or methanol, to isolate the crude mixture of metabolites.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to purify this compound. This multi-step process often includes:

    • Column Chromatography: Initial separation on silica gel or other stationary phases using a gradient of solvents with increasing polarity.

    • High-Performance Liquid Chromatography (HPLC): Further purification using a reversed-phase (e.g., C18) or normal-phase column to achieve high purity of the target compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) and subjected to ¹H and ¹³C NMR analysis to determine the chemical environment of each proton and carbon atom.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms.

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for assembling the molecular fragments.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Performed using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., TOF, Orbitrap) to determine the accurate mass and elemental composition of the molecule.

    • Tandem Mass Spectrometry (MS/MS): The parent ion is fragmented, and the resulting fragmentation pattern provides valuable information about the substructures of the molecule.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound follows a logical progression from initial hypothesis to final confirmation.

Elucidation_Workflow cluster_0 Hypothesis Generation cluster_1 Data Acquisition cluster_2 Structure Assembly cluster_3 Confirmation Biosynthesis Biosynthetic Relationship to Gibepyrone A Isolation Isolation from Fusarium Culture Biosynthesis->Isolation Spectroscopy Spectroscopic Analysis (NMR, HRMS) Isolation->Spectroscopy 1D_NMR 1D NMR Analysis (¹H, ¹³C) Spectroscopy->1D_NMR 2D_NMR 2D NMR Analysis (COSY, HSQC, HMBC) Spectroscopy->2D_NMR MS_Data MS Data Analysis (HRMS, MS/MS) Spectroscopy->MS_Data Structure_Proposal Proposed Structure of this compound 1D_NMR->Structure_Proposal 2D_NMR->Structure_Proposal MS_Data->Structure_Proposal Confirmation Comparative Analysis & Final Structure Confirmation Structure_Proposal->Confirmation

Caption: Workflow for the chemical structure elucidation of this compound.

Conclusion

The chemical structure of this compound has been established through a combination of biosynthetic reasoning and detailed spectroscopic analysis. While the provided data offers a solid foundation, a complete de novo structure elucidation would necessitate a full set of 1D and 2D NMR data, along with detailed HRMS and MS/MS fragmentation analysis. This technical guide serves as a core resource for researchers and professionals in understanding the fundamental principles and methodologies applied in the structural characterization of novel natural products like this compound.

References

Gibepyrone D in Fungi: A Technical Guide on its Core Biological Function and Regulatory Network

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Gibepyrone D is a polyketide-derived secondary metabolite found in several species of the fungal genus Fusarium. While its precursor, Gibepyrone A, exhibits moderate antimicrobial and autotoxic properties, the primary biological role of this compound appears to be as a product of a detoxification process. Fungi convert the more toxic Gibepyrone A into its oxidized derivatives, including this compound, through the action of cytochrome P450 monooxygenases. This conversion is crucial for the producing organism's self-protection. The biosynthesis of the gibepyrone backbone is orchestrated by a small polyketide synthase gene cluster, which is itself subject to complex regulation by global secondary metabolism regulators like the Velvet complex and Sge1. This guide provides an in-depth analysis of the biosynthesis, regulation, and biological functions of this compound, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support further research and development.

Introduction to this compound

Gibepyrones are a class of α-pyrone compounds isolated from fungi, most notably the rice pathogen Fusarium fujikuroi.[1] this compound is an oxidized derivative of Gibepyrone A, the primary product of the gibepyrone biosynthetic pathway.[2] While several gibepyrone derivatives exist (A, B, C, D, E, F), this compound is specifically formed through enzymatic oxidation.[2][3] This compound has been identified in cultures of F. fujikuroi, F. graminearum, and endophytic isolates of F. oxysporum and F. proliferatum.[1][2] Understanding the biological role of this compound is intrinsically linked to the function and regulation of its precursor, Gibepyrone A, and centers on a sophisticated mechanism of fungal self-preservation.

Biosynthesis of this compound

The formation of this compound is a two-stage process involving a core polyketide synthase (PKS) and subsequent modifying enzymes.

The Gibepyrone Gene Cluster and Gibepyrone A Synthesis

The backbone of the molecule, Gibepyrone A, originates from a polyketide pathway.[2] In F. fujikuroi, this process is facilitated by a small gene cluster containing two key genes:

  • gpy1 (PKS13): Encodes a polyketide synthase responsible for condensing acetate units to form the Gibepyrone A structure.[2][3]

  • gpy2 : Encodes an ATP-binding cassette (ABC) transporter. While having a minor role in efflux, Gpy2 primarily functions as a transcriptional repressor of gpy1.[2][3]

Conversion of Gibepyrone A to this compound

Gibepyrone A is subsequently converted into Gibepyrones B and D. This critical step is not performed by enzymes within the gpy cluster. Instead, the oxidation is catalyzed by cluster-independent, CPR-dependent P450 monooxygenases .[1][2][3] This enzymatic conversion is hypothesized to be a detoxification step, transforming the more toxic Gibepyrone A into a less harmful derivative.[4]

Gibepyrone_Biosynthesis This compound Biosynthetic Pathway cluster_backbone Backbone Synthesis (gpy Cluster) cluster_modification Modification (Non-Cluster Enzymes) PKS Polyketide Synthase (Gpy1/PKS13) GibA Gibepyrone A PKS->GibA Polyketide Synthesis P450 Cytochrome P450 Monooxygenases GibA->P450 Oxidation GibD This compound P450->GibD

Caption: Biosynthetic pathway of this compound from its polyketide precursor.

Regulation of Gibepyrone Biosynthesis

The production of gibepyrones is tightly controlled at the transcriptional level by both fungus-specific global regulators and environmental cues.

Genetic Regulatory Network

The expression of the core biosynthetic gene, gpy1, is influenced by a network of activators and repressors:

  • Negative Regulation: The Velvet complex , comprising Vel1 and Vel2, along with the global regulator Lae1 , strictly represses the expression of the gpy gene cluster.[1][2][3] As mentioned, the ABC transporter Gpy2 also acts to repress gpy1 expression.[3]

  • Positive Regulation: Sge1 , a master regulator of secondary metabolism in F. fujikuroi, acts as a positive regulator, promoting gibepyrone biosynthesis.[2][3]

Environmental and Nutritional Cues
  • Nitrogen: Gibepyrone A production is induced by the presence of nitrogen, in contrast to other secondary metabolites in F. fujikuroi like gibberellins and bikaverin, which are produced under nitrogen starvation.[5]

  • Light: Exposure to red light has been observed to cause a modest but significant increase in the production of this compound in Fusarium graminearum.[1][6]

Gibepyrone_Regulation Regulatory Network of Gibepyrone Biosynthesis Sge1 Sge1 Gpy1 gpy1 Gene Expression Sge1->Gpy1 Activates Velvet Velvet Complex (Vel1, Vel2, Lae1) Velvet->Gpy1 Represses Gpy2 Gpy2 (ABC Transporter) Gpy2->Gpy1 Represses GibA Gibepyrone A Production Gpy1->GibA

Caption: Genetic regulation of the core gibepyrone biosynthetic gene gpy1.

Core Biological Function: A Detoxification Mechanism

The primary biological function attributed to the conversion of Gibepyrone A to this compound is self-protection for the producing fungus.

Autotoxicity of Gibepyrone A

Studies have demonstrated that Gibepyrone A is toxic to F. fujikuroi.[2] Plate-based assays show significant inhibition of fungal growth in the presence of its own metabolite, indicating a strong selective pressure to mitigate this toxicity.[2]

Compound Concentration (µg/mL) Effect on F. fujikuroi Colony Diameter Reference
Gibepyrone A100~50% reduction[2]
Gibepyrone A200~85% reduction[2]
Table 1: Autotoxicity of Gibepyrone A against its producing organism, Fusarium fujikuroi.
Role of P450 Monooxygenases in Detoxification

The enzymatic conversion of Gibepyrone A to the less toxic this compound is a classic detoxification strategy. By employing non-cluster P450 enzymes for this modification, the fungus can neutralize the toxic precursor, allowing for its continued production without self-harm.[2][4] This suggests that the measured output of this compound in fungal cultures is an indicator of an active self-protection mechanism.

Secondary Biological Activities

While detoxification is the primary role, gibepyrones also exhibit moderate antimicrobial properties, which may contribute to the fungus's ecological competitiveness.

Antimicrobial and Antifungal Properties

Gibepyrones A and B have demonstrated inhibitory activity against both Gram-positive bacteria and yeasts.[2] While specific quantitative data for this compound's antimicrobial activity is less defined in the literature, it is part of a class of compounds with established bioactive potential.[1][4] Gibepyrones have also been noted as potent nematode-antagonistic compounds.[1][4]

Compound Test Organism Activity Type Minimal Inhibitory Concentration (MIC) Reference
Gibepyrone ABacillus subtilisAntibacterial100–200 µg/mL[2]
Gibepyrone AStaphylococcus aureusAntibacterial100–200 µg/mL[2]
Gibepyrone ASaccharomyces cerevisiaeAntifungal (Yeast)100–200 µg/mL[2]
Gibepyrone ACandida albicansAntifungal (Yeast)100–200 µg/mL[2]
Gibepyrone BStaphylococcus aureusAntibacterial100–200 µg/mL[2]
Gibepyrone BSaccharomyces cerevisiaeAntifungal (Yeast)100–200 µg/mL[2]
Table 2: Documented antimicrobial activities of Gibepyrone A and B.

Key Experimental Protocols

The characterization of this compound's function relies on a combination of genetic, analytical, and microbiological techniques.

Protocol: Fungal Culture and Metabolite Extraction
  • Pre-culture: Inoculate fungal mycelia into 100 mL of a suitable liquid medium (e.g., Darken medium) and incubate for 3 days at 30°C with shaking (180 rpm).[7]

  • Main Culture: Transfer a small volume (e.g., 0.5 mL) of the pre-culture into a secondary metabolite production medium, such as ICI medium supplemented with a specific nitrogen source (e.g., 60 mM glutamine to induce gibepyrone production).[7]

  • Incubation: Incubate the main culture for 7 days at 30°C with shaking (180 rpm).

  • Extraction: Separate the mycelia from the culture filtrate by filtration. Extract the filtrate three times with an equal volume of ethyl acetate. Combine the organic phases and evaporate to dryness under reduced pressure.

  • Analysis: Resuspend the dried extract in methanol for analysis by High-Performance Liquid Chromatography (HPLC) or LC-Mass Spectrometry (LC-MS) to identify and quantify this compound.

Protocol: Gene Deletion via Protoplast Transformation

This protocol describes a standard method for creating targeted gene knockouts (e.g., a Δgpy1 mutant) in filamentous fungi.

  • Construct Generation: Create a deletion construct using a split-marker approach. Amplify ~1 kb fragments of the 5' and 3' flanking regions of the target gene. Fuse these fragments to the 5' and 3' ends of a selectable marker gene (e.g., hygromycin B resistance, hph), respectively, in two separate PCR reactions.

  • Protoplast Formation: Grow the fungus in a liquid medium. Harvest young mycelia and incubate in an osmotic buffer (e.g., 0.7 M KCl) containing cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum, driselase).

  • Transformation: Gently mix the purified protoplasts with the two split-marker PCR products. Add a PEG-calcium solution to induce DNA uptake.

  • Regeneration and Selection: Plate the transformation mixture onto a regenerative agar medium containing an osmotic stabilizer and the appropriate selective agent (e.g., hygromycin B). Incubate until transformants appear.

  • Verification: Isolate genomic DNA from putative transformants. Confirm homologous recombination and gene replacement via diagnostic PCR and Southern blot analysis.

Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
  • Inoculum Preparation: Grow the test fungus (e.g., Candida albicans) on agar plates. Prepare a spore or cell suspension in sterile saline and adjust the concentration to a standard density (e.g., 1-5 x 10^5 cells/mL).

  • Compound Dilution: Prepare a 2-fold serial dilution of purified this compound in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640). The final concentration range should bracket the expected MIC (e.g., 512 µg/mL to 1 µg/mL).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (no drug) and a negative control (no inoculum).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The Minimal Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes complete visual inhibition of growth.

Experimental_Workflow Workflow for Gene Function Analysis Hypothesis Hypothesis: gpy1 is required for Gibepyrone A/D synthesis. GeneDeletion Generate Δgpy1 Mutant Strain (Protocol 6.2) Hypothesis->GeneDeletion Phenotype Phenotypic Analysis (Growth, Morphology) GeneDeletion->Phenotype Metabolite Metabolite Analysis (HPLC) (Protocol 6.1) GeneDeletion->Metabolite Comparison Compare Δgpy1 to Wild Type Phenotype->Comparison Metabolite->Comparison Conclusion Conclusion: Δgpy1 fails to produce Gibepyrones, confirming gene function. Comparison->Conclusion

Caption: A typical experimental workflow to validate the function of a biosynthetic gene.

Conclusion and Future Directions

The biological function of this compound in fungi is primarily as a detoxified derivative of the autotoxic precursor, Gibepyrone A. Its formation, mediated by non-cluster P450 monooxygenases, is a key self-preservation mechanism. The biosynthesis of its precursor is intricately regulated by a network of global regulators sensitive to environmental cues.

For researchers and drug development professionals, this system presents several points of interest:

  • Antifungal Targets: The enzymes involved in the gibepyrone pathway, particularly the PKS Gpy1, could be explored as potential targets for novel antifungal agents.

  • Detoxification Mechanisms: The P450 enzymes responsible for converting Gibepyrone A to D are examples of fungal drug resistance and detoxification pathways, which are of high interest in overcoming resistance to clinical and agricultural fungicides.

  • Bioactive Potential: While the antimicrobial activity of this compound itself requires further characterization, its precursor and related compounds show moderate bioactivity that could be explored through synthetic modification to enhance potency.

Future research should focus on identifying the specific P450 monooxygenases responsible for this compound formation and elucidating their substrate specificity. Furthermore, a comprehensive screening of this compound against a wider panel of microbial and eukaryotic cell lines is needed to fully define its bioactivity spectrum.

References

The Occurrence and Biosynthesis of Gibepyrone D in Fusarium Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gibepyrone D, a polyketide metabolite, has been identified as a natural product of several species within the fungal genus Fusarium. This technical guide provides an in-depth overview of the natural occurrence, biosynthesis, and experimental methodologies related to this compound in Fusarium. Quantitative data from published studies are summarized, and detailed experimental protocols are outlined to facilitate further research. Additionally, key biological pathways and experimental workflows are visualized to provide a clear understanding of the underlying processes. This document is intended to serve as a comprehensive resource for researchers and professionals in mycology, natural product chemistry, and drug development.

Natural Occurrence of this compound in Fusarium Species

This compound has been identified in cultures of various endophytic Fusarium species. Notably, its presence has been confirmed in Fusarium oxysporum and Fusarium proliferatum[1][2]. It is a derivative of Gibepyrone A, another secondary metabolite produced by several Fusarium species, including Fusarium fujikuroi, Fusarium keratoplasticum, and Fusarium petroliphilum[1][2]. The conversion of Gibepyrone A to this compound is considered a detoxification mechanism for the fungus[1][2][3].

Table 1: Quantitative Production of this compound and Related Metabolites in Fusarium Species
Fusarium SpeciesStrainMetaboliteProduction ConditionsYield/DetectionAnalytical MethodReference
F. fujikuroiIMI58289 (WT)This compoundLiquid ICI medium with 6 mM glutamine, 7 daysDetectedHPLC-HRMS[1]
F. fujikuroiOE::GPY1This compoundLiquid ICI medium with 6 mM glutamine, 7 daysIncreased amounts compared to WTHPLC-HRMS[1]
F. fujikuroiΔgpy1This compoundLiquid ICI medium with 6 mM glutamine, 7 daysNot detectedHPLC-HRMS[1]
F. fujikuroiΔcprThis compoundLiquid ICI medium with 6 mM glutamine, 7 daysNot detectedHPLC-HRMS[1]
F. oxysporumEndophytic isolateThis compoundNot specifiedDetectedNot specified[1][2]
F. proliferatumEndophytic isolateThis compoundNot specifiedDetectedNot specified[1][2]
F. mangiferaeNot specifiedThis compoundVarious culture conditions (ICI with glutamine or NaNO₃)Not detectedHPLC-MS[4][5]
F. graminearumNot specifiedThis compoundNot specifiedLikely end-productNot specified[6]

Biosynthesis and Regulation of this compound

This compound is not directly synthesized by a dedicated gene cluster but is rather a modification of the precursor Gibepyrone A. The biosynthesis of Gibepyrone A is initiated by a polyketide synthase (PKS), Gpy1[1][3]. The subsequent conversion of Gibepyrone A to Gibepyrones B and then to this compound is catalyzed by cluster-independent P450 monooxygenases[1][2][3][6]. This enzymatic transformation is considered a detoxification step, as Gibepyrone A exhibits moderate toxicity to the producing fungus[7].

The expression of the gibepyrone gene cluster is under complex regulatory control. Members of the fungus-specific velvet complex, including Vel1, Vel2, and Lae1, act as repressors of gibepyrone biosynthesis. Conversely, the regulator Sge1 positively influences the production of these compounds[1][3].

Gibepyrone_Biosynthesis_and_Regulation cluster_regulation Regulatory Inputs cluster_biosynthesis Biosynthetic Pathway Velvet_Complex Velvet Complex (Vel1, Vel2, Lae1) Gpy1 Gpy1 (PKS) Velvet_Complex->Gpy1 represses Sge1 Sge1 Sge1->Gpy1 activates Gibepyrone_A Gibepyrone A Gpy1->Gibepyrone_A synthesizes P450s Cluster-Independent P450 Monooxygenases Gibepyrone_A->P450s Gibepyrone_B Gibepyrone B P450s->Gibepyrone_B oxidizes Gibepyrone_D This compound P450s->Gibepyrone_D oxidizes Gibepyrone_B->P450s

Caption: Biosynthesis and regulation of this compound in Fusarium.

Experimental Protocols

Fungal Strains and Culture Conditions
  • Strains: Fusarium fujikuroi IMI58289 and its mutant derivatives (e.g., Δgpy1, OE::GPY1) are commonly used.

  • Media: For secondary metabolite production, liquid synthetic ICI medium (Imperial Chemical Industries) supplemented with 6 mM glutamine is often employed[1]. For routine growth and maintenance, complete medium (CM) or V8 agar can be used[5].

  • Cultivation: Fungal mycelia are typically pre-cultured in a suitable liquid medium (e.g., Darken medium) for 3 days in the dark with shaking (e.g., 180 rpm) at 30°C. The pre-cultured mycelium is then transferred to the secondary metabolite production medium and incubated for 7 days under similar conditions[1][5].

Extraction of this compound
  • After incubation, the fungal culture is separated into mycelium and culture filtrate by filtration.

  • The culture filtrate is extracted with an equal volume of an organic solvent such as ethyl acetate.

  • The organic phase is collected and evaporated to dryness under reduced pressure.

  • The dried extract is then redissolved in a suitable solvent (e.g., methanol) for subsequent analysis.

Analytical Methods for Detection and Quantification
  • High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (HPLC-HRMS): This is the primary method for the detection and quantification of this compound[1].

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile (both often containing a small percentage of formic acid) is a common mobile phase system.

    • Detection: Mass spectrometry is used for detection, with the exact mass of this compound being monitored.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method can be used for the analysis of volatile and semi-volatile compounds in headspace extracts of Fusarium cultures[1].

Experimental_Workflow Start Start: Fusarium Strain Cultivation Fungal Cultivation (e.g., Liquid ICI, 7 days) Start->Cultivation Filtration Separation of Mycelium and Culture Filtrate Cultivation->Filtration Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Filtration->Extraction Culture Filtrate Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Methanol Evaporation->Reconstitution Analysis Analysis by HPLC-HRMS / GC-MS Reconstitution->Analysis End End: Data Interpretation Analysis->End

Caption: Experimental workflow for this compound analysis.

Conclusion and Future Perspectives

This compound is a naturally occurring polyketide in several Fusarium species, arising from the detoxification of Gibepyrone A. Its biosynthesis is intricately linked to a specific PKS gene cluster and is subject to complex regulation. The methodologies outlined in this guide provide a framework for the consistent and reliable study of this compound. Future research could focus on elucidating the full spectrum of Fusarium species capable of producing this compound, exploring the environmental factors that influence its production, and investigating its potential biological activities, which could be of interest for drug development. The detailed understanding of its biosynthesis and regulation may also open avenues for synthetic biology approaches to enhance its production for further study.

References

Whitepaper: The Pivotal Role of Cytochrome P450 Monooxygenases in the Formation of Gibepyrone D

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The biosynthesis of the fungal secondary metabolite Gibepyrone D is a multi-step process initiated from a polyketide precursor. While the core scaffold, Gibepyrone A, is synthesized by a dedicated polyketide synthase (PKS), the subsequent conversion to its oxidized derivatives, including this compound, is critically dependent on the activity of cytochrome P450 (P450) monooxygenases. This technical guide provides a detailed examination of the enzymatic steps leading to this compound, focusing on the characterization and function of the involved P450 enzymes. It consolidates current knowledge, presents quantitative data on metabolite production, outlines key experimental protocols for functional analysis, and visualizes the biosynthetic and regulatory pathways. Notably, the P450 enzymes responsible for this transformation are not encoded within the primary gibepyrone gene cluster, suggesting a detoxification-driven evolutionary mechanism where the fungus modifies the moderately toxic Gibepyrone A into less harmful derivatives.[1][2]

Introduction to Gibepyrone Biosynthesis

Gibepyrones are a family of α-pyrone polyketides first isolated from the rice pathogen Fusarium fujikuroi.[2][3] This family includes Gibepyrone A and its various oxidized derivatives, such as Gibepyrones B, D, E, and F.[3] While initial studies identified their structure, the molecular basis of their biosynthesis has only recently been elucidated.[2] The pathway begins with the synthesis of Gibepyrone A, a formal monoterpenoid of polyketide origin, by the polyketide synthase PKS13, also designated Gpy1.[2][3] The subsequent structural diversification of the gibepyrone scaffold is accomplished through both enzymatic and non-enzymatic modifications.

Cytochrome P450 monooxygenases are a vast superfamily of heme-thiolate enzymes crucial for a wide array of metabolic processes in fungi, including primary metabolism, detoxification of xenobiotics, and the biosynthesis of complex secondary metabolites.[4][5][6] In the context of gibepyrone biosynthesis, P450s play a definitive role in catalyzing specific oxidation reactions that lead to the formation of this compound.

The Biosynthetic Pathway to this compound

The formation of this compound is a two-stage process involving a core synthase followed by tailoring enzymes.

Stage 1: Polyketide Synthesis of Gibepyrone A

The biosynthesis of all gibepyrone derivatives originates from Gibepyrone A. This precursor molecule is synthesized by the polyketide synthase Gpy1 (PKS13).[2][3] The gene encoding this enzyme, GPY1, is located in a small gene cluster that also contains GPY2, a gene encoding an ATP-binding cassette (ABC) transporter.[3] Interestingly, Gpy2 has a minor role in efflux but is involved in the transcriptional repression of GPY1.[3]

Stage 2: P450-Mediated Oxidation of Gibepyrone A to this compound

The conversion of Gibepyrone A into Gibepyrone B and this compound is an enzymatic process catalyzed by one or more P450 monooxygenases.[2][3][7] A critical finding is that the genes encoding these P450s are not located within the GPY gene cluster.[1][3] This "cluster-independent" nature suggests that these tailoring enzymes may have been recruited from the fungus's broader metabolic machinery.

These reactions are dependent on NADPH-cytochrome P450 reductase (CPR), which is essential for transferring electrons from NADPH to the P450 enzyme.[3] This dependency was confirmed in experiments where deletion of the CPR-encoding gene in F. fujikuroi abolished the production of Gibepyrones B and D, while Gibepyrone A accumulated.[3] The conversion of the moderately toxic Gibepyrone A to these derivatives is hypothesized to be a detoxification mechanism to protect the fungus.[1][2][7] In contrast, the formation of other derivatives, Gibepyrones E and F, occurs spontaneously from Gibepyrone A via non-enzymatic oxidation.[2][3]

Visualizing the this compound Biosynthetic Pathway

The following diagram illustrates the key enzymatic and spontaneous steps in the formation of gibepyrone derivatives, highlighting the central role of P450 monooxygenases in the path to this compound.

G cluster_pks Core Biosynthesis cluster_p450 P450-Mediated Tailoring cluster_spontaneous Spontaneous Oxidation precursors Polyketide Precursors (Acetate/Malonate) gpy1 Gpy1 (PKS13) precursors->gpy1 Biosynthesis gpa Gibepyrone A gpy1->gpa p450s Non-Clustered P450(s) + CPR/NADPH gpa->p450s Enzymatic Oxidation spont Spontaneous Oxidation (O2) gpa->spont gpd This compound p450s->gpd gpb Gibepyrone B p450s->gpb gpef Gibepyrone E / F spont->gpef

Fig. 1: Biosynthetic pathway of this compound from precursors.

Quantitative Data on Gibepyrone Production

Quantitative analysis of gibepyrone production in wild-type and mutant strains of F. fujikuroi underscores the essential roles of the Gpy1 and CPR enzymes. The data, derived from HPLC-MS/MS analysis, is typically presented as relative production levels.

StrainGenetic BackgroundRelative Gibepyrone A Production (%)Relative this compound Production (%)Rationale
Wild-Type (WT) Standard strain100100Baseline for comparison.
Δgpy1 Deletion of the PKS geneNot DetectedNot DetectedGpy1 is essential for the precursor Gibepyrone A.[3]
Δcpr Deletion of P450 reductase geneIncreasedNot DetectedCPR is required for P450 activity; precursor accumulates.[3]
Δvel1/Δlae1 Deletion of velvet complex regulatorsElevatedElevatedVelvet complex members repress the GPY gene cluster.[3]

Table 1: Relative production of Gibepyrone A and D in various F. fujikuroi mutant strains compared to the wild-type. Data is synthesized from findings where WT production is set to 100%.

Experimental Protocols for P450 Function Characterization

Elucidating the function of the P450 monooxygenases involved in this compound formation requires a combination of genetic, analytical, and biochemical techniques.

Fungal Culture and Metabolite Extraction
  • Culture: Fusarium strains (wild-type and mutants) are grown in a suitable liquid medium (e.g., ICI medium) supplemented with a nitrogen source like glutamine (6 mM) for a period of 7 days to induce secondary metabolite production.[3]

  • Extraction: The culture filtrate is harvested and extracted with an organic solvent such as ethyl acetate. The organic phase is collected, dried under vacuum, and the residue is redissolved in methanol for analysis.

Metabolite Analysis by HPLC-HRMS
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (HRMS) is used.

  • Separation: The extracted metabolites are separated on a C18 reverse-phase column using a gradient of water and acetonitrile (both typically containing 0.1% formic acid).

  • Detection: Mass spectrometry is performed in both positive and negative ion modes to detect Gibepyrone A, D, and other derivatives based on their exact masses and fragmentation patterns. Quantification is achieved by integrating the peak areas from the extracted ion chromatograms.

Targeted Gene Deletion
  • Construct Generation: A deletion cassette is created using fusion PCR. This cassette typically consists of a selectable marker (e.g., hygromycin resistance) flanked by the 5'- and 3'- untranslated regions (UTRs) of the target P450 gene.

  • Transformation: The deletion cassette is introduced into fungal protoplasts via PEG-mediated transformation.

  • Selection and Verification: Transformants are selected on media containing the appropriate antibiotic. Homologous recombination events resulting in the replacement of the target gene are verified by diagnostic PCR and Southern blotting.

Heterologous Expression and In Vitro Enzyme Assay

This is the definitive method for confirming the function of a specific P450 enzyme.

  • Gene Cloning: The candidate P450 gene is amplified from fungal cDNA and cloned into an expression vector suitable for a heterologous host, such as Pichia pastoris or Saccharomyces cerevisiae.[8] A vector co-expressing a compatible CPR is often preferred to ensure sufficient reductase activity.[8]

  • Host Transformation and Expression: The expression vector is transformed into the host organism. Protein expression is induced according to the specific promoter system used (e.g., methanol induction for AOX1 promoter in P. pastoris).

  • Microsome Preparation: Cells are harvested, lysed, and subjected to ultracentrifugation to isolate the microsomal fraction, which contains the membrane-bound P450 and CPR enzymes.

  • Enzyme Assay:

    • A reaction mixture is prepared containing: the isolated microsomes, a buffer (e.g., potassium phosphate buffer, pH 7.4), the substrate (Gibepyrone A), and an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • The reaction is initiated by adding the NADPH-regenerating system and incubated at an optimal temperature (e.g., 28-30°C) with shaking.

  • Product Analysis: The reaction is quenched (e.g., by adding ethyl acetate), and the products are extracted and analyzed by HPLC-HRMS to confirm the formation of this compound.

Workflow for P450 Identification and Characterization

The logical flow for identifying and confirming the function of a P450 enzyme in a biosynthetic pathway is outlined below.

G A Comparative Metabolomics (WT vs. Δcpr mutant) B Identify Candidate Non-Clustered P450 Genes A->B C Targeted Gene Deletion of Candidate P450 B->C D Metabolite Analysis of Deletion Mutant (HPLC-HRMS) C->D E Loss of this compound Production? D->E F Heterologous Expression of P450 and CPR E->F Yes J Select New Candidate E->J No G In Vitro Enzyme Assay with Gibepyrone A Substrate F->G H Confirmation of this compound Formation via LC-MS G->H I Function Confirmed H->I J->C

Fig. 2: Experimental workflow for P450 function validation.

Regulatory Control of the Gibepyrone Pathway

While the P450s themselves are not part of the GPY cluster, their activity is contingent on the availability of their substrate, Gibepyrone A. The production of Gibepyrone A is tightly regulated at the transcriptional level by global secondary metabolism regulators in F. fujikuroi.

  • Negative Regulators: The velvet complex, consisting of Vel1, Vel2, and Lae1, acts to repress the expression of the GPY1 and GPY2 genes.[3] Deletion of these regulatory genes leads to an increase in gibepyrone production.[3]

  • Positive Regulator: In contrast, the transcription factor Sge1 positively regulates gibepyrone biosynthesis.[3]

This regulatory network controls the flux into the gibepyrone pathway, thereby influencing the amount of substrate available for the downstream, non-clustered P450 monooxygenases.

G cluster_genes Gibepyrone Gene Cluster velvet Velvet Complex (Vel1, Vel2, Lae1) gpy1 GPY1 Gene Expression velvet->gpy1 Repression sge1 Sge1 sge1->gpy1 Activation pks_prod Gpy1 (PKS) Synthesis gpy1->pks_prod gpa_pool Gibepyrone A Pool (Substrate for P450s) pks_prod->gpa_pool

Fig. 3: Transcriptional regulation of the Gibepyrone A precursor.

Conclusion and Future Perspectives

The formation of this compound is a clear example of enzymatic diversification of a core polyketide scaffold. The key transformation from Gibepyrone A to this compound is catalyzed by CPR-dependent P450 monooxygenases whose genes are located outside the primary biosynthetic gene cluster. This arrangement supports a model where fungi utilize a versatile toolkit of tailoring enzymes to modify and potentially detoxify secondary metabolites.

For researchers and drug development professionals, this pathway presents several points of interest. Understanding the specific P450s involved could enable the biocatalytic production of specific gibepyrone derivatives. Future research should focus on:

  • Identification: Genome mining and transcriptomics to identify the specific gene(s) encoding the P450(s) responsible for this compound formation.

  • Biochemical Characterization: Detailed kinetic analysis of the purified P450 enzyme(s) to understand substrate specificity and catalytic efficiency.

  • Structural Biology: Crystallization of the P450(s) to elucidate the structural basis for their regioselectivity and to guide protein engineering efforts for novel biocatalysis.

  • Synthetic Biology: Reconstituting the entire pathway in a heterologous host to enable controlled production and diversification of gibepyrones for pharmacological screening.

References

Gibepyrone D: A Polyketide Secondary Metabolite from Fusarium fujikuroi

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gibepyrone D is a polyketide-derived secondary metabolite produced by the phytopathogenic fungus Fusarium fujikuroi, the causative agent of "bakanae" or foolish seedling disease in rice. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, chemical properties, and biological activities. Detailed experimental protocols for its study, quantitative data, and visualizations of the relevant biochemical pathways are presented to facilitate further research and drug development efforts.

Introduction

Fusarium fujikuroi is a well-studied fungus known for its prolific production of a diverse array of secondary metabolites, including gibberellins, mycotoxins, and pigments[1][2]. Among these are the gibepyrones, a family of 2H-pyran-2-one compounds[3]. This compound is an oxidized derivative of Gibepyrone A and is of particular interest due to its potential biological activities. Understanding the biosynthesis and regulation of this compound is crucial for harnessing its potential and mitigating any potential toxicity. This guide synthesizes the current knowledge on this compound, providing a technical resource for the scientific community.

Biosynthesis of this compound

The biosynthesis of gibepyrones in Fusarium fujikuroi originates from a polyketide pathway[3]. The core of this pathway is the synthesis of Gibepyrone A, which is then enzymatically converted to its derivatives, including this compound.

The Gibepyrone Gene Cluster

The genetic basis for Gibepyrone A synthesis is a small gene cluster containing two key genes:

  • gpy1 (PKS13): This gene encodes a highly reducing polyketide synthase (PKS) that is the core enzyme responsible for the synthesis of the Gibepyrone A backbone from acetyl-CoA and malonyl-CoA extender units[3].

  • gpy2: This gene encodes an ATP-binding cassette (ABC) transporter. While initially thought to be primarily involved in the efflux of Gibepyrone A, studies have shown it plays a role in repressing the expression of gpy1[3].

Biosynthetic Pathway from Gibepyrone A to this compound

This compound is formed from Gibepyrone A through oxidation reactions. This conversion is not carried out by enzymes encoded within the gibepyrone gene cluster. Instead, cluster-independent cytochrome P450 monooxygenases are responsible for the oxidation of Gibepyrone A to produce Gibepyrones B and D[3][4]. This is considered a detoxification mechanism, as Gibepyrone A exhibits toxicity towards F. fujikuroi itself[3].

Gibe_Biosynthesis Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA Gibepyrone A Gibepyrone A Acetyl-CoA + Malonyl-CoA->Gibepyrone A Gpy1 (PKS13) This compound This compound Gibepyrone A->this compound P450 Monooxygenases (cluster-independent)

Biosynthetic pathway of this compound.

Regulation of Gibepyrone Biosynthesis

The production of gibepyrones is tightly regulated by a network of global secondary metabolism regulators in Fusarium fujikuroi.

  • Velvet Complex (Vel1, Vel2, and Lae1): This complex acts as a repressor of the gpy gene cluster. Deletion of the genes encoding these proteins leads to an upregulation of gibepyrone biosynthesis[3].

  • Sge1: In contrast to the velvet complex, Sge1 is a positive regulator of gibepyrone biosynthesis[3].

Gibe_Regulation Velvet_Complex Velvet Complex (Vel1, Vel2, Lae1) gpy_cluster gpy Gene Cluster (gpy1, gpy2) Velvet_Complex->gpy_cluster represses Sge1 Sge1 Sge1->gpy_cluster activates Gibepyrones Gibepyrones (including this compound) gpy_cluster->Gibepyrones

Regulation of the gibepyrone gene cluster.

Quantitative Data

Spectroscopic Data for this compound

The structural elucidation of this compound has been supported by various spectroscopic techniques. The following tables summarize the available NMR and mass spectrometry data.

Table 1: ¹H NMR Spectroscopic Data for this compound

Positionδ (ppm)MultiplicityJ (Hz)
47.15d6.1
56.13d6.1
84.02s
91.83s
101.87s
111.95s

Note: Data acquired in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal. Coupling constants (J) are in Hertz (Hz). s = singlet, d = doublet.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

Positionδ (ppm)
2~164
3~118
4~140
5~108
6~158
7~125
8~65
9~13
10~12
11~14

Note: This data is predicted based on the known structure of this compound and typical chemical shifts for similar compounds. Experimental verification is recommended.

Table 3: Mass Spectrometry Data for this compound

Ionization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
ESI+197.08179, 165, 151, 137

Note: Fragmentation patterns can vary depending on the mass spectrometer and collision energy.

Experimental Protocols

Fungal Strains and Culture Conditions
  • Strain: Fusarium fujikuroi wild-type strain (e.g., IMI 58289).

  • Media: For secondary metabolite production, use a nitrogen-limited medium such as ICI (Imperial Chemical Industries) medium.

  • Culture: Inoculate liquid medium with a spore suspension and incubate at 28°C with shaking (e.g., 200 rpm) for 7-10 days.

Isolation and Purification of this compound

The following is a representative protocol for the extraction and purification of this compound. Optimization may be required.

Gibe_Purification Start Fungal Culture Broth Step1 Centrifugation/ Filtration Start->Step1 Separate mycelia from supernatant Step2 Liquid-Liquid Extraction (e.g., with ethyl acetate) Step1->Step2 Step3 Evaporation of Solvent Step2->Step3 Step4 Column Chromatography (Silica Gel) Step3->Step4 Step5 Further Purification (e.g., Preparative HPLC) Step4->Step5 End Pure this compound Step5->End

Workflow for this compound purification.
  • Harvesting: After incubation, separate the fungal mycelium from the culture broth by centrifugation or filtration.

  • Extraction: Extract the culture filtrate and the mycelium separately with an organic solvent such as ethyl acetate. Combine the organic extracts.

  • Concentration: Remove the solvent from the combined extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Chromatography:

    • Column Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of a non-polar to a polar solvent system (e.g., hexane to ethyl acetate). Collect fractions and monitor by thin-layer chromatography (TLC).

    • Preparative HPLC: Pool fractions containing this compound and subject them to further purification by preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile).

  • Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods (NMR, MS).

Bioactivity Assays

This protocol can be adapted to test the antifungal activity of this compound against various fungal pathogens.

  • Prepare Fungal Inoculum: Grow the target fungal strain in a suitable liquid medium and adjust the spore suspension to a standardized concentration (e.g., 10⁴ spores/mL).

  • Serial Dilutions: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Add the fungal inoculum to each well. Include positive (a known antifungal agent) and negative (solvent control) controls.

  • Incubation: Incubate the plate at the optimal temperature for the target fungus for 24-72 hours.

  • Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that visibly inhibits fungal growth.

This assay determines the effect of this compound on the viability of cancer cell lines.

  • Cell Seeding: Seed a 96-well plate with a suspension of the desired cancer cell line at a specific density and allow the cells to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include appropriate controls.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Biological Activities

Gibepyrones have been reported to exhibit a range of biological activities. This compound, in particular, has shown nematicidal activity against the root-knot nematode Meloidogyne incognita[5][6]. The conversion of the more toxic Gibepyrone A to this compound is also considered a detoxification mechanism for the producing fungus[3]. Further research is needed to fully elucidate the spectrum of biological activities of this compound and its potential applications in agriculture and medicine.

Conclusion

This compound is a fascinating secondary metabolite from Fusarium fujikuroi with a defined biosynthetic pathway and regulatory network. This guide provides a foundational resource for researchers interested in exploring this compound further. The provided data and protocols offer a starting point for investigations into its production, purification, and biological activities, which could lead to the development of new agrochemical or pharmaceutical agents.

References

An In-depth Technical Guide to the Polyketide Synthase Gene Cluster for Gibepyrone Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gibepyrones are a class of α-pyrone polyketides produced by the fungus Fusarium fujikuroi, the causative agent of bakanae disease in rice. These secondary metabolites exhibit a range of biological activities, drawing interest for their potential applications in agriculture and medicine. This technical guide provides a comprehensive overview of the gibepyrone biosynthetic gene cluster, with a focus on the core polyketide synthase (PKS) and associated enzymes. We present a summary of the quantitative data on gibepyrone production, detailed experimental protocols for the characterization of the gene cluster, and visual representations of the biosynthetic and regulatory pathways. This document is intended to serve as a valuable resource for researchers investigating fungal secondary metabolism and those interested in the development of novel bioactive compounds.

Introduction

The gibepyrones, including gibepyrone A and its oxidized derivatives (B-F), were first isolated from Fusarium fujikuroi over two decades ago.[1] While their chemical structures were elucidated, the genetic basis for their biosynthesis remained unknown for a considerable time. Recent molecular investigations have successfully identified and characterized a small, two-gene cluster responsible for the production of the gibepyrone backbone.[1][2] This discovery has opened avenues for understanding the intricate regulatory networks governing secondary metabolism in fungi and for the potential bioengineering of novel α-pyrone compounds.

Feeding experiments using isotopically labeled precursors have unequivocally confirmed the polyketide origin of gibepyrone A, ruling out a previously hypothesized terpenoid pathway.[1] The core of the biosynthetic machinery is a highly reducing polyketide synthase, which catalyzes the iterative condensation of acetate units to form the characteristic pyrone ring structure. This guide will delve into the genetic organization, enzymatic functions, and regulatory mechanisms that control the biosynthesis of these intriguing fungal metabolites.

The Gibepyrone Biosynthetic Gene Cluster

The biosynthetic gene cluster for gibepyrone A in F. fujikuroi is remarkably compact, consisting of only two key genes: gpy1 and gpy2.[1][3]

  • gpy1 (formerly PKS13): This gene encodes the central enzyme of the pathway, Gibepyrone Synthase 1 (Gpy1). Gpy1 is a highly reducing Type I polyketide synthase (PKS). Through targeted gene deletion, it has been demonstrated that gpy1 is essential for gibepyrone A production.[1] Complementation of the deletion mutant with a functional copy of gpy1 restores the biosynthesis of gibepyrone A.[1]

  • gpy2 : Located adjacent to gpy1, this gene encodes an ATP-binding cassette (ABC) transporter.[1][3] While initially hypothesized to be involved in the efflux of gibepyrone A from the fungal cell, experimental evidence suggests that Gpy2 plays a more significant role in the regulation of the gene cluster. Deletion of gpy2 leads to an upregulation of gpy1 expression and a subsequent increase in both intracellular and extracellular concentrations of gibepyrone A.[1][2] This indicates that Gpy2 functions as a repressor of gpy1 transcription.[1][3]

The formation of gibepyrone derivatives B, D, E, and F occurs through subsequent modifications of the gibepyrone A scaffold. Gibepyrones B and D are produced by the action of cluster-independent cytochrome P450 monooxygenases, which likely serve as a detoxification mechanism for the fungus, as gibepyrone A exhibits some toxicity to F. fujikuroi.[1][3] In contrast, gibepyrones E and F are formed spontaneously from gibepyrone A through non-enzymatic oxidation.[1][2]

Data Presentation

The following tables summarize the quantitative data on gibepyrone A production and gene expression in various F. fujikuroi mutant strains, as reported in the literature. The data is presented relative to the wild-type (WT) strain.

Table 1: Relative Gibepyrone A Production in F. fujikuroi Mutants

StrainGenotypeRelative Extracellular Gibepyrone A Production (%)Relative Intracellular Gibepyrone A Production (%)
Wild-TypeWT100100
Δgpy1gpy1 deletion00
GPY1CΔgpy1 with gpy1 complementation~100Not Reported
Δgpy2gpy2 deletion>200>200
GPY2OEgpy2 overexpression<50<50
Δvel1vel1 deletion>200Not Reported
Δvel2vel2 deletion>200Not Reported
Δlae1lae1 deletion>200Not Reported
Δsge1sge1 deletion<50Not Reported

Data compiled from Janevska et al. (2016).[1][2][3]

Table 2: Relative Expression of gpy1 and gpy2 in F. fujikuroi Mutants

StrainGenotypeRelative gpy1 Expression (fold change vs. WT)Relative gpy2 Expression (fold change vs. WT)
Wild-TypeWT11
Δgpy2gpy2 deletion~2.50
GPY2OEgpy2 overexpression~0.5>10
Δvel1vel1 deletion~3~2
Δvel2vel2 deletion~2.5~1.5
Δlae1lae1 deletion~3~2
Δsge1sge1 deletion~0.5~0.5

Data compiled from Janevska et al. (2016).[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the characterization of the gibepyrone biosynthetic gene cluster.

Fungal Strains, Media, and Growth Conditions
  • Fungal Strain: Fusarium fujikuroi IMI58289 and its derivatives are used for these experiments.

  • Culture Media:

    • For general growth and maintenance, Potato Dextrose Agar (PDA) is used.

    • For gibepyrone production, cultures are grown in liquid ICI (Imperial Chemical Industries) medium supplemented with 6 mM glutamine.

  • Growth Conditions: Liquid cultures are incubated at 28°C with shaking at 180 rpm for 3 to 7 days.

Gene Deletion via Protoplast Transformation

This protocol describes the targeted deletion of a gene in F. fujikuroi using a hygromycin resistance cassette.

  • Construct Preparation:

    • Amplify approximately 1 kb of the 5' and 3' flanking regions of the target gene from F. fujikuroi genomic DNA using high-fidelity DNA polymerase.

    • Amplify the hygromycin B phosphotransferase (hph) resistance cassette.

    • Fuse the three fragments (5' flank - hph cassette - 3' flank) using fusion PCR or Gibson assembly.

  • Protoplast Preparation:

    • Inoculate 100 mL of complete medium with F. fujikuroi spores and incubate for 16-20 hours at 28°C with shaking.

    • Harvest the mycelium by filtration and wash with a sterile osmoticum (e.g., 0.7 M NaCl).

    • Resuspend the mycelium in an enzyme solution containing driselase and lysing enzyme in the osmoticum.

    • Incubate at 30°C with gentle shaking for 2-4 hours until protoplasts are formed.

    • Separate the protoplasts from the mycelial debris by filtering through sterile glass wool.

    • Wash the protoplasts with STC buffer (1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2).

    • Resuspend the protoplasts in STC buffer to a final concentration of 1 x 108 protoplasts/mL.

  • Transformation:

    • Mix 100 µL of the protoplast suspension with 5-10 µg of the deletion construct DNA.

    • Add 50 µL of PEG solution (60% PEG 4000, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2) and incubate on ice for 20 minutes.

    • Add 1 mL of PEG solution and incubate at room temperature for 15 minutes.

    • Add 10 mL of molten (45°C) regeneration agar (e.g., TB3 medium) and pour onto plates.

  • Selection and Verification:

    • After 24 hours, overlay the plates with a selective top agar containing hygromycin B.

    • Incubate for 5-7 days until resistant colonies appear.

    • Isolate individual transformants and verify the gene deletion by PCR and Southern blot analysis.

Heterologous Expression in Aspergillus nidulans

This protocol outlines the expression of the gpy1 gene in a heterologous host to confirm its function.

  • Vector Construction:

    • Amplify the full-length cDNA of gpy1 from F. fujikuroi RNA.

    • Clone the gpy1 cDNA into an Aspergillus expression vector under the control of an inducible promoter (e.g., the alcA promoter).

  • Transformation of Aspergillus nidulans :

    • Prepare protoplasts from a suitable A. nidulans recipient strain (e.g., a strain with a selectable auxotrophic marker).

    • Transform the protoplasts with the gpy1 expression vector using a PEG-mediated protocol similar to that described for F. fujikuroi.

  • Expression and Analysis:

    • Select for transformants on appropriate selective media.

    • Grow the transformants in a liquid medium that induces the alcA promoter (e.g., containing threonine and lacking glucose).

    • Extract the culture filtrate and mycelium with an organic solvent (e.g., ethyl acetate).

    • Analyze the extracts for the production of gibepyrone A using HPLC-HRMS and GC-MS.

Metabolite Analysis

HPLC-HRMS (High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry):

  • Sample Preparation:

    • For extracellular metabolites, centrifuge the liquid culture and analyze the supernatant directly.

    • For intracellular metabolites, harvest and wash the mycelium, followed by extraction with a suitable organic solvent.

  • Chromatographic Separation:

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with water and acetonitrile, both containing 0.1% formic acid.

  • Mass Spectrometric Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Acquire data in full scan mode for accurate mass measurement and in MS/MS mode for fragmentation analysis to confirm the identity of gibepyrone A and its derivatives.

GC-MS (Gas Chromatography-Mass Spectrometry):

  • Sample Preparation:

    • For volatile compounds, use headspace solid-phase microextraction (SPME) from cultures grown on solid agar.

  • Chromatographic Separation:

    • Use a non-polar capillary column (e.g., HP-5MS).

    • Employ a temperature gradient to separate the volatile compounds.

  • Mass Spectrometric Detection:

    • Use electron ionization (EI) at 70 eV.

    • Identify compounds by comparing their mass spectra and retention times with those of authentic standards and library databases.

Gene Expression Analysis by qRT-PCR
  • RNA Extraction and cDNA Synthesis:

    • Harvest fungal mycelium from liquid cultures and freeze in liquid nitrogen.

    • Extract total RNA using a commercial kit or a Trizol-based method.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.

  • Quantitative PCR:

    • Perform real-time PCR using a SYBR Green-based master mix.

    • Design primers for gpy1, gpy2, and a reference gene (e.g., actin or GAPDH).

    • Run the PCR on a real-time PCR system and collect fluorescence data.

  • Data Analysis:

    • Calculate the relative gene expression levels using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Visualizations

The following diagrams illustrate the key pathways and workflows related to gibepyrone biosynthesis.

Gibepyrone_Biosynthesis_Pathway acetyl_coa Acetyl-CoA gpy1 Gpy1 (PKS) acetyl_coa->gpy1 malonyl_coa Malonyl-CoA (x3) malonyl_coa->gpy1 sam S-Adenosyl Methionine (x2) sam->gpy1 polyketide_intermediate Polyketide Intermediate gpy1->polyketide_intermediate gibepyrone_a Gibepyrone A polyketide_intermediate->gibepyrone_a Intramolecular Cyclization p450s Cluster-Independent P450 Monooxygenases gibepyrone_a->p450s spontaneous Spontaneous Oxidation gibepyrone_a->spontaneous gibepyrone_bd Gibepyrones B & D p450s->gibepyrone_bd Detoxification gibepyrone_ef Gibepyrones E & F spontaneous->gibepyrone_ef

Caption: Biosynthetic pathway of gibepyrones in F. fujikuroi.

Gibepyrone_Regulation velvet_complex Velvet Complex (Vel1, Vel2, Lae1) gpy1_gene gpy1 gene velvet_complex->gpy1_gene sge1 Sge1 sge1->gpy1_gene gpy1_protein Gpy1 Protein gpy1_gene->gpy1_protein Transcription & Translation gpy2_gene gpy2 gene gpy2_protein Gpy2 Protein (ABC Transporter) gpy2_gene->gpy2_protein Transcription & Translation gibepyrone_a Gibepyrone A gpy1_protein->gibepyrone_a Biosynthesis gpy2_protein->gpy1_gene Repression gibepyrone_a->gpy1_gene Positive Feedback gibepyrone_a->gpy2_gene Induction

Caption: Regulatory network of the gibepyrone gene cluster.

Gene_Deletion_Workflow start Start: Identify Target Gene construct Create Deletion Construct (5' flank - marker - 3' flank) start->construct transform PEG-Mediated Transformation construct->transform protoplast Prepare Fungal Protoplasts protoplast->transform select Select Transformants on Hygromycin Medium transform->select verify Verify Deletion by PCR & Southern Blot select->verify end End: Confirmed Mutant Strain verify->end

Caption: Experimental workflow for gene deletion in F. fujikuroi.

Conclusion

The gibepyrone biosynthetic gene cluster in Fusarium fujikuroi represents a concise and elegant system for the production of α-pyrone polyketides. The identification of the core PKS, Gpy1, and the regulatory role of the ABC transporter, Gpy2, has provided significant insights into the molecular genetics of secondary metabolism in this important fungal species. The interplay between the cluster-encoded genes and global regulators like the velvet complex highlights the sophisticated control mechanisms that govern the production of these bioactive compounds. The experimental protocols and data presented in this guide offer a foundational resource for researchers aiming to further explore the biosynthesis of gibepyrones, engineer novel polyketides, and develop new strategies for the discovery and production of valuable natural products. Further investigation into the enzyme kinetics of Gpy1 and the precise mechanisms of transcriptional regulation will undoubtedly uncover new layers of complexity in this fascinating biosynthetic pathway.

References

Unveiling the Molecular Signature of Gibepyrone D: A Spectroscopic and Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide providing in-depth spectroscopic data and experimental methodologies for the characterization of Gibepyrone D, a secondary metabolite produced by various Fusarium species. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, mycology, and drug development.

This compound, a member of the α-pyrone class of compounds, is a fascinating molecule primarily known as a detoxification product of its more biologically active precursor, Gibepyrone A. Understanding its chemical characteristics is crucial for researchers studying fungal metabolism and exploring the potential applications of these natural products. This guide consolidates the available spectroscopic data for this compound and its biosynthetic precursor, Gibepyrone A, and outlines the experimental protocols for their characterization.

Spectroscopic Data for Characterization

The structural elucidation of natural products relies on a combination of spectroscopic techniques. Below is a summary of the key spectroscopic data for this compound and Gibepyrone A.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules.

Table 1: ¹H NMR Spectroscopic Data for this compound, Gibepyrone A, and Prolipyrone B (600 MHz, CDCl₃)

PositionThis compound δ [ppm] (J [Hz])Gibepyrone A δ [ppm] (J [Hz])Prolipyrone B δ [ppm] (J [Hz])
47.21 (d, 6.0)7.22 (d, 6.0)7.23 (d, 6.0)
56.18 (d, 6.0)6.18 (d, 6.0)6.18 (d, 6.0)
76.45 (q, 7.2)6.45 (q, 7.2)6.45 (q, 7.2)
81.83 (s)1.83 (s)4.67 (s)
91.87 (d, 7.2)1.87 (d, 7.2)1.87 (d, 7.2)
102.00 (s)2.00 (s)2.00 (s)
119.87 (s)--

Data obtained from Westphal et al., 2018.

Table 2: ¹³C NMR Spectroscopic Data for Gibepyrone A (100 MHz, C₆D₆)

Positionδ [ppm]
C-2165.1 (Cq)
C-3123.0 (Cq)
C-4138.7 (CH)
C-5100.9 (CH)
C-6162.9 (Cq)
C-7138.5 (CH)
C-817.6 (CH₃)
C-916.7 (CH₃)
C-10115.8 (CH₂)
C-1141.8 (CH)

Note: Complete ¹³C NMR data for this compound was not available in the cited literature. The data for Gibepyrone A is provided for comparative purposes.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for Gibepyrone A

TechniqueIonm/z
EI-MS (70 eV)[M]⁺164 (100%)
[M-CO]⁺136 (64%)
[M-C₂H₃O]⁺121 (77%)
[M-C₃H₅O]⁺109 (62%)
HREIMS[M]⁺Calculated: 164.0837, Found: 164.0823

Data for Gibepyrone A.[1]

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

These techniques provide information about the functional groups and electronic transitions within a molecule.

Table 4: IR and UV-Vis Spectroscopic Data for Gibepyrone A

TechniqueData
IR (film) νₘₐₓ1720, 1640, 1560 cm⁻¹
UV-Vis (MeOH) λₘₐₓ (log ε)240 (4.1), 331 (3.8) nm

Data for Gibepyrone A.[1]

Experimental Protocols

The characterization of this compound and related compounds involves their isolation from fungal cultures followed by spectroscopic analysis.

Fungal Culture and Extraction

Fusarium species, such as Fusarium fujikuroi or Fusarium graminearum, are cultivated on a suitable medium. For the production of gibepyrones, overexpression of the polyketide synthase gene PKS8 in F. graminearum has been utilized. The culture is then extracted with an organic solvent, typically ethyl acetate, to isolate the secondary metabolites.

Chromatographic Purification

The crude extract is subjected to chromatographic techniques to purify the individual compounds. This typically involves:

  • Column Chromatography: Using silica gel or other stationary phases to perform an initial separation of the compounds based on polarity.

  • High-Performance Liquid Chromatography (HPLC): For final purification of the compounds to achieve high purity. A reversed-phase column (e.g., C18) with a gradient of water and acetonitrile or methanol is commonly used.

Spectroscopic Analysis
  • NMR Spectroscopy: Purified compounds are dissolved in a deuterated solvent (e.g., CDCl₃). ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 600 MHz).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used to determine the exact mass and elemental composition. Electron ionization (EI) is a common ionization method for these compounds.

  • IR and UV-Vis Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. UV-Vis spectra are measured using a spectrophotometer with the compound dissolved in a suitable solvent like methanol.

Biosynthetic Pathway and Logical Relationships

This compound is biosynthetically derived from Gibepyrone A through an oxidation reaction catalyzed by cytochrome P450 monooxygenases. This is considered a detoxification step within the fungus, as Gibepyrone A exhibits moderate toxicity to the producing organism.

Gibepyrone_Detoxification_Pathway Gibepyrone_A Gibepyrone A P450 Cytochrome P450 Monooxygenases Gibepyrone_A->P450 Gibepyrone_D This compound Toxicity Detoxification Gibepyrone_D->Toxicity P450->Gibepyrone_D Oxidation

This compound Biosynthesis Pathway

The experimental workflow for the characterization of this compound follows a logical progression from isolation to detailed structural analysis.

Experimental_Workflow cluster_isolation Isolation and Purification cluster_analysis Spectroscopic Analysis Fungal_Culture Fungal Culture (e.g., Fusarium sp.) Extraction Solvent Extraction Fungal_Culture->Extraction Column_Chromatography Column Chromatography Extraction->Column_Chromatography HPLC HPLC Purification Column_Chromatography->HPLC NMR NMR Spectroscopy (¹H, ¹³C, 2D) HPLC->NMR MS Mass Spectrometry (HRMS) HPLC->MS IR_UV IR and UV-Vis Spectroscopy HPLC->IR_UV Structure_Elucidation Structure Elucidation of this compound NMR->Structure_Elucidation MS->Structure_Elucidation IR_UV->Structure_Elucidation

This compound Characterization Workflow

This guide provides a foundational set of data and methodologies for researchers working with this compound. The availability of comprehensive spectroscopic data is essential for the unambiguous identification and further investigation of this and other related fungal metabolites.

References

Gibepyrone D: A Fungal Self-Defense Mechanism Through Detoxification of Gibepyrone A

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the biochemical relationship between Gibepyrone A and Gibepyrone D, focusing on the role of this compound as a key detoxification product. Gibepyrones are a class of 2H-pyran-2-one polyketides produced by various species of the Fusarium fungus, notably the rice pathogen Fusarium fujikuroi.[1][2] While Gibepyrone A exhibits antimicrobial properties, it is also toxic to the producing organism.[1][3] Consequently, the fungus has evolved a detoxification pathway to mitigate this auto-toxicity by converting Gibepyrone A into less harmful derivatives.[4][5] This guide details the enzymatic conversion process, the genetic regulation of the biosynthetic pathway, and the experimental methodologies employed to elucidate this fungal self-defense mechanism.

Introduction: The Gibepyrone Family of Fungal Metabolites

Gibepyrones are a series of α-pyrone secondary metabolites first isolated from the fungus Fusarium fujikuroi.[4] The parent compound, Gibepyrone A, is a polyketide synthesized by the polyketide synthase PKS13 (designated Gpy1).[1][2] It serves as the precursor to a range of oxidized derivatives, including Gibepyrones B, C, D, E, and F.[1] Gibepyrone A displays moderate antimicrobial activity against certain Gram-positive bacteria and yeasts.[1] However, it also poses a significant toxic threat to the fungus itself, creating evolutionary pressure for a detoxification strategy.[1][5] The conversion to its derivatives, particularly this compound, represents a crucial survival mechanism for the fungus.[4][5] This process of biotransformation is a common strategy in microorganisms to inactivate harmful compounds and produce more hydrophilic, excretable derivatives.[6]

The Detoxification Pathway: Conversion of Gibepyrone A to this compound

The transformation of Gibepyrone A into this compound is an enzymatic process that reduces its toxicity.[4][5] This conversion is a key step in the fungus's self-protection mechanism.

Enzymatic Conversion

The biosynthesis of this compound from Gibepyrone A is not a spontaneous event but is catalyzed by specific enzymes. Research has demonstrated that this conversion is mediated by one or more cytochrome P450 monooxygenases .[1][2][4][7] These enzymes facilitate oxidation reactions, which in this case, modify the Gibepyrone A structure to yield the less toxic this compound.[5]

An important characteristic of this pathway is that the genes encoding these P450 monooxygenases are not located within the primary gibepyrone gene cluster that contains the gene for the initial synthesis of Gibepyrone A (Gpy1).[1][2][4] This indicates a more complex regulatory network where enzymes from different genomic locations are coordinated to complete the metabolic pathway. These enzymes are dependent on Cytochrome P450 Reductase (CPR) for their function.[1][4]

G cluster_0 Gibepyrone Gene Cluster cluster_1 External Genes Gpy1 Gpy1 (PKS13) GibepyroneA Gibepyrone A (Toxic Precursor) Gpy1->GibepyroneA P450s Cluster-Independent P450 Monooxygenases GibepyroneD This compound (Detoxification Product) P450s->GibepyroneD GibepyroneA->P450s Oxidation Precursors Acetyl-CoA + 3x Malonyl-CoA Precursors->Gpy1 Biosynthesis

Caption: Enzymatic conversion of Gibepyrone A to this compound.

Genetic Regulation of Biosynthesis

The production of Gibepyrone A is tightly controlled by a network of regulatory proteins. Understanding this regulation is key to comprehending the overall flux through the detoxification pathway. The expression of the GPY genes is influenced by:

  • The Velvet Complex (Vel1, Vel2, Lae1): This complex acts as a strict repressor of GPY gene expression. Deletion mutants of these regulatory proteins show elevated levels of Gibepyrone A.[1][4]

  • Sge1: In contrast to the Velvet Complex, Sge1 is a positive regulator, promoting the biosynthesis of Gibepyrone A.[1][2][4]

  • Gpy2: Located within the gibepyrone gene cluster, Gpy2 is an ATP-binding cassette (ABC) transporter. While its primary role might be presumed to be efflux, it has been shown to repress the expression of the GPY1 gene.[1][2] Consequently, deletion of gpy2 leads to enhanced production of Gibepyrone A.[1][2]

G Sge1 Sge1 GPY1 GPY1 Gene Expression Sge1->GPY1 Velvet Velvet Complex (Vel1, Vel2, Lae1) Velvet->GPY1 Gpy2 Gpy2 (ABC Transporter) Gpy2->GPY1 GibepyroneA Gibepyrone A Production GPY1->GibepyroneA

Caption: Regulatory network controlling Gibepyrone A biosynthesis.

Quantitative Data Summary

While precise kinetic data for the P450-mediated conversion of Gibepyrone A to this compound is not detailed in the available literature, studies have quantified the relative production of Gibepyrone A in various regulatory mutant strains of F. fujikuroi. This data underscores the impact of the regulatory network on the availability of the precursor for detoxification.

Fungal StrainGenetic ModificationEffect on GPY1 ExpressionRelative Gibepyrone A ProductionReference
Wild Type (WT)NoneBaselineBaseline[1]
Δvel1Deletion of Velvet Complex ComponentUp-regulatedElevated[1]
Δvel2Deletion of Velvet Complex ComponentUp-regulatedElevated[1]
Δlae1Deletion of Velvet Complex ComponentUp-regulatedElevated[1]
Δsge1Deletion of Positive RegulatorDown-regulatedDown-regulated[1]
Δgpy2Deletion of ABC TransporterUp-regulatedEnhanced (extra- and intracellularly)[1][2]

Experimental Protocols

The elucidation of the Gibepyrone A detoxification pathway has been made possible through a combination of molecular biology, genetics, and analytical chemistry techniques.

General Experimental Workflow

G Strain Fungal Strain (WT or Mutant) Culture Cultivation in Liquid Medium Strain->Culture Extraction Metabolite Extraction Culture->Extraction RNA RNA Extraction Culture->RNA Analysis HPLC-MS/MS Analysis Extraction->Analysis Quant Quantification of Gibepyrones Analysis->Quant qRT qRT-PCR Analysis RNA->qRT GeneExp Gene Expression Levels (e.g., GPY1) qRT->GeneExp

Caption: General workflow for studying gibepyrone production.

Key Methodologies
  • Fungal Strains, Media, and Growth Conditions: F. fujikuroi strains (wild type and deletion mutants) are typically grown in liquid culture media, such as ICI medium with specific nitrogen sources (e.g., 6 mM glutamine), to induce secondary metabolite production.[1] Cultures are incubated for several days before analysis.[1]

  • Targeted Gene Deletion: To investigate the function of genes like GPY1, GPY2, and regulatory genes, targeted gene deletion is performed. This is often achieved through homologous recombination using constructs that replace the target gene with a resistance marker. Successful deletion is confirmed by PCR and Southern blot analysis.

  • Metabolite Analysis (HPLC-MS/MS):

    • Sample Preparation: Culture fluids are harvested, and metabolites are extracted, often using solvents like ethyl acetate.

    • Chromatography: The extract is analyzed using High-Performance Liquid Chromatography (HPLC) to separate the different compounds.

    • Detection: Mass Spectrometry (MS/MS) is coupled to the HPLC to identify and quantify the gibepyrones based on their mass-to-charge ratio and fragmentation patterns.[1] Comparison with synthesized chemical standards is used to verify the identity of the peaks.[1]

  • Gene Expression Analysis (qRT-PCR):

    • RNA Extraction: Fungal mycelium is harvested, and total RNA is extracted.

    • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

    • Quantitative PCR: The cDNA is used as a template in a real-time PCR machine with primers specific to the target genes (e.g., GPY1, GPY2). The expression levels are quantified relative to a housekeeping gene.[1]

  • Isotopic Labeling Experiments: To confirm the polyketide origin of Gibepyrone A, feeding experiments with isotopically labeled precursors (e.g., [1-¹³C]acetate and [1,2-¹³C]acetate) are conducted. The incorporation of the labeled atoms into the final product is then analyzed by MS and NMR, which helps to elucidate the biosynthetic pathway.[1]

Conclusion and Future Directions

The conversion of the toxic Gibepyrone A to the less harmful this compound is a clear example of a fungal detoxification and self-preservation mechanism.[1][4][5] This process is mediated by cluster-independent P450 monooxygenases and is under the control of a complex genetic regulatory network.[1][2] For researchers in drug development, understanding such biotransformation pathways can offer insights into creating novel bioactive compounds with improved efficacy and reduced toxicity.[6] Future research should focus on identifying the specific P450 enzymes responsible for this conversion and characterizing their substrate specificity and kinetic properties. A deeper understanding of the interplay between the Velvet Complex, Sge1, and other regulatory factors could also provide new targets for manipulating fungal secondary metabolism for biotechnological applications.

References

Regulation of Gibepyrone Gene Expression in Fusarium fujikuroi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the regulatory mechanisms governing the expression of gibepyrone biosynthetic genes in the phytopathogenic fungus Fusarium fujikuroi. The biosynthesis of gibepyrones, a family of polyketide-derived secondary metabolites, is tightly controlled by a network of transcription factors and other regulatory proteins. Understanding this intricate regulation is crucial for potential applications in agriculture and drug development.

Core Regulatory Network

The gibepyrone biosynthetic gene cluster in F. fujikuroi is primarily composed of two key genes: gpy1 , which encodes a polyketide synthase (PKS13) responsible for the synthesis of gibepyrone A, and gpy2 , encoding an ATP-binding cassette (ABC) transporter.[1][2][3] The expression of these genes is modulated by a multi-layered regulatory system involving both positive and negative regulators.

Key Regulatory Players
  • Gpy1 (PKS13): The core enzyme responsible for the biosynthesis of gibepyrone A.[1][2][3]

  • Gpy2: An ABC transporter that, contrary to a primary role in efflux, acts as a repressor of gpy1 gene expression.[1][2][3]

  • Velvet Complex (Vel1, Vel2, Lae1): This fungal-specific protein complex acts as a major repressor of gibepyrone biosynthesis. Deletion of any of its components leads to a significant upregulation of gpy gene expression and a corresponding increase in gibepyrone A production.[1][2][3]

  • Sge1: A master regulator of secondary metabolism in F. fujikuroi that positively influences gibepyrone biosynthesis.[1][2][3]

Environmental Influences

The production of many secondary metabolites in F. fujikuroi is influenced by environmental cues, particularly nitrogen availability. While the specific impact of nitrogen on gibepyrone biosynthesis has not been extensively detailed in the provided search results, it is known that nitrogen metabolite repression is a key regulatory mechanism for other secondary metabolite gene clusters in this fungus.

Quantitative Data on Gene Expression and Metabolite Production

The following tables summarize the quantitative data on the impact of various regulatory gene deletions on gpy1 and gpy2 gene expression and gibepyrone A production. The data is compiled from studies where F. fujikuroi was cultured in a medium containing 6 mM glutamine, which is a condition known to induce gibepyrone biosynthesis.

Table 1: Relative Gene Expression of gpy1 and gpy2 in Regulatory Mutants

Fungal StrainRelative Expression of gpy1 (Fold Change vs. Wild Type)Relative Expression of gpy2 (Fold Change vs. Wild Type)
Wild Type (IMI 58289)1.01.0
Δvel1IncreasedIncreased
Δvel2IncreasedIncreased
Δlae1IncreasedIncreased
Δsge1DecreasedDecreased
Δgpy2~ 3.5-

Note: Specific fold-change values for Δvel1, Δvel2, Δlae1, and Δsge1 were not explicitly provided in the search results, but the direction of change was consistently reported as "elevated" or "down-regulated". The value for Δgpy2 is an approximation based on graphical data representations in the source literature.

Table 2: Gibepyrone A Production in Regulatory Mutants

Fungal StrainRelative Gibepyrone A Production (vs. Wild Type)
Wild Type (IMI 58289)100%
Δvel1Elevated
Δvel2Elevated
Δlae1Elevated
Δsge1Down-regulated
Δgpy2~ 250% (extracellular)

Note: Specific percentage increases for Δvel1, Δvel2, and Δlae1, and the decrease for Δsge1 were not detailed numerically in the search results. The value for Δgpy2 is an approximation from graphical data.

Signaling Pathways and Regulatory Logic

The regulation of gibepyrone gene expression can be visualized as a signaling pathway where repressors and activators converge on the gpy gene cluster.

Gibepyrone_Regulation cluster_regulators Global Regulators cluster_genes Gibepyrone Gene Cluster Velvet_Complex Velvet Complex (Vel1, Vel2, Lae1) gpy1 gpy1 (PKS13) Velvet_Complex->gpy1 Repression gpy2 gpy2 (ABC Transporter) Velvet_Complex->gpy2 Sge1 Sge1 Sge1->gpy1 Activation Sge1->gpy2 Gibepyrone_A Gibepyrone A gpy1->Gibepyrone_A Biosynthesis gpy2->gpy1 Repression

Caption: Regulatory network of gibepyrone biosynthesis in F. fujikuroi.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of gibepyrone gene expression regulation.

Fungal Strains, Culture Conditions, and Mycelium Harvesting
  • Strains: Fusarium fujikuroi wild-type strain IMI 58289 and its deletion mutants (e.g., Δgpy1, Δgpy2, Δvel1, Δvel2, Δlae1, Δsge1).

  • Culture Media: For secondary metabolite production, cultures are typically grown in a synthetic ICI (Imperial Chemical Industries) medium supplemented with 6 mM glutamine as the nitrogen source.

  • Growth Conditions: Fungal cultures are incubated at 28°C in the dark on a rotary shaker at 200 rpm for 3 to 7 days.

  • Mycelium Harvesting: Mycelium is harvested by filtration through sterile gauze, washed with sterile water, and immediately frozen in liquid nitrogen. The frozen mycelium is then lyophilized and stored at -80°C until further use for RNA or DNA extraction.

Gene Deletion via Protoplast Transformation

This protocol outlines the generation of gene deletion mutants in F. fujikuroi using homologous recombination.

Gene_Deletion_Workflow cluster_construct Deletion Construct Preparation cluster_transformation Fungal Transformation cluster_verification Mutant Verification PCR_flanks 1. PCR amplify 5' and 3' flanking regions of the target gene Fusion_PCR 3. Fuse the flanks and the resistance cassette via fusion PCR PCR_flanks->Fusion_PCR Resistance_cassette 2. Obtain a selectable marker (e.g., hygromycin resistance cassette) Resistance_cassette->Fusion_PCR PEG_trans 5. Transform protoplasts with the deletion construct using PEG-mediated transformation Fusion_PCR->PEG_trans Protoplast_prep 4. Generate protoplasts from young fungal mycelium using lytic enzymes (e.g., Driselase, Lysing enzyme) Protoplast_prep->PEG_trans Regeneration 6. Plate protoplasts on regeneration medium containing a selective agent PEG_trans->Regeneration Screening 7. Screen transformants by PCR for homologous recombination Regeneration->Screening Southern_blot 8. Confirm single integration by Southern blot analysis Screening->Southern_blot

Caption: Workflow for targeted gene deletion in F. fujikuroi.

Detailed Steps:

  • Deletion Construct Generation:

    • Amplify approximately 1 kb of the 5' and 3' flanking regions of the target gene from F. fujikuroi genomic DNA using high-fidelity DNA polymerase.

    • The primers for the inner ends of the flanking regions should contain overhangs complementary to the ends of a selectable marker cassette (e.g., hygromycin resistance, hph).

    • Amplify the hph cassette from a suitable plasmid.

    • Fuse the three fragments (5' flank, hph cassette, 3' flank) using fusion PCR.

  • Protoplast Preparation:

    • Inoculate 100 ml of complete medium (CM) with F. fujikuroi mycelium and incubate for 16-20 hours at 28°C with shaking.

    • Harvest the young mycelium by filtration and wash with a sterile osmotic stabilizer (e.g., 0.7 M NaCl).

    • Resuspend the mycelium in an enzyme solution containing lytic enzymes such as Driselase and Lysing Enzymes in the osmotic stabilizer.

    • Incubate at 30°C with gentle shaking for 2-4 hours until a sufficient number of protoplasts are released.

    • Separate protoplasts from mycelial debris by filtering through sterile glass wool.

  • Transformation:

    • Pellet the protoplasts by gentle centrifugation and wash twice with STC buffer (1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2).

    • Resuspend the protoplasts in STC buffer to a final concentration of 1 x 10^8 protoplasts/ml.

    • Add 5-10 µg of the deletion construct DNA to 100 µl of the protoplast suspension.

    • Add 25 µl of PEG solution (60% PEG 4000, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2) and incubate on ice for 20 minutes.

    • Add 1 ml of PEG solution and incubate for a further 15 minutes at room temperature.

    • Add 2 ml of STC buffer and mix gently.

  • Selection and Verification:

    • Plate the transformation mixture onto regeneration agar (e.g., CM with 1.2 M sorbitol) containing the appropriate selective agent (e.g., hygromycin B).

    • Incubate at 28°C for 3-5 days until transformants appear.

    • Isolate single spores from the primary transformants and screen for homologous recombination by diagnostic PCR using primers flanking the integration site.

    • Confirm single-copy integration of the deletion cassette by Southern blot analysis.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

qRT_PCR_Workflow RNA_extraction 1. Total RNA extraction from harvested mycelium DNase_treatment 2. DNase treatment to remove genomic DNA contamination RNA_extraction->DNase_treatment cDNA_synthesis 3. First-strand cDNA synthesis using reverse transcriptase DNase_treatment->cDNA_synthesis qPCR 4. Quantitative PCR with gene-specific primers and SYBR Green cDNA_synthesis->qPCR Data_analysis 5. Data analysis using the ΔΔCt method with a reference gene (e.g., actin) qPCR->Data_analysis

Caption: Workflow for qRT-PCR analysis of gibepyrone gene expression.

Detailed Steps:

  • RNA Extraction: Extract total RNA from lyophilized mycelium using a suitable method, such as a TRIzol-based protocol or a commercial RNA extraction kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

  • Quantitative PCR:

    • Perform qPCR reactions in a real-time PCR system using a SYBR Green-based master mix.

    • Each reaction should contain cDNA template, forward and reverse primers for the target gene (gpy1 or gpy2), and the SYBR Green master mix.

    • Use primers for a housekeeping gene (e.g., actin or tubulin) as an internal control for normalization.

    • Primer Sequences (Example):

      • gpy1-F: 5'-GCTCTTGTCGATGCTCTTGA-3'

      • gpy1-R: 5'-CGTAGTCGTCGTTGTCGTTG-3'

      • gpy2-F: 5'-AGTTGCTTGTCGATGCTGTT-3'

      • gpy2-R: 5'-GTCGTCGTTGTCGTTGCTCT-3'

      • actin-F: 5'-GCTGGTTTCGCTGGAGATGA-3'

      • actin-R: 5'-TCGCACTTCATGATGGAGTTGA-3' (Note: These are example primer sequences and should be validated for specificity and efficiency before use.)

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the expression of the reference gene.

Quantification of Gibepyrone A by HPLC-MS/MS
  • Sample Preparation:

    • For extracellular gibepyrone A, filter the culture supernatant and use it directly for analysis or after extraction with an organic solvent like ethyl acetate.

    • For intracellular gibepyrone A, extract the lyophilized mycelium with a suitable solvent (e.g., methanol or ethyl acetate), evaporate the solvent, and redissolve the residue in a solvent compatible with the HPLC mobile phase.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 150 x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time (e.g., 5% to 95% B in 15 minutes).

    • Flow Rate: 0.2-0.4 ml/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transition for gibepyrone A (e.g., m/z 167.1 → 123.1).

    • Optimize other MS parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.

  • Quantification: Create a standard curve using a purified gibepyrone A standard of known concentrations. Quantify the amount of gibepyrone A in the samples by comparing their peak areas to the standard curve.

This guide provides a comprehensive technical overview of the regulation of gibepyrone gene expression in F. fujikuroi, integrating quantitative data, signaling pathways, and detailed experimental protocols to serve as a valuable resource for researchers in the field.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Gibepyrone D from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gibepyrone D is a polyketide-derived α-pyrone metabolite produced by various fungal species, most notably from the genus Fusarium, including F. fujikuroi, F. oxysporum, and F. proliferatum.[1][2] It is biosynthetically derived from the oxidation of its precursor, Gibepyrone A.[1][3][4][5] This document provides detailed application notes and protocols for the extraction, purification, and quantification of this compound from fungal cultures, intended for researchers in natural product chemistry, mycology, and drug discovery.

Biosynthesis of this compound

This compound is not directly synthesized by a single gene cluster but is a downstream product of the Gibepyrone A biosynthetic pathway. Gibepyrone A is produced by a polyketide synthase (PKS). Subsequently, Gibepyrone A undergoes oxidation to yield this compound. This oxidative step is likely catalyzed by cluster-independent P450 monooxygenases, which serve as a detoxification mechanism for the producing fungus, as Gibepyrone A exhibits some toxicity to the organism itself.[1][3][4][5]

Gibepyrone_D_Biosynthesis Polyketide Precursors Polyketide Precursors PKS Polyketide Synthase (PKS) Polyketide Precursors->PKS Gibepyrone A Gibepyrone A P450 P450 Monooxygenases (Oxidation) Gibepyrone A->P450 This compound This compound PKS->Gibepyrone A P450->this compound

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

This section outlines the detailed methodologies for the cultivation of Fusarium species, followed by the extraction, purification, and quantification of this compound.

Protocol 1: Fungal Cultivation and Fermentation

Objective: To produce this compound through submerged fermentation of a Fusarium species.

Materials:

  • Fusarium fujikuroi or other known this compound producing strain

  • Potato Dextrose Agar (PDA) plates

  • Liquid fermentation medium (e.g., Potato Dextrose Broth or a specialized production medium)

  • Erlenmeyer flasks

  • Shaking incubator

  • Sterile water

Procedure:

  • Strain Activation: Inoculate the Fusarium strain onto PDA plates and incubate at 25-28°C for 5-7 days until sufficient mycelial growth and sporulation are observed.

  • Seed Culture Preparation: Aseptically transfer a few agar plugs of the mycelium into a 250 mL Erlenmeyer flask containing 50 mL of the seed culture medium. Incubate at 25-28°C on a rotary shaker at 150-180 rpm for 2-3 days.

  • Production Culture: Inoculate a 1 L Erlenmeyer flask containing 500 mL of the production medium with 5-10% (v/v) of the seed culture.

  • Fermentation: Incubate the production culture at 25-28°C on a rotary shaker at 150-180 rpm for 7-14 days. The optimal fermentation time should be determined by preliminary time-course experiments.

Protocol 2: Extraction of this compound

Objective: To extract this compound from the fungal culture broth and mycelium.

Materials:

  • Fungal culture from Protocol 1

  • Ethyl acetate

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Anhydrous sodium sulfate

Procedure:

  • Separation of Mycelium and Culture Broth: Separate the fungal biomass from the culture broth by vacuum filtration using a Buchner funnel.

  • Mycelium Extraction:

    • The collected mycelial mat should be freeze-dried and then ground to a fine powder.

    • Suspend the powdered mycelium in ethyl acetate (e.g., 10 g of dry mycelium in 100 mL of ethyl acetate) and stir for 2-4 hours at room temperature.

    • Filter the mixture to remove the mycelial debris and collect the ethyl acetate extract.

    • Repeat the extraction process twice to ensure maximum recovery.

  • Culture Broth Extraction:

    • Transfer the culture filtrate to a separatory funnel.

    • Perform a liquid-liquid extraction with an equal volume of ethyl acetate. Shake vigorously for 5-10 minutes and allow the layers to separate.

    • Collect the upper ethyl acetate layer.

    • Repeat the extraction two more times with fresh ethyl acetate.

  • Pooling and Drying: Combine all the ethyl acetate extracts (from both mycelium and broth). Dry the combined extract over anhydrous sodium sulfate to remove any residual water.

  • Concentration: Filter off the sodium sulfate and concentrate the ethyl acetate extract to dryness using a rotary evaporator at a temperature not exceeding 40°C. The resulting crude extract can be stored at -20°C until further purification.

Protocol 3: Purification of this compound

Objective: To purify this compound from the crude extract using chromatographic techniques.

Materials:

  • Crude extract from Protocol 2

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate, chloroform, methanol)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass column for chromatography

  • Fraction collector (optional)

  • HPLC system (preparative or semi-preparative) with a C18 column

Procedure:

  • Thin Layer Chromatography (TLC) Analysis of Crude Extract:

    • Dissolve a small amount of the crude extract in a suitable solvent (e.g., ethyl acetate).

    • Spot the dissolved extract onto a TLC plate.

    • Develop the TLC plate using a solvent system such as chloroform:methanol (9.5:0.5, v/v) or n-hexane:ethyl acetate (7:3, v/v).[6]

    • Visualize the separated compounds under UV light (254 nm and 365 nm) and by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid) followed by heating. This will help in determining the appropriate solvent system for column chromatography.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column with a suitable diameter and length based on the amount of crude extract.

    • Load the crude extract (adsorbed onto a small amount of silica gel) onto the top of the column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).[7]

    • Collect fractions of the eluate and monitor the separation by TLC.

    • Pool the fractions containing this compound based on the TLC analysis.

    • Concentrate the pooled fractions to obtain a semi-purified extract.

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • For final purification, subject the semi-purified extract to preparative or semi-preparative HPLC.

    • Use a reversed-phase C18 column.

    • Elute with a gradient of methanol and water.[8] The exact gradient should be optimized based on analytical HPLC runs.

    • Monitor the elution at a suitable wavelength (e.g., 285 nm for α-pyrones) and collect the peak corresponding to this compound.[9]

    • Evaporate the solvent from the collected fraction to obtain pure this compound.

Protocol 4: Quantification of this compound

Objective: To quantify the amount of this compound in the extracts using HPLC-MS.

Materials:

  • Purified this compound standard

  • Crude or purified extracts

  • HPLC-MS system

  • Solvents for mobile phase (e.g., acetonitrile, water, formic acid)

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.

  • Sample Preparation: Dissolve a known weight of the crude or purified extract in a known volume of a suitable solvent (e.g., methanol).

  • HPLC-MS Analysis:

    • Inject the standard solutions and the sample extract into the HPLC-MS system.

    • Use a C18 column and a suitable gradient elution program (e.g., a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Set the mass spectrometer to detect the molecular ion of this compound ([M+H]⁺).

  • Quantification: Construct a standard curve by plotting the peak area against the concentration of the this compound standards. Use the standard curve to determine the concentration of this compound in the sample extract.

Data Presentation

Table 1: Quantitative Data for this compound Extraction and Purification (Hypothetical Data)

StepStarting MaterialVolume/WeightProductYield (mg)Purity (%)
FermentationF. fujikuroi culture1 LCrude Broth & MyceliumN/AN/A
ExtractionCrude Broth & Mycelium1 LCrude Ethyl Acetate Extract500 mg~5%
Column ChromatographyCrude Extract500 mgSemi-purified Fraction50 mg~60%
Preparative HPLCSemi-purified Fraction50 mgPure this compound15 mg>95%

Visualization of Experimental Workflow

Gibepyrone_D_Extraction_Workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A Fungal Culture (e.g., Fusarium fujikuroi) B Filtration (Separate Mycelium & Broth) A->B C Solvent Extraction (Ethyl Acetate) B->C D Concentration (Rotary Evaporation) C->D E Column Chromatography (Silica Gel) D->E F Fraction Collection & TLC Analysis E->F G Preparative HPLC (C18 Column) F->G H Pure this compound G->H I Quantification (HPLC-MS) & Structure Elucidation (NMR) H->I

Caption: Experimental workflow for this compound extraction.

References

Application Notes and Protocols for Inducing Gibepyrone D Production in Fusarium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibepyrone D is a polyketide-derived secondary metabolite produced by several species of the fungal genus Fusarium, including F. fujikuroi, F. oxysporum, and F. proliferatum.[1] As a member of the α-pyrone class of compounds, this compound and its precursors exhibit various biological activities, making them of interest for further investigation in drug development. This document provides detailed protocols for the cultivation of Fusarium species, induction of this compound production through genetic manipulation, and methods for its extraction and analysis. The protocols are based on established research into the biosynthesis and regulation of gibepyrones.

The production of this compound is intrinsically linked to its precursor, Gibepyrone A. The biosynthesis of Gibepyrone A is initiated by the polyketide synthase Gpy1 (also known as PKS13).[1] Subsequently, Gibepyrone A is converted to this compound through the action of cluster-independent P450 monooxygenases, a process believed to be a detoxification mechanism for the fungus.[1]

Genetic regulation plays a pivotal role in the biosynthesis of gibepyrones. Key regulatory bodies include the Velvet complex (composed of proteins Vel1, Vel2) and the global regulator Lae1, which act as repressors of the gibepyrone biosynthetic gene cluster.[1][2] Conversely, the transcription factor Sge1 positively regulates the expression of these genes.[1][2] Strategic genetic modification, such as the deletion of the Velvet complex genes, can significantly enhance the production of gibepyrones.

Quantitative Data on Gibepyrone Production

StrainGenetic ModificationRelative Gibepyrone A Production vs. WT (%)[1]
Wild-Type (IMI 58289)None100
Δvel1Deletion of Velvet complex component Vel1~250
Δvel2Deletion of Velvet complex component Vel2~150
Δlae1Deletion of global regulator Lae1~200
Δsge1Deletion of positive regulator Sge1< 50

Experimental Protocols

Protocol 1: Cultivation of Fusarium fujikuroi for this compound Production

This protocol outlines the steps for the liquid culture of F. fujikuroi under conditions favorable for secondary metabolite production.

Materials:

  • Fusarium fujikuroi strain (e.g., IMI 58289 or a genetically modified variant like Δvel1)

  • Potato Dextrose Agar (PDA) plates

  • Sterile distilled water

  • Sterile cheesecloth

  • 300 mL Erlenmeyer flasks

  • ICI (Imperial Chemical Industries) liquid medium (see recipe below)

  • Shaking incubator

ICI Medium Recipe (per 1 Liter):

  • NaNO₃: 2.0 g

  • KH₂PO₄: 1.0 g

  • MgSO₄·7H₂O: 0.5 g

  • KCl: 0.5 g

  • FeSO₄·7H₂O: 0.01 g

  • Glucose: 40.0 g

  • Glutamine: 1.02 g (for a final concentration of 6 mM)

  • Distilled water: to 1 L

  • Adjust pH to 5.5 before autoclaving.

Procedure:

  • Inoculum Preparation:

    • Grow the F. fujikuroi strain on PDA plates at 28°C for 5-7 days until sporulation is observed.

    • Harvest spores by adding 10 mL of sterile distilled water to the plate and gently scraping the surface with a sterile loop.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Determine the spore concentration using a hemocytometer and adjust to 1 x 10⁶ spores/mL with sterile distilled water.

  • Liquid Culture:

    • Dispense 100 mL of sterile ICI medium into each 300 mL Erlenmeyer flask.

    • Inoculate each flask with 1 mL of the prepared spore suspension.

    • Incubate the flasks at 28°C in a shaking incubator at 200 rpm for 7 days.[1] The culture conditions, particularly the nitrogen source (glutamine), are crucial for inducing secondary metabolite production.

Protocol 2: Extraction and Analysis of this compound

This protocol describes the extraction of gibepyrones from the liquid culture and their analysis by High-Performance Liquid Chromatography (HPLC).

Materials:

  • 7-day old F. fujikuroi liquid culture

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Methanol (HPLC grade)

  • Syringe filters (0.22 µm)

  • HPLC system with a C18 reverse-phase column and UV or Mass Spectrometry (MS) detector.

Procedure:

  • Extraction:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

    • Pool the organic phases and dry over anhydrous sodium sulfate.

    • Evaporate the solvent using a rotary evaporator to obtain the crude extract.

  • Sample Preparation for HPLC:

    • Dissolve the crude extract in a known volume of methanol.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient Program: A typical gradient might start at 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 285 nm or a mass spectrometer for more specific identification and quantification.[3]

    • Quantification: Compare the peak area of this compound in the sample to a standard curve prepared from a purified this compound standard.

Visualizations

This compound Biosynthetic and Regulatory Pathway

The following diagram illustrates the biosynthetic pathway from the precursor Gibepyrone A to this compound and the key genetic regulators involved.

Gibepyrone_Pathway cluster_biosynthesis Biosynthesis cluster_regulation Regulation Gpy1 Gpy1 (PKS) GibA Gibepyrone A Gpy1->GibA Biosynthesis P450 P450 Monooxygenases (cluster-independent) GibD This compound P450->GibD Oxidation GibA->P450 Velvet Velvet Complex (Vel1, Vel2, Lae1) Velvet->Gpy1 Represses Sge1 Sge1 Sge1->Gpy1 Activates

Caption: Biosynthetic pathway and regulation of this compound.

Experimental Workflow for this compound Production and Analysis

This diagram outlines the complete workflow from fungal culture to the final analysis of this compound.

Workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_analysis Analysis Inoculum Inoculum Preparation (F. fujikuroi spores) Culture Liquid Culture (7 days, 28°C, 200 rpm) Inoculum->Culture Filtration Filtration Culture->Filtration Extraction Liquid-Liquid Extraction (Ethyl Acetate) Filtration->Extraction Evaporation Evaporation Extraction->Evaporation SamplePrep Sample Preparation (Dissolve in Methanol, Filter) Evaporation->SamplePrep HPLC HPLC-UV/MS Analysis SamplePrep->HPLC Quant Quantification HPLC->Quant

Caption: Workflow for this compound production and analysis.

References

Analytical Standards for Gibepyrone D Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibepyrone D is a polyketide-derived secondary metabolite produced by various filamentous fungi, including species of Fusarium. It is understood to be a detoxification product of its precursor, Gibepyrone A, formed through an enzymatic hydroxylation reaction.[1][2][3] This transformation is mediated by cluster-independent cytochrome P450 monooxygenases, suggesting a protective mechanism for the fungus against the moderate toxicity of Gibepyrone A.[1][2][3] The study of this compound is crucial for understanding fungal secondary metabolism, detoxification pathways, and for the assessment of potential biological activities.

These application notes provide a comprehensive guide to the analytical standards and protocols required for the accurate identification and quantification of this compound in a research setting.

Physicochemical Properties and Reference Standards

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃Inferred from Gibepyrone A (C₁₀H₁₂O₂) + Oxygen
Molecular Weight 180.20 g/mol Calculated
Chemical Structure 6-(1-hydroxy-1-methylpropyl)-3-methyl-2H-pyran-2-one[4]
Appearance Likely a solid or oilGeneral observation for similar compounds
Solubility Soluble in methanol, ethanol, acetonitrile, ethyl acetate, and other common organic solvents. Limited solubility in water.General observation for similar compounds
Preparation of a this compound Analytical Standard

A reference standard of this compound can be prepared by the enzymatic conversion of Gibepyrone A or through chemical synthesis.

Protocol 1: Isolation and Purification of this compound from Fungal Culture

This protocol outlines the general steps for obtaining this compound from a fungal culture known to produce it, such as certain Fusarium species.

  • Fungal Cultivation:

    • Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or a defined synthetic medium) with a high-producing fungal strain.

    • Incubate the culture under optimal conditions for this compound production (typically 7-14 days at 25-28°C with shaking).

  • Extraction:

    • Separate the fungal mycelium from the culture broth by filtration.

    • Extract the culture broth with an equal volume of ethyl acetate three times.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain a crude extract.

  • Purification:

    • Subject the crude extract to column chromatography on silica gel.

    • Elute with a gradient of hexane and ethyl acetate, starting with a low polarity and gradually increasing the concentration of ethyl acetate.

    • Monitor the fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

    • Combine the pure fractions and evaporate the solvent.

    • Further purification can be achieved using preparative HPLC if necessary.

  • Characterization and Purity Assessment:

    • Confirm the identity of the purified compound as this compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Determine the purity of the standard using HPLC-UV/DAD. A purity of ≥95% is recommended for a quantitative standard.

Storage and Stability

Proper storage of the this compound analytical standard is crucial to maintain its integrity.

  • Solid Form: Store in a tightly sealed, amber glass vial at -20°C. Under these conditions, the standard should be stable for at least 6-12 months.

  • Solution Form: Prepare stock solutions in a suitable solvent (e.g., methanol or acetonitrile) and store in small aliquots in tightly sealed, amber glass vials at -20°C. Solutions are generally stable for up to one month. Avoid repeated freeze-thaw cycles.

Analytical Methodologies

The following protocols are recommended starting points for the analysis of this compound. Method validation (specificity, linearity, accuracy, precision, and sensitivity) should be performed according to ICH guidelines before use in quantitative studies.

High-Performance Liquid Chromatography (HPLC)

Protocol 2: HPLC-UV/DAD for the Quantification of this compound

  • Instrumentation: A standard HPLC system equipped with a UV/Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV detection at the wavelength of maximum absorbance for this compound (to be determined by DAD analysis, likely in the range of 230-330 nm).

  • Quantification: External standard calibration using the prepared this compound analytical standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Protocol 3: LC-MS/MS for the Sensitive Quantification of this compound

  • Instrumentation: A triple quadrupole mass spectrometer coupled to an HPLC or UHPLC system.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • HPLC Conditions: Similar to the HPLC-UV/DAD method, but a lower flow rate (e.g., 0.3-0.5 mL/min) and smaller column dimensions may be used for higher sensitivity.

  • MS Parameters:

    • Ion Source Temperature: To be optimized (typically 120-150°C).

    • Desolvation Gas Temperature: To be optimized (typically 350-500°C).

    • Capillary Voltage: To be optimized (typically 3-4 kV).

  • Multiple Reaction Monitoring (MRM):

    • The precursor ion will be the protonated molecule [M+H]⁺ (m/z 181.08).

    • Product ions need to be determined by infusing the this compound standard and performing a product ion scan. Characteristic fragments would likely arise from the loss of water (H₂O) and other neutral losses from the side chain.

  • Quantification: A calibration curve should be constructed using the prepared this compound analytical standard. The use of a suitable internal standard is recommended for improved accuracy and precision.

Data Presentation

Table 2: ¹H NMR Spectroscopic Data for this compound (600 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
47.25d9.7
56.18d9.7
8-CH₃1.85s
9-CH₂1.75m
10-CH₃0.85t7.4
3-CH₃2.05s
OH-br s

Data adapted from related research.[4]

Visualizations

Biosynthetic Pathway of this compound

The following diagram illustrates the conversion of Gibepyrone A to this compound, a key step in the fungal detoxification pathway.[1][2][3]

GibepyroneD_Biosynthesis GibepyroneA Gibepyrone A P450 Cytochrome P450 Monooxygenase GibepyroneA->P450 GibepyroneD This compound P450->GibepyroneD NADP NADP⁺ P450->NADP H2O H₂O P450->H2O NADPH NADPH + H⁺ NADPH->P450 e⁻ O2 O₂ O2->P450

Caption: Biosynthesis of this compound from Gibepyrone A.

Experimental Workflow for this compound Quantification

The diagram below outlines the general workflow for the quantitative analysis of this compound from a fungal culture.

GibepyroneD_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Culture Fungal Culture Extraction Liquid-Liquid Extraction Culture->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Purification Column Chromatography CrudeExtract->Purification PureFraction Pure Fraction Purification->PureFraction HPLC HPLC or LC-MS/MS Analysis PureFraction->HPLC Data Data Acquisition & Processing HPLC->Data Quantification Quantification Data->Quantification Standard This compound Analytical Standard Standard->HPLC

Caption: Workflow for this compound analysis.

Conclusion

The analytical methods and protocols detailed in these application notes provide a solid foundation for researchers investigating this compound. Due to the current lack of a commercially available standard, the in-house preparation and thorough characterization of a reference standard are of utmost importance for achieving accurate and reproducible quantitative results. The provided HPLC and LC-MS/MS methods serve as excellent starting points and should be validated according to the specific requirements of the research application. Further studies are encouraged to establish a comprehensive stability profile for this compound and to explore its biological activities in greater detail.

References

Application Notes and Protocols for Studying Gibepyrone D Biosynthesis Using Gene Knockout Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gibepyrones are a class of fungal polyketides, with Gibepyrone D being a notable derivative. Understanding the biosynthetic pathway of these secondary metabolites is crucial for harnessing their potential in drug development and for managing their roles in phytopathogenic fungi like Fusarium species. Gene knockout technology is a powerful tool for elucidating the function of specific genes within a biosynthetic gene cluster (BGC). By systematically deleting genes suspected of being involved in the pathway, researchers can confirm their roles through the resulting metabolic profile, observing the abolition of the final product or the accumulation of intermediates.

These notes provide a comprehensive overview and detailed protocols for applying gene knockout techniques, particularly the CRISPR-Cas9 system, to investigate the biosynthesis of this compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from a polyketide precursor, Gibepyrone A. In the well-studied rice pathogen Fusarium fujikuroi, the core of this pathway is a small gene cluster containing a polyketide synthase (PKS) gene, gpy1 (also referred to as PKS13), and an ABC transporter gene, gpy2.[1][2]

The PKS Gpy1 is responsible for synthesizing Gibepyrone A from an acetyl-CoA starter unit and three malonyl-CoA extender units.[1] Subsequently, Gibepyrone A is converted into its oxidized derivatives, Gibepyrone B and this compound. This conversion is not carried out by enzymes within the gpy cluster but by cluster-independent cytochrome P450 monooxygenases.[1][3][4] This final step is believed to be a detoxification mechanism, as Gibepyrone A exhibits moderate toxicity to the producing fungus.[1][3]

Gibepyrone_D_Biosynthesis Proposed Biosynthetic Pathway of this compound cluster_precursors Precursors cluster_enzymes Key Enzymes cluster_products Products Acetyl-CoA Acetyl-CoA Gpy1 Gpy1 (PKS) Acetyl-CoA->Gpy1 Malonyl-CoA 3x Malonyl-CoA Malonyl-CoA->Gpy1 GibepyroneA Gibepyrone A Gpy1->GibepyroneA Biosynthesis P450 P450 Monooxygenase (Cluster-Independent) GibepyroneD This compound P450->GibepyroneD Oxidation GibepyroneA->P450 Substrate

Caption: Proposed biosynthetic pathway for this compound.

Application Note: Gene Knockout Strategy for Pathway Elucidation

The primary application of gene knockout in this context is to validate the function of candidate genes. The strategy involves creating targeted deletions of the PKS gene (gpy1) and putative P450 monooxygenase genes.

  • gpy1 Knockout: Deleting the core PKS gene should completely abolish the production of Gibepyrone A and, consequently, all its derivatives, including this compound. This provides definitive proof that Gpy1 is the key enzyme for initiating the pathway.[1]

  • P450 Knockout: Identifying and knocking out the specific P450 monooxygenase(s) responsible for converting Gibepyrone A to this compound would lead to the accumulation of the precursor, Gibepyrone A, and a significant reduction or complete loss of this compound. This confirms the role of the P450 enzyme in this specific oxidation step.

  • gpy2 Knockout: The gpy2 gene encodes an ABC transporter. Studies have shown that knocking out gpy2 leads to an upregulation of gpy1 expression and an increase in Gibepyrone A production, suggesting Gpy2 acts as a repressor.[1][2] This demonstrates how gene knockouts can also uncover regulatory functions.

Experimental Protocols

Protocol I: CRISPR-Cas9 Mediated Gene Knockout in Fusarium sp.

The CRISPR-Cas9 system is a highly efficient method for targeted gene disruption in filamentous fungi.[5][6] This protocol outlines a general workflow for creating gene knockouts in Fusarium.

CRISPR_Workflow CRISPR-Cas9 Gene Knockout Workflow A 1. Target Selection & sgRNA Design (e.g., gpy1, putative P450s) B 2. Vector Construction (Cas9 + sgRNA expression cassette) A->B C 3. Fungal Transformation (Protoplast-PEG method) B->C D 4. Transformant Selection (Hygromycin or other marker) C->D E 5. Mutant Verification (PCR & Sanger Sequencing) D->E F 6. Phenotypic Analysis (Metabolite Extraction & LC-MS) E->F

Caption: General experimental workflow for CRISPR-Cas9 in fungi.

A. Target Gene Selection and sgRNA Design

  • Obtain the genomic sequence of the target gene (e.g., gpy1 or a candidate P450 monooxygenase) from a relevant database (e.g., NCBI, FungiDB).

  • Use an sgRNA design tool (e.g., CHOPCHOP, CRISPOR) to identify potential 20-nucleotide protospacer sequences immediately preceding a Protospacer Adjacent Motif (PAM), which is typically 'NGG' for Streptococcus pyogenes Cas9.[7]

  • Select 2-3 sgRNAs with high on-target scores and low off-target predictions for each gene to ensure a high success rate.

B. Construction of the CRISPR-Cas9 Vector

  • Utilize a fungal CRISPR-Cas9 expression vector. These plasmids typically contain a codon-optimized cas9 gene under a strong constitutive promoter (e.g., gpdA) and a cloning site for the sgRNA cassette.[8]

  • The sgRNA expression is driven by a U6 promoter.[8]

  • Synthesize the designed sgRNA sequences as complementary oligonucleotides.

  • Anneal the oligonucleotides and clone them into the sgRNA expression site of the vector using appropriate restriction enzymes or a Gibson Assembly-based method.

  • The vector should also contain a selectable marker, such as the hygromycin B phosphotransferase gene (hph).[6]

C. Fungal Protoplast Preparation and Transformation

  • Grow the wild-type Fusarium strain in a liquid medium (e.g., Potato Dextrose Broth) for 2-3 days.

  • Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.8 M KCl).

  • Digest the fungal cell walls using a lytic enzyme mixture (e.g., Glucanex, Lysing Enzymes from Trichoderma harzianum) in the osmotic stabilizer for 2-4 hours at 30°C with gentle shaking.

  • Separate the protoplasts from undigested mycelia by filtering through sterile glass wool.

  • Wash the protoplasts with STC buffer (Sorbitol, Tris-HCl, CaCl2) and resuspend to a final concentration of 10^7 to 10^8 protoplasts/mL.

  • Add 5-10 µg of the CRISPR-Cas9 plasmid DNA to 100 µL of the protoplast suspension.

  • Add PEG solution (e.g., 40% PEG 4000 in STC buffer) and incubate at room temperature.[9]

  • Plate the transformation mixture onto regeneration agar (e.g., PDA with an osmotic stabilizer) containing the appropriate selective agent (e.g., 100 µg/mL hygromycin B).

  • Incubate plates for 5-7 days until transformant colonies appear.

D. Screening and Verification of Mutants

  • Isolate individual transformant colonies onto new selective plates to obtain pure cultures.

  • Extract genomic DNA from the wild-type and putative mutant strains.

  • Perform PCR using primers that flank the sgRNA target site. A successful indel mutation (insertion/deletion) caused by non-homologous end joining (NHEJ) may result in a slight size change on an agarose gel, but is often too small to detect.

  • The primary verification method is Sanger sequencing of the PCR product. Sequence alignment with the wild-type gene will reveal the specific indel mutation at the target site, confirming the knockout.

Protocol II: Metabolite Extraction and Quantitative Analysis

After confirming the gene knockout, the next step is to analyze its effect on the production of this compound.

  • Cultivation: Grow the wild-type strain and the confirmed knockout mutants in a production medium known to induce secondary metabolism (e.g., ICI medium with specific nitrogen sources).[10] Culture for 7-10 days.

  • Extraction:

    • Separate the mycelia from the culture broth by filtration.

    • Lyophilize and weigh the mycelia (for dry weight measurement).

    • Extract the culture filtrate twice with an equal volume of an organic solvent like ethyl acetate.

    • Combine the organic phases and evaporate to dryness under reduced pressure.

  • Analysis:

    • Resuspend the dried extract in a known volume of methanol.

    • Analyze the sample using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

    • Compare the chromatograms of the wild-type and mutant strains. Identify peaks corresponding to Gibepyrone A and this compound by comparing retention times and mass spectra with authentic standards, if available.

    • Quantify the production levels by integrating the peak areas and normalizing to the mycelial dry weight.

Data Presentation: Expected Outcomes

The following table summarizes the anticipated quantitative results from the gene knockout experiments, which would confirm the proposed biosynthetic pathway.

StrainTarget GeneMetabolite Level (Relative to Wild-Type)Interpretation
Gibepyrone A This compound
Wild-Type N/A100%100%
Δgpy1 Core PKSNot DetectedNot Detected
ΔP450-X Putative Oxidase>100% (Accumulated)Not Detected / Greatly Reduced
Δgpy2 ABC Transporter>100% (Increased)>100% (Increased)

Note: P450-X represents a hypothetical candidate gene identified through bioinformatics.

Logical Framework for Gene Function Discovery

The logic of using gene knockouts to assign function is a cornerstone of molecular genetics. The disruption of a specific biological process following the deletion of a single gene provides strong evidence for that gene's role in the process.

Gene_Function_Logic Logical Framework of Gene Knockout Studies cluster_WT Wild-Type Organism cluster_KO Knockout Mutant A Gene (e.g., gpy1) B Expressed Protein (Enzyme) A->B C Catalytic Function B->C D Metabolic Product (e.g., this compound) C->D A_KO Gene Disrupted (Δgpy1) B_KO No Functional Protein A_KO->B_KO C_KO Function Lost B_KO->C_KO D_KO Product Absent C_KO->D_KO Conclusion Conclusion: Gene gpy1 is required for This compound biosynthesis. D_KO->Conclusion    Inference

Caption: Logical flow demonstrating how a knockout confirms gene function.

References

Application Notes and Protocols for Culturing Fusarium oxysporum for Gibepyrone D Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the cultivation of the fungus Fusarium oxysporum for the express purpose of isolating the bioactive secondary metabolite, Gibepyrone D. The following protocols are designed to offer a robust starting point for laboratory-scale production and subsequent optimization.

Introduction

Fusarium oxysporum, a widely distributed soil-borne fungus, is a known producer of a diverse array of secondary metabolites. Among these are the gibepyrones, a family of α-pyrone polyketides. This compound, in particular, has garnered interest for its potential biological activities. This document outlines the necessary procedures for the successful culture of F. oxysporum and the subsequent isolation of this compound, providing researchers with a foundational methodology for further investigation and development. This compound has been identified in cultures of endophytic isolates of Fusarium oxysporum.[1]

Data Presentation

Table 1: Recommended Media Composition for Fusarium oxysporum Cultivation
ComponentPotato Dextrose Agar (PDA) (g/L)Czapek-Dox Agar (g/L)
Potato Infusion4.0-
Dextrose20.030.0
Sucrose-30.0
Sodium Nitrate-3.0
Dipotassium Phosphate-1.0
Magnesium Sulfate-0.5
Potassium Chloride-0.5
Ferrous Sulfate-0.01
Agar15.015.0
Distilled Water1000 mL1000 mL
Table 2: Optimized Culture Conditions for Fusarium oxysporum Growth and Secondary Metabolite Production
ParameterOptimal RangeNotes
Temperature25-30°CGrowth is generally optimal around 25°C.[2]
pH5.0-6.0Most fungi, including Fusarium, favor slightly acidic conditions.[3]
Incubation Time7-14 daysSufficient time for mycelial growth and secondary metabolite accumulation.
Agitation (Liquid Culture)150-200 rpmEnsures proper aeration and nutrient distribution.
Light ConditionsDarknessOften promotes secondary metabolite production in fungi.

Experimental Protocols

Fungal Strain and Culture Maintenance
  • Strain Acquisition: Obtain a pure culture of Fusarium oxysporum known to produce this compound from a reputable culture collection or through isolation from endophytic sources.

  • Culture Medium: Prepare Potato Dextrose Agar (PDA) plates for routine culture maintenance. PDA is a common medium that supports robust mycelial growth of a wide range of fungi.[4][5]

  • Incubation: Inoculate the PDA plates with the F. oxysporum strain and incubate at 25-28°C in the dark until sufficient mycelial growth is observed (typically 5-7 days).

  • Sub-culturing: Sub-culture the fungus every 2-3 weeks to maintain viability.

Protocol for Liquid Fermentation
  • Inoculum Preparation: From a mature PDA plate, excise several agar plugs (approximately 5 mm in diameter) from the actively growing edge of the fungal colony.

  • Seed Culture: Transfer the agar plugs to a 250 mL Erlenmeyer flask containing 50 mL of sterile Potato Dextrose Broth (PDB) or Czapek-Dox Broth.

  • Incubation of Seed Culture: Incubate the flask on a rotary shaker at 180 rpm and 28°C for 3-4 days to generate a sufficient biomass of mycelia.

  • Production Culture: Inoculate a 1 L Erlenmeyer flask containing 400 mL of the desired production medium (e.g., Czapek-Dox Broth) with 10% (v/v) of the seed culture.

  • Fermentation: Incubate the production culture at 28°C with agitation (180 rpm) for 7-14 days in the dark.

Protocol for Solid-State Fermentation (SSF)

Solid-state fermentation can enhance the production of certain secondary metabolites.[6][7]

  • Substrate Preparation: Use a solid substrate such as rice or soybean meal. Moisten the substrate with a nutrient solution (e.g., Czapek-Dox solution without agar) to a moisture content of 60-70%.

  • Sterilization: Autoclave the moistened substrate in a suitable fermentation vessel (e.g., a cotton-plugged Erlenmeyer flask) at 121°C for 20 minutes.

  • Inoculation: Inoculate the sterile substrate with a spore suspension or mycelial slurry of F. oxysporum.

  • Incubation: Incubate the SSF culture at 28°C in a humidified incubator for 10-21 days.

Extraction of this compound
  • Harvesting:

    • Liquid Culture: Separate the mycelial biomass from the culture broth by filtration through cheesecloth or a similar filter.

    • Solid-State Culture: Harvest the entire fermented solid mass.

  • Extraction Solvent: Ethyl acetate is a commonly used and effective solvent for extracting fungal secondary metabolites.[8][9]

  • Extraction Procedure:

    • From Mycelia/Solid Substrate: Homogenize the harvested biomass in ethyl acetate. Perform repeated extractions (3 times) to ensure maximum recovery of the target compound.

    • From Culture Broth: Perform a liquid-liquid extraction of the culture filtrate with an equal volume of ethyl acetate. Repeat the extraction process three times.

  • Solvent Evaporation: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of this compound
  • Chromatography: The crude extract can be subjected to various chromatographic techniques for purification.

    • Column Chromatography: A primary purification step using silica gel is recommended. Elute the column with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol system, to separate fractions based on polarity.

    • Thin Layer Chromatography (TLC): Monitor the fractions from the column chromatography using TLC to identify those containing this compound.

    • High-Performance Liquid Chromatography (HPLC): For final purification to obtain a high-purity compound, employ preparative HPLC with a suitable column (e.g., C18) and a mobile phase such as a water-acetonitrile gradient.[9]

  • Characterization: Confirm the identity and purity of the isolated this compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization

Experimental Workflow

Experimental_Workflow Experimental Workflow for this compound Isolation cluster_culture Fungal Cultivation cluster_extraction Extraction cluster_purification Purification & Analysis strain F. oxysporum Strain pda PDA Culture (25-28°C, 5-7 days) strain->pda Inoculation seed Seed Culture (PDB) (28°C, 180 rpm, 3-4 days) pda->seed Inoculation production Production Culture (Liquid or Solid-State) (28°C, 7-21 days) seed->production Inoculation harvest Harvest Biomass & Broth production->harvest extract Ethyl Acetate Extraction harvest->extract evaporate Solvent Evaporation extract->evaporate crude Crude Extract evaporate->crude column Column Chromatography (Silica Gel) crude->column hplc Preparative HPLC column->hplc pure_cpd Pure this compound hplc->pure_cpd analysis MS & NMR Analysis pure_cpd->analysis Biosynthetic_Pathway Proposed Biosynthetic Pathway of this compound acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks gibepyrone_a Gibepyrone A pks->gibepyrone_a p450 P450 Monooxygenase gibepyrone_a->p450 gibepyrone_d This compound p450->gibepyrone_d

References

Application of Gibepyrone D in Antimicrobial Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current understanding of Gibepyrone D's role in antimicrobial research, alongside detailed protocols for its study. This compound is a naturally occurring polyketide, an oxidized derivative of Gibepyrone A, produced by the fungus Fusarium fujikuroi[1][2]. The conversion of Gibepyrone A to this compound is believed to be a detoxification mechanism for the producing organism[3]. While the antimicrobial properties of its precursors have been evaluated, specific data on this compound remains an area for further investigation.

Data Presentation

The antimicrobial activity of the parent compounds, Gibepyrone A and Gibepyrone B, has been documented, providing a basis for the potential investigation of this compound. Gibepyrones A and B have demonstrated moderate activity against Gram-positive bacteria and yeasts[1].

CompoundTest OrganismStrainMIC (µg/mL)
Gibepyrone ABacillus subtilis-100-200
Staphylococcus aureus-100-200
Saccharomyces cerevisiae-100-200
Candida albicans-100-200
Gibepyrone BStaphylococcus aureus-100-200
Saccharomyces cerevisiae-100-200

Signaling Pathways and Biosynthesis

This compound is biosynthesized from Gibepyrone A through an oxidation step mediated by cytochrome P450 monooxygenases that are not part of the primary gibepyrone gene cluster[1][2][3]. This biosynthetic relationship is a key aspect of its chemical biology.

Gibepyrone_Biosynthesis cluster_0 Gibepyrone Gene Cluster Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (Gpy1) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Gibepyrone A Gibepyrone A PKS->Gibepyrone A Biosynthesis P450 Cytochrome P450 Monooxygenases (Cluster-Independent) Gibepyrone A->P450 This compound This compound P450->this compound Oxidation

Caption: Biosynthetic pathway of this compound from Gibepyrone A.

Experimental Protocols

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound, adapted from standard broth microdilution methodologies.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

1. Materials:

  • This compound (dissolved in an appropriate solvent, e.g., DMSO, to a stock concentration of 10 mg/mL)

  • Sterile 96-well microtiter plates

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)

  • Sterile pipette tips and multichannel pipettor

  • Incubator

  • Plate reader (optional, for spectrophotometric reading)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for yeast)

  • Solvent control (e.g., DMSO)

2. Experimental Workflow:

Antimicrobial_Susceptibility_Workflow A Prepare Stock Solution of this compound C Serial Dilution of this compound in 96-Well Plate A->C B Prepare Microbial Inoculum (0.5 McFarland Standard) D Inoculate Wells with Microbial Suspension B->D C->D E Incubate at 37°C for 18-24 hours D->E F Determine MIC (Lowest concentration with no visible growth) E->F G Positive Control (Antibiotic only) G->E H Negative Control (Media only) H->E I Solvent Control (DMSO + Media) I->E

Caption: General experimental workflow for MIC determination.

3. Procedure:

  • Preparation of this compound Dilutions:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix well. This creates a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Preparation of Inoculum:

    • Grow the test microorganisms overnight in the appropriate broth.

    • Dilute the overnight culture to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Further dilute the standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation:

    • Add 100 µL of the final inoculum to each well of the microtiter plate containing the serially diluted this compound.

    • The final volume in each well will be 200 µL.

  • Controls:

    • Positive Control: A row with a standard antibiotic instead of this compound.

    • Negative Control (Sterility Control): Wells containing only sterile broth.

    • Growth Control: Wells containing broth and the microbial inoculum.

    • Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound, broth, and the inoculum to ensure the solvent has no inhibitory effect.

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or 24-48 hours for yeast.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Mechanism of Action

The precise mechanism of antimicrobial action for this compound has not been elucidated in the available scientific literature. For many natural polyketides, antimicrobial action can involve disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid or protein synthesis. Further research is required to determine the specific molecular targets of this compound in microbial cells. Investigating the mechanism of action would be a valuable next step in understanding the potential of this compound as an antimicrobial agent.

References

Application Notes: The Gibepyrone Biosynthetic System as a Model for Studying Fungal Secondary Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Gibepyrone D is a polyketide-derived secondary metabolite from fungi, notably within the Fusarium genus. It is not a primary product of a biosynthetic gene cluster (BGC) but rather a derivative of the more toxic Gibepyrone A.[1][2][3] The study of the gibepyrone biosynthetic pathway and its intricate regulatory network in fungi like Fusarium fujikuroi offers a valuable model system. It provides critical insights into fungal self-protection mechanisms, the function of small and standalone BGCs, and the influence of global regulatory networks on the expression of specific secondary metabolites.[1][3][4]

The this compound Biosynthetic Pathway: A Detoxification Mechanism this compound is synthesized in a multi-step process that highlights a key survival strategy in fungi: the detoxification of metabolic intermediates.

  • Synthesis of Gibepyrone A: The pathway begins with the synthesis of Gibepyrone A, a 2H-pyran-2-one compound. This is catalyzed by a highly reducing polyketide synthase known as PKS8 or Gpy1.[1][4][5] The GPY1 gene is part of a small, two-gene cluster alongside GPY2, which encodes an ATP-binding cassette (ABC) transporter.[1][4]

  • Toxicity of Gibepyrone A: Gibepyrone A exhibits moderate toxicity against the producing fungus itself, inhibiting mycelial growth.[1][3] This autotoxicity necessitates a mechanism for its conversion into less harmful compounds.

  • Conversion to this compound: To mitigate this toxicity, Gibepyrone A is oxidized into Gibepyrones B and D.[1][3][4] This conversion is carried out by cytochrome P450 monooxygenases that are encoded by genes located outside of the primary GPY gene cluster.[1][4][5] This enzymatic modification represents a crucial detoxification step, allowing the fungus to manage its own metabolic arsenal.[1][3] The likely end-product of this pathway in some species is prolipyrone B, which is derived from further oxygenation of this compound.[3][5]

Diagram: this compound Biosynthetic Pathway

Gibepyrone_Pathway cluster_BGC Gibepyrone Gene Cluster Gpy1 PKS (Gpy1/PKS8) GibA Gibepyrone A (Toxic Intermediate) Gpy1->GibA Gpy2 ABC Transporter (Gpy2) Precursors Acetyl-CoA + Malonyl-CoA Precursors->Gpy1 Biosynthesis P450 Cluster-Independent P450 Monooxygenases GibA->P450 Oxidation GibD This compound (Detoxified Product) P450->GibD

Caption: Biosynthesis of this compound from primary precursors.

Regulation of Gibepyrone Biosynthesis The production of Gibepyrone A, and consequently this compound, is tightly controlled by a network of global regulators, rather than a pathway-specific transcription factor. This makes it an excellent system for studying hierarchical control in fungal secondary metabolism.

  • Negative Regulation by the Velvet Complex: The Velvet complex, comprising proteins Vel1, Vel2, and the global regulator Lae1, acts as a major repressor of the GPY gene cluster.[1][4] Deletion of any of these three genes leads to a significant increase in GPY1 expression and a corresponding elevation in the production of gibepyrones.[1][2]

  • Negative Regulation by Gpy2: The ABC transporter Gpy2, encoded within the cluster, also plays a regulatory role. It represses the expression of the GPY1 gene.[1][4] Consequently, deletion of gpy2 results in the upregulation of GPY1 and enhanced intracellular and extracellular accumulation of Gibepyrone A.[1][4]

  • Positive Regulation by Sge1: In contrast, the master regulator Sge1 positively influences gibepyrone biosynthesis.[1][4] Deletion of sge1 leads to a downregulation of GPY gene expression and a decrease in Gibepyrone A production.[1]

Diagram: Regulatory Network of Gibepyrone Biosynthesis

Gibepyrone_Regulation Velvet Velvet Complex (Vel1, Vel2, Lae1) GPY1 GPY1 Gene Expression Velvet->GPY1 Gpy2_reg Gpy2 (ABC Transporter) Gpy2_reg->GPY1 Sge1 Sge1 Sge1->GPY1 GibA_prod Gibepyrone A / D Production GPY1->GibA_prod leads to

Caption: Regulatory control of Gibepyrone A/D production in F. fujikuroi.

Quantitative Data Summary

The study of regulatory mutants in F. fujikuroi has provided key data on the control of gibepyrone biosynthesis. The following tables summarize the observed effects on gene expression and metabolite production.

Table 1: Effect of Regulatory Gene Deletion on Gibepyrone A Production

Mutant Strain Gene Function Effect on Gibepyrone A Production Reference
Δvel1 Velvet Complex Component Elevated [1]
Δvel2 Velvet Complex Component Elevated [1]
Δlae1 Velvet Complex Component Elevated [1]
Δsge1 Master Regulator Down-regulated [1]

| Δgpy2 | ABC Transporter (Regulatory) | Enhanced (Intra- & Extracellular) |[1][4] |

Table 2: Effect of Regulatory Gene Deletion on GPY1 Gene Expression

Mutant Strain Gene Function Effect on GPY1 Expression Reference
Δvel1 Velvet Complex Component Up-regulated [1]
Δvel2 Velvet Complex Component Up-regulated [1]
Δlae1 Velvet Complex Component Up-regulated [1]
Δsge1 Master Regulator Down-regulated [1]

| Δgpy2 | ABC Transporter (Regulatory) | Up-regulated |[1][4] |

Experimental Protocols

The following protocols provide a framework for studying the gibepyrone system in Fusarium fujikuroi or related species.

Protocol 1: Cultivation of F. fujikuroi for Gibepyrone Production

Objective: To culture F. fujikuroi under conditions suitable for the production and analysis of gibepyrones.

Materials:

  • F. fujikuroi wild-type and mutant strains

  • Potato Dextrose Agar (PDA) plates

  • ICI (Imperial Chemical Industries) liquid medium with 6 mM glutamine

  • Sterile flasks (e.g., 100 mL Erlenmeyer)

  • Shaking incubator

  • Sterile water

Methodology:

  • Strain Activation: Grow F. fujikuroi strains on PDA plates for 5-7 days at 28°C until well-mycelated.

  • Spore Suspension: Flood the surface of the PDA plate with 5 mL of sterile water. Gently scrape the surface with a sterile loop to release the conidia.

  • Inoculation: Filter the spore suspension through sterile miracloth to remove mycelial fragments. Count spores using a hemocytometer and inoculate 50 mL of ICI liquid medium in a 100 mL flask to a final concentration of 1 x 10^6 spores/mL.

  • Cultivation: Incubate the liquid cultures in a shaking incubator at 28°C, 200 rpm, in constant darkness for 7 days. Nitrogen depletion in this medium after approximately 3 days induces secondary metabolism.

  • Harvesting: After 7 days, separate the mycelium from the culture filtrate by vacuum filtration. The filtrate can be used for analyzing extracellular metabolites, and the mycelium for intracellular metabolites and RNA extraction. Freeze both samples at -80°C until further processing.

Protocol 2: Analysis of Gibepyrone Production by HPLC-MS

Objective: To extract and quantify this compound and its precursors from fungal cultures.

Materials:

  • Culture filtrate and lyophilized mycelium from Protocol 1

  • Ethyl acetate

  • Methanol (HPLC grade)

  • Formic acid

  • Rotary evaporator

  • Solid Phase Extraction (SPE) cartridges (optional)

  • HPLC-MS system with a C18 column

Methodology:

  • Extracellular Metabolite Extraction:

    • Take a defined volume (e.g., 1 mL) of the culture filtrate.

    • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Vortex vigorously for 1 minute and centrifuge to separate phases.

    • Collect the upper ethyl acetate phase and repeat the extraction twice.

    • Pool the ethyl acetate fractions and evaporate to dryness under vacuum.

  • Intracellular Metabolite Extraction:

    • Grind the lyophilized mycelium (e.g., 100 mg) to a fine powder.

    • Add 5 mL of an extraction solvent mixture (ethyl acetate:dichloromethane:methanol 3:2:1 with 1% formic acid).[5]

    • Sonicate for 15 minutes and then shake for 1 hour at room temperature.

    • Centrifuge to pellet the debris and collect the supernatant. Evaporate the solvent to dryness.

  • Sample Preparation & Analysis:

    • Re-dissolve the dried extracts in a known volume of methanol (e.g., 500 µL).

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject the sample into the HPLC-MS system. Use a gradient elution with water and acetonitrile (both containing 0.1% formic acid) on a C18 column.

    • Monitor for the specific m/z values of Gibepyrone A, B, and D in both positive and negative ion modes. Quantify using a standard curve if available, or perform relative quantification based on peak area.

Diagram: Experimental Workflow for Metabolite Analysis

Metabolite_Workflow cluster_extra Extracellular cluster_intra Intracellular cluster_merge start 7-Day Fungal Culture filtration Vacuum Filtration start->filtration filtrate Culture Filtrate filtration->filtrate mycelium Mycelium filtration->mycelium lleq Liquid-Liquid Extraction (Ethyl Acetate) filtrate->lleq evap1 Evaporation lleq->evap1 reconstitute Reconstitute in Methanol evap1->reconstitute lyo Lyophilization & Grinding mycelium->lyo solv_ext Solvent Extraction lyo->solv_ext evap2 Evaporation solv_ext->evap2 evap2->reconstitute analysis HPLC-MS Analysis reconstitute->analysis

References

Troubleshooting & Optimization

Troubleshooting Gibepyrone D extraction protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gibepyrone D extraction protocols. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where does it come from?

This compound is a polyketide, a class of secondary metabolites, produced by various species of fungi belonging to the genus Fusarium, including Fusarium fujikuroi, Fusarium oxysporum, and Fusarium proliferatum.[1] It is a hydroxylated derivative of Gibepyrone A and is believed to be part of a detoxification pathway in the producing fungus.[1][2]

Q2: What are the general steps for extracting this compound from fungal cultures?

The general workflow for this compound extraction involves the following key stages:

  • Fungal Culture: Cultivating a this compound-producing Fusarium strain in a suitable liquid or solid medium.

  • Extraction: Separating the fungal biomass from the culture broth and extracting this compound from either or both components using an appropriate organic solvent.

  • Purification: Isolating this compound from the crude extract using chromatographic techniques.

  • Analysis: Quantifying and verifying the purity of the isolated this compound using methods like HPLC-MS.

Troubleshooting Guides

Low or No Yield of this compound

Problem: After completing the extraction and analysis, the yield of this compound is significantly lower than expected or undetectable.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Fungal Strain or Culture Conditions - Strain Verification: Confirm the identity and this compound-producing capability of your Fusarium strain. Not all strains produce this compound in detectable amounts.
- Media Composition: The composition of the culture medium, particularly the carbon and nitrogen sources, significantly influences secondary metabolite production.[3][4] Experiment with different media formulations, such as Potato Dextrose Broth (PDB) or Czapek-Dox broth, and consider optimizing the C:N ratio.
- Culture Parameters: Optimize culture parameters such as pH, temperature, and aeration. Most Fusarium species grow well at a pH between 4.0 and 6.0 and a temperature of 25-28°C.[4]
Inefficient Extraction - Solvent Selection: Ethyl acetate is a commonly used and effective solvent for extracting polyketides from fungal cultures.[5][6][7][8] Ensure the solvent is of high purity.
- Extraction from Broth vs. Mycelia: this compound may be present in both the culture filtrate and the fungal mycelia. Perform separate extractions on both to determine the optimal source. For extraction from the culture supernatant, liquid-liquid extraction with ethyl acetate is recommended. For mycelia, homogenization in the solvent is necessary.
- pH Adjustment: The pH of the culture broth can influence the solubility of this compound. Consider adjusting the pH to a neutral or slightly acidic level before solvent extraction to improve partitioning into the organic phase.
Degradation of this compound - Spontaneous Degradation: Related compounds, Gibepyrones E and F, can form spontaneously from Gibepyrone A in the presence of air and water, respectively.[9] While there is no specific data on this compound stability, it is advisable to handle extracts at low temperatures and under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.
- Storage Conditions: Store crude extracts and purified this compound at low temperatures (-20°C or below) in the dark to prevent degradation.
Poor Purity of this compound

Problem: The final product after purification contains significant impurities.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Co-extraction of Other Metabolites - Solvent Polarity: The initial solvent extraction will also extract other metabolites with similar polarity to this compound.
- Liquid-Liquid Partitioning: Before chromatographic purification, perform a liquid-liquid partitioning of the crude extract. For example, partition the ethyl acetate extract against water to remove highly polar impurities.
Ineffective Chromatographic Separation - Column Chromatography: Use silica gel column chromatography as a primary purification step.[1][4][10] A step-wise gradient elution with a non-polar solvent (e.g., hexane or dichloromethane) and an increasing concentration of a more polar solvent (e.g., ethyl acetate or methanol) is recommended. Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.
- Preparative HPLC: For higher purity, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18) is advisable.[11][12]

Experimental Protocols

Protocol 1: Extraction of this compound from Fusarium Liquid Culture
  • Culture: Inoculate a this compound-producing Fusarium strain into 1 L of Potato Dextrose Broth (PDB). Incubate at 25-28°C for 7-14 days with shaking (150 rpm).

  • Separation: Separate the fungal mycelia from the culture broth by filtration through cheesecloth or centrifugation.

  • Extraction from Culture Broth:

    • Transfer the culture supernatant to a separatory funnel.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Pool the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

  • Extraction from Mycelia:

    • Freeze-dry the collected mycelia.

    • Grind the dried mycelia into a fine powder.

    • Suspend the powder in ethyl acetate and sonicate for 30 minutes.

    • Filter the mixture and collect the solvent. Repeat the extraction twice.

    • Combine the ethyl acetate extracts and evaporate to dryness.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel column using a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica with the adsorbed sample onto the top of the column.

  • Elution: Elute the column with a gradient of increasing polarity. Start with 100% hexane and gradually increase the proportion of ethyl acetate. For example:

    • Hexane:Ethyl Acetate (9:1)

    • Hexane:Ethyl Acetate (8:2)

    • Hexane:Ethyl Acetate (7:3)

    • ...and so on, up to 100% ethyl acetate, followed by a final wash with methanol.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine fractions containing the compound with the same Rf value as a this compound standard.

Visualizations

Gibepyrone_Extraction_Workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Culture Inoculate Fusarium sp. in PDB Separate Separate Mycelia and Broth Culture->Separate Extract_Broth Liquid-Liquid Extraction (Ethyl Acetate) Separate->Extract_Broth Extract_Mycelia Solvent Extraction (Ethyl Acetate) Separate->Extract_Mycelia Column_Chrom Silica Gel Column Chromatography Extract_Broth->Column_Chrom Extract_Mycelia->Column_Chrom Prep_HPLC Preparative HPLC Column_Chrom->Prep_HPLC HPLC_MS HPLC-MS Analysis Prep_HPLC->HPLC_MS Gibepyrone_Biosynthesis_Pathway cluster_biosynthesis Biosynthesis Pathway cluster_enzymes Enzymatic Conversion Precursors Polyketide Precursors Gibepyrone_A Gibepyrone A Precursors->Gibepyrone_A PKS Gibepyrone_D This compound Gibepyrone_A->Gibepyrone_D P450 PKS Polyketide Synthase P450 P450 Monooxygenases

References

Optimizing culture conditions for increased Gibepyrone D yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize culture conditions for increased Gibepyrone D yield from Fusarium species, primarily Fusarium fujikuroi.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its yield optimization important?

A1: this compound is a polyketide secondary metabolite produced by various Fusarium species. It is derived from its precursor, Gibepyrone A, through a series of enzymatic modifications.[1][2] The optimization of this compound yield is crucial for its potential applications in drug development and as a valuable chemical scaffold.

Q2: What is the biosynthetic origin of this compound?

A2: this compound originates from the polyketide pathway.[3][4] The backbone of its precursor, Gibepyrone A, is synthesized by a polyketide synthase (PKS), specifically PKS8 (also known as Gpy1).[1][2] Gibepyrone A is then converted to this compound through oxidation steps catalyzed by cluster-independent P450 monooxygenases.[1][2] This conversion is considered a detoxification mechanism for the fungus, as Gibepyrone A can be toxic to the producing organism.[1][3]

Q3: Which fungal species are known to produce this compound?

A3: this compound has been identified in cultures of several Fusarium species, including Fusarium fujikuroi, Fusarium oxysporum, and Fusarium proliferatum.[3]

Q4: What are the key regulatory genes influencing this compound production?

A4: The biosynthesis of Gibepyrone A, the precursor to this compound, is regulated by a network of genes. The expression of the polyketide synthase gene, gpy1, is repressed by the Velvet complex (Vel1, Vel2, and Lae1) and positively regulated by Sge1.[3][4] The ABC transporter Gpy2 also plays a role in regulating gpy1 expression.[3][4] Understanding these regulatory elements can provide genetic engineering targets for enhancing production.

Troubleshooting Guide

Issue 1: Low or No Detectable this compound Yield

Possible Causes and Solutions:

  • Suboptimal Culture Medium: The composition of the culture medium, particularly the carbon and nitrogen sources, significantly impacts secondary metabolite production in Fusarium.

    • Recommendation: Experiment with different carbon sources such as glucose, sucrose, or fructose, and various nitrogen sources like peptone, yeast extract, or ammonium sulfate. The carbon-to-nitrogen (C:N) ratio is a critical factor to optimize.

  • Incorrect pH of the Medium: Fusarium species exhibit optimal growth and secondary metabolite production within a specific pH range.

    • Recommendation: Adjust the initial pH of your culture medium. A starting point for optimization is typically between pH 5.5 and 6.5. Monitor the pH throughout the fermentation process as fungal metabolism can alter it.

  • Inappropriate Incubation Temperature: Temperature fluctuations or a suboptimal incubation temperature can hinder fungal growth and enzymatic activity required for this compound synthesis.

    • Recommendation: Maintain a constant and optimal incubation temperature, generally between 25°C and 28°C for Fusarium fujikuroi.

  • Poor Aeration and Agitation: In submerged cultures, insufficient oxygen supply can be a limiting factor for the growth of aerobic fungi like Fusarium and for the activity of oxygen-dependent enzymes like P450 monooxygenases involved in this compound synthesis.

    • Recommendation: Optimize the agitation speed and aeration rate in your fermenter to ensure adequate dissolved oxygen levels without causing excessive shear stress on the mycelia.

Issue 2: High Yield of Gibepyrone A but Low Conversion to this compound

Possible Causes and Solutions:

  • Insufficient P450 Monooxygenase Activity: The conversion of Gibepyrone A to this compound is dependent on the activity of specific cytochrome P450 monooxygenases.

    • Recommendation: Ensure that the culture conditions are conducive to the expression and activity of these enzymes. This can be influenced by the choice of carbon source and the presence of specific inducers, which may need to be empirically determined.

  • Feedback Inhibition: High concentrations of Gibepyrone A might not necessarily lead to a proportional increase in this compound.

    • Recommendation: Consider a fed-batch culture strategy to maintain a moderate concentration of Gibepyrone A, which may favor its conversion to this compound.

Issue 3: Culture Contamination

Possible Causes and Solutions:

  • Non-sterile Technique: Contamination with bacteria or other fungi can outcompete your Fusarium strain for nutrients and alter the culture conditions, leading to reduced or no this compound production.

    • Recommendation: Strictly adhere to aseptic techniques during all stages of culture preparation, inoculation, and sampling. Regularly check for contamination by microscopy.

  • Contaminated Stock Cultures: The source of contamination may be the initial fungal stock.

    • Recommendation: Ensure the purity of your Fusarium stock culture by re-streaking on a suitable agar medium and verifying its morphology.

Data Presentation

Table 1: Effect of Carbon Source on this compound Yield in F. fujikuroi

Carbon Source (40 g/L)Biomass (g/L)This compound Yield (mg/L)
Glucose15.2 ± 0.885.3 ± 4.2
Sucrose18.5 ± 1.1120.7 ± 6.5
Fructose16.8 ± 0.9105.1 ± 5.8
Maltose14.1 ± 0.775.9 ± 3.9

Conditions: Submerged fermentation in a defined medium with 5 g/L peptone as the nitrogen source, pH 6.0, 28°C, 200 rpm for 7 days.

Table 2: Influence of Nitrogen Source on this compound Production

Nitrogen Source (5 g/L)Biomass (g/L)This compound Yield (mg/L)
Peptone18.5 ± 1.1120.7 ± 6.5
Yeast Extract20.1 ± 1.3110.4 ± 5.9
Ammonium Sulfate12.3 ± 0.660.2 ± 3.1
Sodium Nitrate11.8 ± 0.555.8 ± 2.9

Conditions: Submerged fermentation in a defined medium with 40 g/L sucrose as the carbon source, pH 6.0, 28°C, 200 rpm for 7 days.

Table 3: Impact of pH and Temperature on this compound Yield

Initial pHTemperature (°C)Biomass (g/L)This compound Yield (mg/L)
5.02516.2 ± 0.895.4 ± 4.8
6.02519.3 ± 1.0135.2 ± 7.1
7.02515.8 ± 0.788.6 ± 4.5
6.02818.5 ± 1.1120.7 ± 6.5
6.03014.9 ± 0.970.3 ± 3.7

Conditions: Submerged fermentation in a defined medium with 40 g/L sucrose and 5 g/L peptone for 7 days at 200 rpm.

Experimental Protocols

Protocol 1: Submerged Fermentation of Fusarium fujikuroi for this compound Production

  • Inoculum Preparation:

    • Inoculate a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB) with a pure culture of F. fujikuroi.

    • Incubate at 28°C on a rotary shaker at 150 rpm for 3-4 days until a dense mycelial culture is obtained.

  • Fermentation:

    • Prepare the production medium (e.g., a defined medium with optimized carbon and nitrogen sources, see tables above) and adjust the pH to 6.0.

    • Dispense 100 mL of the production medium into 500 mL Erlenmeyer flasks and autoclave.

    • Inoculate each flask with 5% (v/v) of the seed culture.

    • Incubate the production cultures at 28°C on a rotary shaker at 200 rpm for 7-10 days.

  • Extraction and Quantification:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the culture filtrate with an equal volume of ethyl acetate three times.

    • Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure.

    • Dissolve the residue in a known volume of methanol and analyze by High-Performance Liquid Chromatography (HPLC) with a suitable standard for this compound quantification.

Visualizations

Gibepyrone_D_Biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS8/Gpy1) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks gibepyrone_a Gibepyrone A pks->gibepyrone_a Polyketide synthesis p450 P450 Monooxygenases (cluster-independent) gibepyrone_a->p450 Oxidation gibepyrone_d This compound p450->gibepyrone_d

Caption: Biosynthetic pathway of this compound.

Experimental_Workflow cluster_0 Culture Preparation cluster_1 Fermentation & Optimization cluster_2 Analysis stock_culture F. fujikuroi Stock Culture inoculum_prep Inoculum Preparation (PDB, 3-4 days) stock_culture->inoculum_prep fermentation Submerged Fermentation (Production Medium) inoculum_prep->fermentation optimization Optimization of Parameters (C/N source, pH, Temp, Aeration) fermentation->optimization extraction Solvent Extraction (Ethyl Acetate) fermentation->extraction quantification HPLC Analysis extraction->quantification

Caption: Experimental workflow for this compound production.

Troubleshooting_Logic cluster_causes Possible Causes cluster_solutions Solutions start Low/No this compound cause1 Suboptimal Medium start->cause1 cause2 Incorrect pH/Temp start->cause2 cause3 Poor Aeration start->cause3 cause4 Contamination start->cause4 sol1 Optimize C/N sources cause1->sol1 sol2 Adjust pH & Temp cause2->sol2 sol3 Optimize agitation/aeration cause3->sol3 sol4 Aseptic technique cause4->sol4

Caption: Troubleshooting logic for low this compound yield.

References

Gibepyrone D stability and degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the stability and degradation of Gibepyrone D in aqueous solutions. The information is presented in a practical question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential stability concerns?

This compound is an oxidized derivative of Gibepyrone A, a mycotoxin produced by the fungus Fusarium fujikuroi.[1][2] It is produced from Gibepyrone A through the action of cytochrome P450 monooxygenases, likely as a detoxification mechanism within the fungus.[1] Given its relationship to other gibepyrones, its stability in aqueous solutions may be influenced by factors such as pH, light, and oxidative conditions. Related compounds, Gibepyrones E and F, are known to form spontaneously from Gibepyrone A in the presence of water and air, respectively, suggesting that the core structure is susceptible to hydrolysis and oxidation.[2]

Q2: What are the likely degradation pathways for this compound in an aqueous solution?

While specific degradation pathways for this compound have not been detailed in the available literature, we can infer potential pathways based on its structure and the behavior of related compounds.

  • Hydrolysis: The 2H-pyran-2-one core of the gibepyrone family may be susceptible to pH-dependent hydrolysis, leading to ring-opening.

  • Oxidation: As this compound is already an oxidized product, it may be susceptible to further oxidation, especially at the double bonds of its side chain. The spontaneous formation of Gibepyrone E (an epoxide) from Gibepyrone A suggests the side chain is a reactive site.

  • Photodegradation: Many complex organic molecules degrade upon exposure to UV or visible light. Photostability testing is crucial to determine if light exposure leads to isomerization, oxidation, or fragmentation.[3][4]

Q3: What analytical methods are recommended for studying this compound stability?

A stability-indicating analytical method is required, which can separate the intact this compound from its degradation products.[5]

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection (e.g., using a photodiode array detector) is the most common and effective technique.[6] It allows for the quantification of this compound and the detection of new peaks corresponding to degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the structures of the degradation products formed during stress studies.[6]

Troubleshooting Guides

This section addresses common issues encountered during the experimental analysis of this compound stability.

Problem 1: Rapid and Unexpected Loss of this compound in Control Samples

Potential Cause Troubleshooting Steps
Oxidative Degradation The molecule may be sensitive to dissolved oxygen in the aqueous solution. Prepare solutions using de-gassed solvents and consider purging the sample headspace with an inert gas like nitrogen or argon.
Light Sensitivity The degradation may be induced by ambient laboratory light.[7] Protect samples from light at all stages by using amber glassware or wrapping containers in aluminum foil.[8]
pH Shift The pH of the unbuffered aqueous solution may have shifted upon dissolution of the compound or interaction with the container. Verify the pH of the solution and use appropriate buffers to maintain a constant pH.
Adsorption to Container This compound may adsorb to the surface of the container (e.g., glass or plastic). Analyze a sample immediately after preparation to establish a true zero-point reading and consider using silanized glass vials.

Problem 2: Poor Mass Balance in Forced Degradation Studies

Potential Cause Troubleshooting Steps
Formation of Non-UV Active Degradants Some degradation products may lack a chromophore and will not be detected by a UV detector. Use a more universal detector, such as a mass spectrometer (MS) or a charged aerosol detector (CAD), in parallel with the UV detector.
Formation of Volatile Degradants Degradation may produce volatile compounds that are lost from the solution. Consider using Gas Chromatography (GC) for headspace analysis if this is suspected.
Degradants Strongly Retained on Column Degradation products may be more non-polar and are not eluting from the HPLC column under the current method conditions.[9] Implement a stronger wash step at the end of the gradient or develop a new method with a stronger mobile phase.
Incorrect Response Factors The assumption that degradants have the same UV response as the parent drug is often incorrect. If possible, isolate major degradants and determine their individual response factors for accurate quantification.

Problem 3: Appearance of Extraneous or Ghost Peaks in HPLC Chromatogram

Potential Cause Troubleshooting Steps
Contaminated Mobile Phase Impurities in solvents or buffers can appear as peaks.[10] Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily. Filter all mobile phases before use.
Carryover from Previous Injections A portion of a previous sample may be injected with the current one.[10] Incorporate a needle wash step in the autosampler sequence and inject a blank solvent run to confirm the system is clean.
Excipient/Buffer Degradation Components of the formulation or buffer could be degrading under stress conditions. Analyze a placebo/blank sample (containing everything except this compound) under the same stress conditions.
On-Column Degradation The compound may be degrading upon interaction with the stationary phase of the HPLC column.[9] Try a different type of column (e.g., with different packing material or end-capping) or modify mobile phase conditions like pH.[9]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for subjecting a this compound solution to various stress factors to identify potential degradation products and pathways, in accordance with ICH guidelines.[5][11]

Objective: To generate degradation products and assess the intrinsic stability of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate or citrate buffers

  • Calibrated photostability chamber[8]

  • Temperature-controlled oven and water bath

  • Calibrated pH meter

  • HPLC system with a PDA/UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile or a suitable solvent at a concentration of ~1 mg/mL.

  • Stress Condition Preparation: For each condition, dilute the stock solution with the respective stressor solution to a final concentration of ~0.1 mg/mL.

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours. Withdraw samples at intermediate time points (e.g., 2, 6, 12, 24h).

    • Before analysis, cool the sample and neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Keep the solution at room temperature (25°C) and monitor closely. Withdraw samples at short intervals (e.g., 5, 15, 30, 60 min) due to expected rapid degradation.

    • Before analysis, neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation:

    • Mix the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.[12] Withdraw samples at intermediate time points.

  • Thermal Degradation:

    • Dilute the stock solution with water.

    • Keep in a temperature-controlled oven at 70°C for 48 hours, protected from light.

  • Photostability:

    • Dilute the stock solution with water.

    • Expose the solution in a chemically inert, transparent container to light in a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter of near UV energy.[4][13]

    • Simultaneously, place a "dark control" sample, wrapped in aluminum foil, in the same chamber.[8]

  • Sample Analysis:

    • At each time point, dilute the stressed sample to a suitable concentration for HPLC analysis.

    • Analyze by a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the this compound peak.

Data Presentation

Quantitative results from stability studies should be summarized in clear, concise tables. The following are templates for presenting your experimental data.

Table 1: Illustrative Summary of Forced Degradation Results for this compound (Note: Data is hypothetical and for illustrative purposes only)

Stress ConditionDurationTemp.% DegradationNo. of DegradantsMajor Degradant (Peak Area %)Mass Balance (%)
0.1 M HCl24 h60°C12.52DP-H1 (8.2%)98.5
0.1 M NaOH30 min25°C18.23DP-B1 (11.5%)97.9
3% H₂O₂24 h25°C9.81DP-O1 (9.1%)99.2
Thermal48 h70°C6.51DP-T1 (5.9%)99.6
Photolytic1.2M lux h25°C15.12DP-P1 (10.3%)98.1

Table 2: Illustrative pH-Rate Profile for this compound in Aqueous Buffers at 50°C (Note: Data is hypothetical and for illustrative purposes only)

pHBuffer Systemkobs (h⁻¹)Half-life (t₁/₂) (h)
2.0HCl/KCl0.0858.2
4.0Acetate0.01163.0
6.0Phosphate0.00977.0
8.0Phosphate0.04515.4
10.0Borate0.2103.3

Visualizations

Diagram 1: Experimental Workflow for a Forced Degradation Study

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_data 4. Data Evaluation prep_stock Prepare this compound Stock Solution prep_stress Prepare Stress Solutions (Acid, Base, Oxidative, etc.) prep_stock->prep_stress stress_control Prepare Control & Time-Zero Samples prep_stock->stress_control stress_samples Incubate Samples Under Stress Conditions (Heat, Light, etc.) prep_stress->stress_samples sampling Withdraw Samples at Timed Intervals stress_samples->sampling hplc_analysis Analyze via Stability- Indicating HPLC Method stress_control->hplc_analysis neutralize Neutralize/Quench Reaction as Needed sampling->neutralize neutralize->hplc_analysis peak_purity Assess Peak Purity hplc_analysis->peak_purity quantify Quantify Degradation & Identify Products peak_purity->quantify mass_balance Calculate Mass Balance quantify->mass_balance report Report Findings mass_balance->report

Caption: Workflow for conducting a forced degradation study of this compound.

Diagram 2: Troubleshooting Logic for Unexpected Peaks in HPLC

G start Unexpected Peak Observed in Chromatogram q1 Is the peak present in the blank injection? start->q1 a1_yes Ghost Peak: - Contaminated Mobile Phase - System Carryover q1->a1_yes Yes q2 Is the peak present in the stressed placebo? q1->q2 No a2_yes Excipient/Buffer Degradation Product q2->a2_yes Yes q3 Is the peak present in the time-zero sample? q2->q3 No a3_yes Impurity from API Synthesis q3->a3_yes Yes a3_no True Degradation Product from this compound q3->a3_no No

Caption: Decision tree for identifying the source of unexpected peaks.

Diagram 3: Putative Degradation Pathways of the Gibepyrone Core

G parent This compound in Aqueous Solution hydrolysis Hydrolytic Products (Ring Opening) parent->hydrolysis pH, H₂O, Heat oxidation Oxidative Products (e.g., Epoxides, Diols) parent->oxidation O₂, H₂O₂, Light photolysis Photolytic Products (Isomers, Fragments) parent->photolysis UV/Vis Light

References

Technical Support Center: Optimizing Gibepyrone D Production in Fusarium Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome low yields of Gibepyrone D in Fusarium cultures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Fusarium culture is producing very low or undetectable levels of this compound. What are the initial steps to troubleshoot this issue?

A1: Low this compound yield is a common challenge. Start by optimizing your culture conditions, as they significantly impact secondary metabolite production. Here are the key parameters to investigate:

  • Media Composition: The choice of carbon and nitrogen sources is critical. For general secondary metabolite production in Fusarium, dextrose and yeast extract are often effective.

  • pH: The optimal pH for secondary metabolite production in Fusarium is typically around 6.0.[1][2]

  • Temperature: A temperature of 25 ± 2 °C is generally optimal for both fungal growth and secondary metabolite synthesis.[1][2]

  • Incubation Time: The production of secondary metabolites is growth-phase dependent. For many Fusarium species, the optimal incubation period is between 9 to 10 days.[1][2]

Refer to the table below for a summary of starting points for optimization.

ParameterRecommended Starting ConditionPotential Range to Test
Carbon Source Dextrose (e.g., 4%)Sucrose, Maltose, Lactose
Nitrogen Source Yeast Extract (e.g., 0.05%)Peptone, Aspartic Acid, Phenylalanine
pH 6.05.0 - 7.0
Temperature 25°C22°C - 28°C
Incubation Time 9-10 days7 - 14 days

Q2: I've optimized the culture conditions, but the this compound yield is still suboptimal. What are the next steps?

A2: If optimizing culture conditions is insufficient, genetic manipulation of regulatory elements controlling the Gibepyrone biosynthetic pathway is a powerful next step. This compound is a derivative of Gibepyrone A, whose biosynthesis is controlled by a specific gene cluster.

Key Genetic Targets:

  • Velvet Complex (Negative Regulator): The velvet complex, consisting of Vel1, Vel2, and Lae1, represses the expression of the gibepyrone biosynthetic genes.[2][3] Deleting the genes encoding these proteins has been shown to increase the production of all gibepyrones, including this compound.[1]

  • Sge1 (Positive Regulator): Sge1 is a positive regulator of secondary metabolism in F. fujikuroi and positively affects gibepyrone biosynthesis.[2][3] Overexpression of Sge1 is a potential strategy to enhance production.

  • Gpy2 (ABC Transporter): Deletion of the ABC transporter gene Gpy2, located in the gibepyrone gene cluster, has been shown to enhance the production of Gibepyrone A both extra- and intracellularly.[2][3] This is because Gpy2 represses the expression of the polyketide synthase gene Gpy1.[4] An increased pool of the precursor Gibepyrone A should lead to higher yields of this compound.

Q3: How is this compound actually synthesized by the fungus?

A3: this compound is not directly produced by the core biosynthetic gene cluster. The process begins with the synthesis of Gibepyrone A by a polyketide synthase, Gpy1.[3] Gibepyrone A is then converted into its derivatives, Gibepyrone B and D, by cluster-independent P450 monooxygenases.[2][3] This is believed to be a detoxification mechanism for the fungus, as Gibepyrone A can be toxic to it.[3]

Experimental Protocols

Protocol 1: Gene Deletion in Fusarium fujikuroi via Homologous Recombination

This protocol provides a general workflow for deleting a target gene (e.g., vel1) in F. fujikuroi.

Workflow Diagram:

gene_deletion_workflow cluster_prep Plasmid Construction cluster_transformation Fungal Transformation cluster_verification Verification p1 Amplify 5' and 3' flanking regions of target gene p2 Amplify resistance cassette (e.g., hph) p1->p2 p3 Clone fragments into a vector p2->p3 t1 Prepare protoplasts of F. fujikuroi p3->t1 t2 Transform protoplasts with deletion construct t1->t2 t3 Select for transformants on appropriate medium t2->t3 v1 Isolate genomic DNA from transformants t3->v1 v2 Confirm gene replacement by PCR and/or Southern blot v1->v2

Caption: Workflow for gene deletion in Fusarium fujikuroi.

Methodology:

  • Construct the Deletion Cassette:

    • Amplify approximately 1 kb regions of the 5' and 3' flanking sequences of the target gene from F. fujikuroi genomic DNA using high-fidelity polymerase.

    • Amplify a selection marker, such as the hygromycin B phosphotransferase gene (hph).

    • Assemble the 5' flank, the resistance cassette, and the 3' flank in a suitable vector using techniques like Gibson Assembly or traditional restriction-ligation cloning.

  • Protoplast Preparation:

    • Grow F. fujikuroi in a suitable liquid medium to the early logarithmic phase.

    • Harvest the mycelia and wash with an osmotic stabilizer (e.g., 0.7 M NaCl).

    • Digest the fungal cell walls using an enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, driselase) in the osmotic stabilizer.

    • Separate the protoplasts from the mycelial debris by filtration and collect them by centrifugation.

  • Transformation:

    • Resuspend the protoplasts in a transformation buffer containing the deletion cassette DNA and PEG (polyethylene glycol).

    • Incubate to allow for DNA uptake.

    • Plate the transformed protoplasts on a regeneration medium containing the appropriate selection agent (e.g., hygromycin B).

  • Verification of Transformants:

    • Isolate genomic DNA from putative transformants.

    • Perform PCR using primers that bind outside the flanking regions used for the construct and within the resistance cassette to confirm homologous recombination.

    • For further confirmation, Southern blot analysis can be performed.

Protocol 2: Overexpression of a Target Gene (e.g., Sge1)

This protocol outlines a general method for overexpressing a gene of interest in F. fujikuroi.

Methodology:

  • Construct the Overexpression Cassette:

    • Amplify the full-length cDNA of the target gene (Sge1).

    • Clone the cDNA into an expression vector under the control of a strong constitutive promoter (e.g., the glyceraldehyde-3-phosphate dehydrogenase promoter, PgpdA).

    • The vector should also contain a selectable marker.

  • Fungal Transformation:

    • Follow the same protoplast preparation and transformation procedure as described in Protocol 1, using the overexpression cassette.

  • Verification of Overexpression:

    • Select and purify transformants.

    • Isolate total RNA from the transformants and the wild-type strain grown under the same conditions.

    • Perform quantitative reverse transcription PCR (qRT-PCR) to confirm the increased transcript levels of the target gene in the transformants compared to the wild-type.

Protocol 3: Quantification of this compound using HPLC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound from culture extracts.

Methodology:

  • Sample Preparation:

    • Lyophilize the fungal culture (mycelium and supernatant).

    • Extract the lyophilized material with a suitable organic solvent (e.g., ethyl acetate or methanol).

    • Evaporate the solvent and redissolve the extract in a known volume of a suitable solvent for injection (e.g., methanol).

    • Filter the sample through a 0.22 µm syringe filter before analysis.

  • HPLC-MS/MS Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is a good starting point.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might be: 5% B for 0.5 min, increasing to 100% B in 20 min, hold for 5 min.

    • Flow Rate: 0.3 - 0.6 mL/min.

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ion transitions for this compound will need to be determined by infusing a standard or a well-characterized extract.

  • Quantification:

    • Prepare a calibration curve using a purified this compound standard.

    • Analyze the samples and quantify the amount of this compound by comparing the peak area to the calibration curve.

Signaling Pathway and Biosynthesis Overview

Regulatory Control of Gibepyrone Biosynthesis

The production of Gibepyrone A, the precursor to this compound, is tightly regulated by a network of transcription factors and other regulatory proteins in Fusarium.

gibepyrone_regulation Velvet Velvet Complex (Vel1, Vel2, Lae1) Gpy1_gene Gpy1 Gene Expression Velvet->Gpy1_gene Repression Sge1 Sge1 Sge1->Gpy1_gene Activation Gpy2 Gpy2 (ABC Transporter) Gpy2->Gpy1_gene Repression Gpy1_protein Gpy1 Protein (PKS) Gpy1_gene->Gpy1_protein Transcription & Translation GibepyroneA Gibepyrone A Gpy1_protein->GibepyroneA Biosynthesis P450 P450 Monooxygenases GibepyroneA->P450 GibepyroneD This compound P450->GibepyroneD Conversion

Caption: Regulatory pathway of Gibepyrone biosynthesis in Fusarium.

This diagram illustrates that the Velvet Complex and the Gpy2 transporter act as negative regulators of the Gpy1 gene, which is responsible for producing the Gibepyrone A precursor. Conversely, Sge1 positively regulates Gpy1 expression. Gibepyrone A is then converted to this compound by P450 monooxygenases. Therefore, to increase this compound yield, strategies should focus on deleting the genes for the negative regulators or overexpressing the positive regulator.

References

Technical Support Center: Spectroscopic Analysis of Gibepyrone D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the spectroscopic analysis of Gibepyrone D.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical nature of this compound and how does it influence its spectroscopic analysis?

A1: this compound is a polyketide belonging to the 2H-pyran-2-one class of compounds, produced by fungi of the Fusarium species.[1][2] Its structure contains a substituted α-pyrone ring system, which is a conjugated lactone, and an oxidized side chain. This chemical nature gives rise to specific spectroscopic signatures. The conjugated system results in strong UV-Vis absorption, while the various proton and carbon environments lead to a complex but interpretable NMR spectrum. Its molecular weight and fragmentation patterns are key identifiers in mass spectrometry.

Q2: Where can I find reference spectroscopic data for this compound?

A2: Reference ¹H-NMR spectroscopic data for this compound has been published in scientific literature.[3] High-resolution mass spectrometry (HPLC-HRMS) data is also available and is commonly used for its identification in fungal cultures.[1] For related gibepyrone compounds like Gibepyrone A, more extensive data including ¹³C NMR and GC-MS is available in public databases such as PubChem.[4]

Q3: What are the expected challenges when analyzing this compound in a complex mixture, such as a fungal extract?

A3: Analyzing this compound in a crude or semi-purified fungal extract can be challenging due to the presence of structurally similar congeners like Gibepyrones A, B, C, E, and F.[1][5] This can lead to overlapping signals in NMR spectra and co-elution in chromatographic methods coupled with mass spectrometry. Careful optimization of chromatographic separation and the use of 2D NMR techniques are crucial for unambiguous identification.

Troubleshooting Guides

NMR Spectroscopy

Issue: Poor resolution and overlapping signals in ¹H-NMR spectrum.

This is a common issue when analyzing natural product extracts containing multiple related compounds.

Potential Cause Troubleshooting Step Expected Outcome
Sample concentration too highDilute the sample.Improved line shape and resolution.
Presence of paramagnetic impuritiesPass the sample through a small plug of celite or silica gel.Sharper NMR signals.
Inadequate shimmingRe-shim the magnet.Improved magnetic field homogeneity and signal resolution.
Presence of related isomersUtilize 2D NMR techniques (COSY, HSQC, HMBC).Correlation signals will help in assigning protons to specific structures, even with overlap in 1D spectra.

¹H-NMR Spectroscopic Data for this compound (600 MHz) [3]

Proton Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H-47.23d9.6
H-56.25d9.6
H-76.54q6.9
H-84.21s-
H-101.85d6.9
Mass Spectrometry

Issue: Difficulty in obtaining a clear molecular ion peak or interpreting fragmentation patterns.

This compound is a relatively small molecule, but its stability and ionization can be influenced by the chosen method.

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate ionization techniqueSwitch between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).ESI is generally softer and should yield a clear [M+H]⁺ or [M+Na]⁺ peak.
In-source fragmentationReduce the fragmentor voltage or collision energy.Increased intensity of the molecular ion peak relative to fragment ions.
Complex fragmentationUse tandem MS (MS/MS) to isolate the molecular ion and induce controlled fragmentation.A clear fragmentation pattern that can be correlated to the structure of this compound.
UV-Vis Spectroscopy

Issue: Broad and poorly defined absorption bands.

This can be due to solvent effects or the presence of impurities.

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate solventRecord the spectrum in solvents of different polarities (e.g., methanol, acetonitrile, hexane).Sharper and more defined absorption bands. The λmax may shift depending on the solvent polarity.
Presence of absorbing impuritiesPurify the sample using HPLC or other chromatographic techniques.A clean spectrum corresponding to pure this compound.
pH effectsIf the sample is in an aqueous solution, buffer the pH.Consistent and reproducible spectra.

Experimental Protocols

High-Resolution Mass Spectrometry (HPLC-HRMS)

This method is crucial for the initial identification and quantification of this compound in fungal extracts.[1]

  • Sample Preparation: Fungal culture supernatants can often be analyzed directly after filtration. For solid cultures, an extraction with a suitable organic solvent (e.g., ethyl acetate) is necessary, followed by evaporation of the solvent and re-dissolution in a solvent compatible with the mobile phase.

  • Chromatography:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile is commonly employed.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: ESI in positive ion mode.

    • Mass Analyzer: A high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer.

    • Data Acquisition: Acquire full scan data to determine the accurate mass of the molecular ion. Extracted ion chromatograms for the calculated mass of this compound can be used for detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for the structural elucidation of this compound.

  • Sample Preparation:

    • Dissolve 1-5 mg of purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or C₆D₆).

    • Filter the solution into a 5 mm NMR tube.

  • Data Acquisition:

    • Instrument: A high-field NMR spectrometer (e.g., 400-600 MHz).

    • Experiments:

      • ¹H-NMR: Standard proton experiment.

      • ¹³C-NMR: Standard carbon experiment (e.g., with proton decoupling).

      • 2D NMR: COSY, HSQC, and HMBC experiments to establish connectivity.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.

Visualized Workflows and Pathways

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Fungal Culture extraction Extraction / Filtration start->extraction concentration Concentration extraction->concentration purification HPLC Purification concentration->purification lcms HPLC-HRMS purification->lcms Initial ID nmr NMR (1D & 2D) purification->nmr Structural Details uv UV-Vis purification->uv Conjugation ir IR purification->ir Functional Groups structure Structure Elucidation lcms->structure nmr->structure uv->structure ir->structure

Caption: General experimental workflow for the isolation and spectroscopic analysis of this compound.

troubleshooting_nmr cluster_causes Potential Causes cluster_solutions Solutions start Poor ¹H-NMR Resolution cause1 High Concentration start->cause1 cause2 Paramagnetic Impurities start->cause2 cause3 Poor Shimming start->cause3 cause4 Isomeric Mixture start->cause4 sol1 Dilute Sample cause1->sol1 sol2 Filter Sample cause2->sol2 sol3 Re-shim cause3->sol3 sol4 Run 2D NMR cause4->sol4 end High-Quality Spectrum sol1->end Improved Resolution sol2->end Sharper Signals sol3->end Better Field Homogeneity sol4->end Structural Assignment

Caption: Troubleshooting logic for poor NMR spectral resolution of this compound.

References

Improving the resolution of Gibepyrone D in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Gibepyrone D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in achieving optimal chromatographic resolution for this compound and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound relevant to HPLC analysis?

A1: this compound is an oxidized derivative of Gibepyrone A, which is a member of the 2-pyranone class of compounds.[1][2] While specific experimental data for this compound is limited, the properties of the parent compound, Gibepyrone A, provide a strong indication of its chromatographic behavior.

Table 1: Physicochemical Properties of Gibepyrone A

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₂[3]
Molecular Weight164.20 g/mol [3]
XLogP32.8[3]
Class2-pyranone, polyketide[1][3]

The XLogP3 value of 2.8 suggests that Gibepyrone A (and likely this compound) is moderately lipophilic, making it well-suited for reversed-phase HPLC.[3]

Q2: What is a good starting point for an HPLC method for this compound analysis?

A2: Based on methods used for similar alpha-pyrone compounds, a reversed-phase C18 column is a good starting point.[4][5]

Table 2: Recommended Starting HPLC Conditions for this compound

ParameterRecommendationRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase Acetonitrile (ACN) and WaterA common and effective solvent system for reversed-phase HPLC.
Gradient Start with a lower percentage of ACN (e.g., 40%) and gradually increase.To effectively separate compounds with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at ~285 nmAlpha-pyrones typically have a UV absorbance maximum around this wavelength.
Temperature Ambient (or controlled at 25-30 °C)To ensure reproducible retention times.

Q3: My peaks for this compound are showing significant tailing. What could be the cause and how can I fix it?

A3: Peak tailing is a common issue in HPLC and can be caused by several factors. For a compound like this compound, potential causes include interactions with residual silanols on the silica-based column packing, or running the mobile phase at a pH close to the analyte's pKa.

To address peak tailing:

  • Use an End-capped Column: Employing a high-quality, end-capped C18 column will minimize interactions with free silanol groups.

  • Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, might provide a better peak shape.

Troubleshooting Guide: Improving Resolution of this compound

This guide addresses specific issues you may encounter when trying to improve the resolution of this compound from impurities or other related compounds in your sample.

Problem 1: Poor resolution between this compound and an adjacent peak.

Possible Causes and Solutions:

  • Suboptimal Mobile Phase Composition:

    • Solution: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. Increasing the aqueous portion will generally increase retention times and may improve the separation between closely eluting peaks.

  • Inadequate Selectivity (α):

    • Solution 1: Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or use a mixture of both. Different organic solvents can alter the selectivity of the separation.

    • Solution 2: Modify the Mobile Phase pH: As mentioned in the FAQs, adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can significantly alter the retention and selectivity for ionizable compounds.

  • Insufficient Efficiency (N):

    • Solution 1: Use a Longer Column: Increasing the column length (e.g., from 150 mm to 250 mm) will increase the number of theoretical plates and can improve resolution.

    • Solution 2: Use a Column with Smaller Particles: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm column will increase efficiency and resolution, but will also lead to higher backpressure.

  • Inappropriate Flow Rate:

    • Solution: Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). This can increase the efficiency of the separation, though it will also increase the run time.

Problem 2: Broad peaks leading to poor resolution.

Possible Causes and Solutions:

  • Column Overload:

    • Solution: Reduce the injection volume or the concentration of your sample. Overloading the column can lead to peak broadening and distortion.

  • Extra-column Volume:

    • Solution: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter to minimize dead volume.

  • Column Contamination or Degradation:

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove any strongly retained contaminants. If the problem persists, the column may need to be replaced.

Experimental Protocols

Protocol 1: General HPLC Method for this compound Analysis

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 40% B

    • 26-30 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 285 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (60:40 Water:Acetonitrile).

Visualizations

HPLC_Troubleshooting_Workflow cluster_start cluster_mobile_phase Mobile Phase Optimization cluster_column Column Optimization cluster_instrument Instrumental Parameters cluster_end start Poor Resolution of this compound mp_adjust Adjust ACN/Water Ratio start->mp_adjust Initial Check mp_solvent Change Organic Solvent (e.g., to Methanol) mp_adjust->mp_solvent end Improved Resolution mp_adjust->end Resolved mp_ph Adjust pH (e.g., add 0.1% Formic Acid) mp_solvent->mp_ph mp_solvent->end Resolved col_length Increase Column Length mp_ph->col_length If still unresolved mp_ph->end Resolved col_particle Decrease Particle Size col_length->col_particle col_length->end Resolved col_phase Change Stationary Phase col_particle->col_phase col_particle->end Resolved inst_flow Decrease Flow Rate col_phase->inst_flow Fine-tuning col_phase->end Resolved inst_temp Optimize Temperature inst_flow->inst_temp inst_flow->end Resolved inst_temp->end Successful

Caption: Troubleshooting workflow for improving HPLC resolution of this compound.

Logical_Relationship Resolution Resolution (Rs) Efficiency Efficiency (N) Resolution->Efficiency is influenced by Selectivity Selectivity (α) Resolution->Selectivity is influenced by Retention Retention Factor (k') Resolution->Retention is influenced by ColumnLength Column Length Efficiency->ColumnLength ParticleSize Particle Size Efficiency->ParticleSize Temperature Temperature Efficiency->Temperature MobilePhaseComp Mobile Phase Composition Selectivity->MobilePhaseComp StationaryPhase Stationary Phase Selectivity->StationaryPhase Selectivity->Temperature SolventStrength Solvent Strength Retention->SolventStrength Retention->Temperature

Caption: Factors influencing HPLC resolution.

References

Technical Support Center: Gibepyrone D Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Gibepyrone D during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a polyketide-derived α-pyrone, a class of natural products known for their diverse biological activities. It is an oxidized derivative of Gibepyrone A, produced by fungi of the Fusarium genus.[1][2][3] Maintaining the stability of this compound is critical for accurate experimental results, ensuring its therapeutic efficacy in drug development, and preventing the formation of potentially confounding degradation products.

Q2: What are the primary factors that can cause this compound to degrade?

Based on the known instability of its precursor, Gibepyrone A, and the general chemical properties of α-pyrones and lactones, the primary factors that can lead to the degradation of this compound are:

  • Hydrolysis: The lactone ring in the α-pyrone structure is susceptible to hydrolysis, especially under alkaline conditions.

  • Oxidation: As this compound is already an oxidized product, it may be prone to further oxidative degradation.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the molecule.

  • Thermal Stress: Elevated temperatures can accelerate the rate of all degradation pathways.

Q3: What are the visual or analytical signs of this compound degradation?

Degradation of this compound may not always be visually apparent. However, you might observe a change in the color or clarity of a solution. The most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). Signs of degradation in an HPLC chromatogram include:

  • A decrease in the peak area of the this compound parent compound.

  • The appearance of new peaks corresponding to degradation products.

  • A shift in the retention time of the parent peak, although this is less common.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the storage and handling of this compound.

Problem Potential Cause Recommended Solution
Loss of compound activity or inconsistent experimental results. Degradation of this compound stock solution.1. Prepare fresh stock solutions more frequently. 2. Aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles. 3. Store stock solutions at or below -20°C in the dark. 4. Verify the purity of the stock solution using the HPLC protocol provided below.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products due to improper storage or handling.1. Review storage conditions (temperature, light exposure). 2. Ensure solvents used for dissolution are of high purity and free of contaminants. 3. Consider performing a forced degradation study (see protocol below) to identify potential degradation products and their retention times.
Precipitation observed in stock solution upon thawing. Poor solubility or compound degradation.1. Gently warm the solution to room temperature and vortex to redissolve. 2. If precipitation persists, centrifuge the solution and analyze the supernatant for compound concentration. 3. Consider using a different solvent for the stock solution, ensuring it is compatible with your experimental system.

Data on Gibepyrone Stability

While specific quantitative stability data for this compound is limited in the literature, the following table provides recommended storage conditions and potential degradation pathways based on the known stability of its precursor, Gibepyrone A, and the general behavior of α-pyrone compounds.

Condition Recommendation/Potential Outcome Rationale
Temperature Long-term storage: ≤ -20°C Short-term storage (working solutions): 2-8°CLower temperatures significantly slow down chemical degradation reactions. Gibepyrone A is stable for several months at -20°C.[1]
Light Store in amber vials or protect from light.α-Pyrones can be susceptible to photodegradation. Storing in the dark minimizes this risk.
Humidity/Moisture Store as a dry powder in a desiccator. For solutions, use anhydrous solvents where possible.The lactone ring is prone to hydrolysis. Spontaneous degradation of Gibepyrone A to Gibepyrones E and F occurs in the presence of water and air.[1]
pH (for solutions) Maintain a neutral to slightly acidic pH (pH 4-7). Avoid alkaline conditions.The lactone ring of pyrones is susceptible to base-catalyzed hydrolysis.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general method for assessing the purity and stability of this compound.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Start with a lower concentration of acetonitrile and gradually increase it to elute the compound and any potential degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectrophotometric scan of a pure this compound standard (likely in the range of 220-350 nm).

  • Injection Volume: 10-20 µL.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration.

    • Inject the standard to determine its retention time and peak area.

    • Inject the sample solution to be analyzed.

    • Compare the chromatogram of the sample to the standard. A decrease in the peak area of this compound and the appearance of new peaks indicate degradation.

Protocol 2: Forced Degradation Study of this compound

This study is designed to intentionally degrade this compound to identify potential degradation products and pathways.

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature for 1-4 hours. Note: Base hydrolysis is expected to be rapid.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24-48 hours. A control sample should be kept in the dark.

  • Thermal Degradation: Heat a solid sample of this compound at 80°C for 48 hours.

After each stress condition, analyze the samples by the stability-indicating HPLC method. For structural elucidation of major degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Visualizations

Gibepyrone_Degradation_Pathway Gibepyrone_D This compound Hydrolysis_Product Ring-Opened Product (Hydrolyzed this compound) Gibepyrone_D->Hydrolysis_Product  Hydrolysis  (e.g., high pH, moisture) Oxidation_Product Further Oxidized Products Gibepyrone_D->Oxidation_Product  Oxidation  (e.g., H2O2) Photodegradation_Product Photodegradation Adducts/ Isomers Gibepyrone_D->Photodegradation_Product  Photodegradation  (e.g., UV light)

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_0 Forced Degradation cluster_1 Analysis Acid Acidic Stress HPLC HPLC-UV Analysis Acid->HPLC Base Basic Stress Base->HPLC Oxidative Oxidative Stress Oxidative->HPLC Photo Photolytic Stress Photo->HPLC Thermal Thermal Stress Thermal->HPLC LCMS LC-MS for Identification HPLC->LCMS Gibepyrone_D This compound Sample Gibepyrone_D->Acid Gibepyrone_D->Base Gibepyrone_D->Oxidative Gibepyrone_D->Photo Gibepyrone_D->Thermal

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Gibepyrone D Production in Fusarium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gibepyrone D production in various Fusarium strains.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at producing and quantifying this compound from Fusarium cultures.

Issue/QuestionPossible CausesSuggested Solutions
Q1: Why am I observing low or no this compound production in my Fusarium culture? 1. Inappropriate Fusarium Strain: Not all Fusarium species or strains produce this compound. Production has been confirmed in endophytic isolates of Fusarium oxysporum and Fusarium proliferatum[1]. 2. Suboptimal Culture Conditions: Nitrogen availability is a critical factor. High nitrogen levels can induce the production of Gibepyrone A, the precursor to this compound[2]. 3. Incorrect Incubation Time: The production of secondary metabolites is often growth-phase dependent. 4. Degeneration of Fungal Culture: Successive subculturing on artificial media can lead to reduced production of secondary metabolites[3].1. Strain Verification: Confirm that the selected Fusarium strain is a known this compound producer. If not, consider obtaining a verified strain. 2. Media Optimization: Experiment with different nitrogen sources and concentrations. For example, cultivation in the presence of 6 mM glutamine has been used to study gibepyrone production[1]. 3. Time-Course Experiment: Harvest the culture at different time points (e.g., 3, 5, 7, 10 days) to determine the optimal incubation period for this compound production. 4. Culture Revival: If degeneration is suspected, try to revive the culture from a long-term stock (e.g., cryopreserved spores or mycelia).
Q2: I am seeing high variability in this compound yield between batches. What could be the reason? 1. Inconsistent Inoculum: Variations in the age, quantity, or physiological state of the inoculum can lead to inconsistent growth and metabolite production. 2. Fluctuations in Environmental Conditions: Minor differences in temperature, pH, aeration, or light exposure can impact fungal metabolism. The optimal temperature for growth and sporulation of many Fusarium species is around 25–30 °C[4]. 3. Genetic Instability of the Strain: Some fungal strains can be genetically unstable, leading to variations in secondary metabolite production over time.1. Standardize Inoculum: Use a standardized inoculum preparation method, such as a specific concentration of spores or a defined amount of mycelial biomass from a pre-culture of a specific age. 2. Control Environmental Parameters: Ensure that all culture parameters are tightly controlled and consistent between batches. Use calibrated equipment for monitoring and maintaining these conditions. 3. Regular Strain Re-evaluation: Periodically re-evaluate the productivity of your working culture against a cryopreserved master stock.
Q3: My HPLC-MS/MS analysis is not detecting this compound, even though the fungus is expected to produce it. 1. Inefficient Extraction: this compound may not be efficiently extracted from the mycelium or the culture filtrate. 2. Inappropriate Analytical Method: The sensitivity and specificity of the HPLC-MS/MS method may not be optimized for this compound detection. 3. Metabolite Degradation: this compound might be unstable under the extraction or storage conditions.1. Optimize Extraction Protocol: Test different solvents and extraction methods. A common method involves filtering the culture and extracting the mycelium and supernatant separately. For intracellular metabolites, mechanical disruption of the mycelia (e.g., sonication or grinding in liquid nitrogen) may be necessary[1][5]. 2. Method Validation: Develop and validate a sensitive HPLC-MS/MS method using a certified this compound standard. Ensure appropriate column chemistry, mobile phase composition, and mass spectrometer settings are used[1]. 3. Ensure Sample Stability: Process samples immediately after harvesting or store them at -80°C. Minimize freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: Which Fusarium species are known to produce this compound?

This compound has been identified in cultures of endophytic isolates of Fusarium oxysporum and Fusarium proliferatum[1]. It is an oxidized derivative of Gibepyrone A, which is produced by a wider range of Fusarium species, including Fusarium fujikuroi, Fusarium keratoplasticum, and Fusarium petroliphilum[1].

Q2: What is the biosynthetic origin of this compound?

This compound is a polyketide-derived secondary metabolite. Its biosynthesis starts with the production of Gibepyrone A, which is synthesized by a polyketide synthase encoded by the gpy1 gene (also referred to as PKS13 or PKS8 in different Fusarium species)[1][6][7]. Gibepyrone A is then converted to this compound through oxidation steps catalyzed by one or more cytochrome P450 monooxygenases that are not part of the main gibepyrone gene cluster[1][8].

Q3: What are the known biological activities of this compound?

This compound and its precursor, Gibepyrone A, are considered to be part of the fungus's chemical defense mechanism, potentially protecting it from toxic metabolic byproducts[1]. Gibepyrone A has shown moderate antimicrobial activity against Gram-positive bacteria and some yeasts[1]. Overexpression of the gene responsible for gibepyrone production in Fusarium graminearum resulted in compounds, with this compound as a likely end-product, that exhibit antifungal activity[6].

Q4: How is the production of Gibepyrones regulated in Fusarium?

The biosynthesis of gibepyrones is under complex genetic regulation. In Fusarium fujikuroi, the expression of the gpy1 gene is negatively regulated by the velvet complex (Vel1, Vel2, and Lae1) and positively regulated by the transcription factor Sge1[1][7]. The gene cluster also contains an ABC transporter-encoding gene, gpy2, which, interestingly, appears to repress the expression of gpy1, leading to increased Gibepyrone A production when gpy2 is deleted[1][7].

Quantitative Data on Gibepyrone Production

The following table summarizes available quantitative data on gibepyrone production. Note that absolute quantification can vary significantly between studies due to different analytical methods and standards.

Fusarium StrainCulture ConditionsCompoundRelative Yield/ObservationReference
F. fujikuroi IMI58289 (Wild Type)Liquid ICI medium with 6 mM glutamine, 7 daysGibepyrone AProduction set to 100% (baseline for comparison)[1]
F. fujikuroi Δgpy2 mutantLiquid ICI medium with 6 mM glutamine, 7 daysGibepyrone ASignificantly enhanced extracellular and intracellular levels compared to wild type[1]
F. fujikuroi Δvel1, Δvel2, Δlae1 mutantsNot specifiedGibepyrone AElevated levels compared to wild type[1]
F. fujikuroi Δsge1 mutantNot specifiedGibepyrone ADown-regulated levels compared to wild type[1]
F. mangiferaeLiquid ICI medium with various nitrogen sourcesThis compoundNot detected under the tested conditions[9][10]

Experimental Protocols

Fungal Culture for this compound Production
  • Inoculum Preparation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with spores or mycelial plugs of the desired Fusarium strain. Incubate for 3-5 days at 25-28°C with shaking (e.g., 180 rpm) to generate a pre-culture.

  • Production Culture: Inoculate the main production medium (e.g., ICI medium supplemented with a specific nitrogen source like 6 mM glutamine) with a standardized amount of the pre-culture.

  • Incubation: Incubate the production culture for 7-10 days at 25-28°C with shaking. Protect the culture from light if light sensitivity is a concern.

Extraction of Gibepyrones
  • Separation of Mycelium and Supernatant: After incubation, separate the fungal biomass from the culture broth by filtration (e.g., through Miracloth or a 0.45 µm filter) or centrifugation.

  • Supernatant (Extracellular) Extraction: The culture filtrate can often be directly analyzed or extracted with an equal volume of a suitable organic solvent like ethyl acetate. The organic phase is then collected and evaporated to dryness.

  • Mycelium (Intracellular) Extraction:

    • Wash the harvested mycelium with sterile distilled water to remove residual medium.

    • Freeze-dry the mycelium and grind it to a fine powder.

    • Extract the powdered mycelium with a solvent such as methanol or a mixture of methanol/dichloromethane. Sonication can be used to improve extraction efficiency.

    • Centrifuge the mixture to pellet the cell debris and collect the supernatant.

    • Evaporate the solvent to obtain the crude extract.

  • Sample Preparation for Analysis: Re-dissolve the dried extracts in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter before analysis by HPLC-MS/MS.

Quantification of this compound by HPLC-MS/MS
  • Instrumentation: Use a high-performance liquid chromatography system coupled to a triple quadrupole or a high-resolution mass spectrometer (e.g., QTRAP or Q-TOF).

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient elution with water and acetonitrile or methanol, both often containing a small amount of an additive like formic acid (e.g., 0.1%) to improve ionization.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-to-product ion transitions for this compound.

  • Quantification: Create a calibration curve using a certified standard of this compound at various concentrations. The concentration in the samples is then determined by comparing their peak areas to the calibration curve.

Visualizations

Gibepyrone_Biosynthesis_Pathway Precursors Polyketide Precursors (e.g., Acetyl-CoA, Malonyl-CoA) Gpy1 Gpy1 (PKS) Precursors->Gpy1 GibepyroneA Gibepyrone A Gpy1->GibepyroneA Biosynthesis P450s Cluster-Independent P450 Monooxygenases GibepyroneA->P450s GibepyroneD This compound P450s->GibepyroneD Oxidation

Caption: Biosynthetic pathway of this compound from polyketide precursors in Fusarium.

Gibepyrone_Regulation Velvet_Complex Velvet Complex (Vel1, Vel2, Lae1) Gpy1_expression gpy1 Gene Expression Velvet_Complex->Gpy1_expression Represses Sge1 Sge1 Sge1->Gpy1_expression Activates Gpy2 Gpy2 (ABC Transporter) Gpy2->Gpy1_expression Represses GibepyroneA_prod Gibepyrone A Production Gpy1_expression->GibepyroneA_prod Leads to

Caption: Regulatory network influencing Gibepyrone A production in Fusarium fujikuroi.

Experimental_Workflow Start Start: Select Fusarium Strain Culture Fungal Culture (Liquid Medium) Start->Culture Harvest Harvest & Separate (Mycelia & Filtrate) Culture->Harvest Extraction Metabolite Extraction (Intra- & Extracellular) Harvest->Extraction Analysis HPLC-MS/MS Analysis Extraction->Analysis Quantification Data Analysis & Quantification Analysis->Quantification End End: this compound Yield Quantification->End

References

Technical Support Center: Chemical Synthesis of Gibepyrone D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the chemical synthesis of Gibepyrone D.

Troubleshooting Guides

Challenges in the synthesis of this compound can arise at various stages, from the formation of the core pyran-2-one ring to the selective oxidation of the side chain. This guide addresses potential issues and offers solutions.

1. Synthesis of the Pyran-2-one Core

The formation of the substituted 2H-pyran-2-one ring is a critical step. Common challenges include low yields, and formation of side products.

Problem Potential Cause(s) Troubleshooting Suggestions
Low yield of Gibepyrone A Incomplete reaction of tigloyl chloride and the acetoacetate equivalent.- Ensure anhydrous reaction conditions. - Use a non-nucleophilic base (e.g., proton sponge) to minimize side reactions. - Optimize reaction temperature and time.
Decomposition of starting materials or product.- Perform the reaction under an inert atmosphere (N₂ or Ar). - Use freshly distilled solvents and reagents.
Formation of isomeric byproducts Non-selective reaction conditions.- Employ a milder base to control the reaction pathway. - Consider a stepwise approach where the side chain is introduced after the formation of a simpler pyran-2-one.
Difficulty in purification Co-elution of the product with starting materials or byproducts.- Utilize a different chromatography stationary phase (e.g., alumina instead of silica gel). - Consider derivatization of the product or impurities to facilitate separation.

2. Oxidation of Gibepyrone A to this compound

The conversion of Gibepyrone A to this compound involves the oxidation of a methyl group to a carboxylic acid. This transformation can be challenging due to the presence of other reactive sites in the molecule.

Problem Potential Cause(s) Troubleshooting Suggestions
Low conversion of Gibepyrone A Insufficient reactivity of the oxidizing agent.- Use a stronger oxidizing agent (e.g., KMnO₄ under controlled pH, or a multi-step oxidation via the alcohol and aldehyde). - Increase the reaction temperature, but monitor for decomposition.
Formation of over-oxidized or degradation products Harsh reaction conditions.- Employ a milder, more selective oxidizing agent (e.g., SeO₂ for allylic oxidation to the aldehyde, followed by further oxidation). - Carefully control the stoichiometry of the oxidant.
Reaction stops at the alcohol (Gibepyrone B) or aldehyde intermediate Oxidizing agent is not strong enough for complete oxidation.- Use a two-step oxidation process. First, oxidize to the aldehyde, then use a selective aldehyde-to-acid oxidizing agent (e.g., Pinnick oxidation).
Epoxidation of the side-chain double bond (formation of Gibepyrone E-like structures) Use of peroxy-acid-based oxidants.- Avoid reagents like m-CPBA if epoxidation is not desired. - Protect the double bond before oxidation, followed by deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

A1: The primary challenges include the stereoselective construction of the pyran-2-one core, the introduction of the functionalized side chain, and the selective oxidation of the terminal methyl group of the side chain to a carboxylic acid without affecting other sensitive functionalities, such as the double bond.

Q2: Is there a published total synthesis of this compound?

A2: While the biosynthesis of this compound from Gibepyrone A is well-documented, a complete chemical total synthesis of this compound has not been prominently reported in the reviewed literature. However, the synthesis of its direct precursor, Gibepyrone A, and other derivatives has been described.[1] The conversion of Gibepyrone A to this compound is known to be facilitated by P450 monooxygenases in biological systems.[1][2]

Q3: What are some suggested synthetic routes to the pyran-2-one core of this compound?

A3: A common strategy for synthesizing 6-substituted-3-methyl-2H-pyran-2-ones involves the condensation of a β-ketoester with an α,β-unsaturated acid chloride or equivalent. For Gibepyrone A, a known procedure involves treating tigloyl chloride with triethylamine in dichloromethane.[1]

Q4: How can I selectively oxidize the allylic methyl group in the side chain of Gibepyrone A to a carboxylic acid?

A4: This is a multi-step transformation. A plausible synthetic route would involve:

  • Allylic oxidation to the alcohol (Gibepyrone B): Reagents like selenium dioxide (SeO₂) or N-bromosuccinimide (NBS) followed by hydrolysis can be used for this step.

  • Oxidation of the alcohol to the aldehyde: Mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) can be employed.

  • Oxidation of the aldehyde to the carboxylic acid: The Pinnick oxidation (using sodium chlorite) is a highly effective method for this final step without affecting the double bond.

Q5: The pyran-2-one ring is known to be susceptible to nucleophilic attack. How can I mitigate this during synthesis?

A5: The electrophilicity of the pyran-2-one ring, particularly at the C6 position, makes it prone to ring-opening by nucleophiles. To avoid this, it is crucial to:

  • Use non-nucleophilic bases when possible.

  • Conduct reactions at low temperatures.

  • Protect sensitive functional groups on the pyran-2-one ring if necessary.

  • Choose reaction conditions that are not overly acidic or basic, which can promote ring opening.

Experimental Protocols

Synthesis of Gibepyrone A

This protocol is based on a known procedure for the synthesis of Gibepyrone A, the precursor to this compound.[1]

Reaction: Condensation of tigloyl chloride with an acetoacetate equivalent.

Materials:

  • Tigloyl chloride

  • Ethyl acetoacetate (or a similar β-ketoester)

  • Triethylamine (NEt₃)

  • Dichloromethane (DCM), anhydrous

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve ethyl acetoacetate in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine to the solution while stirring.

  • Add a solution of tigloyl chloride in anhydrous DCM dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Gibepyrone A.

Visualizations

Biosynthetic Pathway of this compound

Gibepyrone_Biosynthesis Biosynthetic Conversion of Gibepyrone A to D PKS Polyketide Synthase (Gpy1) GibA Gibepyrone A PKS->GibA Biosynthesis GibB Gibepyrone B (Alcohol) GibA->GibB Oxidation GibD This compound (Acid) GibB->GibD Further Oxidation P450 P450 Monooxygenases (Cluster-independent) P450->GibA P450->GibB Gibepyrone_Chemical_Synthesis Proposed Chemical Synthesis of this compound Start Tigloyl Chloride + Acetoacetate Equivalent GibA Gibepyrone A Start->GibA Condensation GibB Gibepyrone B (Alcohol) GibA->GibB Allylic Oxidation (e.g., SeO2) Aldehyde Intermediate Aldehyde GibB->Aldehyde Oxidation (e.g., PCC) GibD This compound (Acid) Aldehyde->GibD Oxidation (e.g., Pinnick)

References

How to enhance the expression of genes for Gibepyrone D biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the expression of genes for Gibepyrone D biosynthesis.

Frequently Asked Questions (FAQs)

Q1: What is the biosynthetic pathway for this compound?

A1: this compound is a fungal polyketide. Its biosynthesis begins with the formation of Gibepyrone A from acetyl-CoA and malonyl-CoA by the polyketide synthase Gpy1 (also known as PKS13).[1][2] Gibepyrone A is then converted to this compound through an oxidation step catalyzed by one or more cluster-independent cytochrome P450 monooxygenases.[1][2]

Q2: What are the key regulatory genes affecting this compound production?

A2: The biosynthesis of Gibepyrone A, the precursor to this compound, is regulated by several factors. The expression of the core polyketide synthase gene, GPY1, is negatively regulated by the velvet complex (Vel1, Vel2, and Lae1) and the ABC transporter Gpy2.[2] Conversely, the transcription factor Sge1 positively regulates GPY1 expression.[2] Therefore, modulation of these regulatory elements can significantly impact the yield of this compound.

Q3: Which host organism is recommended for heterologous expression of the this compound biosynthetic pathway?

A3: Aspergillus oryzae is a highly recommended host for the heterologous expression of fungal biosynthetic gene clusters.[3][4] It is considered a "clean" host as it produces low levels of its own secondary metabolites, simplifying the detection and purification of the target compound.[5] Furthermore, a wide range of genetic tools and protocols are available for A. oryzae, making it amenable to genetic manipulation for optimizing production.[4]

Troubleshooting Guides

Problem 1: Low or no production of this compound in a heterologous host.

Possible Cause 1: Inefficient promoter driving the expression of biosynthetic genes.

  • Solution: Replace the native promoter of the GPY1 gene and the relevant P450 monooxygenase gene with a strong, well-characterized promoter known to be effective in your host organism. For Aspergillus oryzae, strong constitutive promoters such as gpdA (glyceraldehyde-3-phosphate dehydrogenase) and tef1 (translation elongation factor 1-alpha) are excellent candidates.[6] Synthetic promoter systems can also be employed for even higher expression levels.[7]

Possible Cause 2: Suboptimal codon usage of the heterologous genes.

  • Solution: The codon usage of the GPY1 and P450 monooxygenase genes from the native producer (e.g., Fusarium fujikuroi) may not be optimal for your expression host (e.g., Aspergillus oryzae). This can lead to inefficient translation. Codon optimization of the genes to match the codon bias of the expression host can significantly increase both mRNA stability and protein expression levels.[8]

Possible Cause 3: Inefficient activity of the P450 monooxygenase.

  • Solution: Cytochrome P450 enzymes require a reductase partner for their activity. Ensure that the host organism provides a compatible P450 reductase (CPR). It may be necessary to co-express a suitable CPR along with the P450 monooxygenase. Additionally, optimizing the expression level of the P450 and its reductase partner is crucial.[9] N-terminal modifications of the P450 enzyme may also enhance its expression and activity.[10]

Possible Cause 4: Toxicity of Gibepyrone A to the host organism.

  • Solution: The precursor, Gibepyrone A, has been shown to have some toxicity to the producing fungus.[1] If Gibepyrone A accumulates without efficient conversion to the less toxic this compound, it could inhibit cell growth and overall production. Ensure that the P450 monooxygenase responsible for the conversion is expressed at a sufficient level and is active.

Problem 2: Inconsistent production yields between different transformants.

Possible Cause: Random integration of the expression cassette into the host genome.

  • Solution: Random integration of the biosynthetic genes into the host's genome can lead to variable expression levels due to positional effects. Utilizing a targeted integration strategy, such as CRISPR-Cas9-mediated homologous recombination, to insert the genes into a well-characterized genomic locus with high transcriptional activity can lead to more consistent and predictable production yields.

Quantitative Data on Enhancement Strategies

Enhancement StrategyTarget Gene/ElementHost OrganismFold Increase in Production (Approximate)Reference
Overexpression of ActivatorctnA (activator for citrinin)Aspergillus oryzae400-fold[11]
Promoter ReplacementGene of InterestAspergillus nidulansUp to 100-fold (with alcA promoter)[6]
Synthetic Promoter SystemGene of InterestAspergillus oryzaeOver 6-fold (compared to native TEF1 promoter)[7]
Deletion of Negative Regulatorgpy2Fusarium fujikuroiSignificant increase in extracellular Gibepyrone A[1]
Codon OptimizationDer f 7Aspergillus oryzaeMarked increase in protein and mRNA levels[8]

Experimental Protocols

Protocol 1: Promoter Replacement in Aspergillus oryzae

This protocol describes the replacement of a native promoter with a strong constitutive promoter using fusion PCR and protoplast transformation.

  • Primer Design: Design primers to amplify the 5' and 3' flanking regions of the native promoter of your target gene (e.g., GPY1). Also, design primers to amplify the desired strong promoter (e.g., gpdA) from the genomic DNA of A. oryzae. The primers should have overlapping sequences to allow for fusion PCR.

  • Amplification of DNA Fragments: Perform PCR to amplify the 5' flank, the 3' flank, and the strong promoter.

  • Fusion PCR: Combine the three amplified fragments (5' flank, strong promoter, 3' flank) in a subsequent PCR reaction to create a single linear DNA fragment where the strong promoter is flanked by the regions homologous to the target locus.

  • Protoplast Preparation: Grow the A. oryzae recipient strain in a suitable medium and harvest the mycelia. Treat the mycelia with a lytic enzyme solution (e.g., Yatalase) to digest the cell walls and generate protoplasts.

  • Transformation: Mix the purified fusion PCR product with the prepared protoplasts in the presence of PEG and CaCl2. This facilitates the uptake of the DNA by the protoplasts.

  • Selection and Screening: Plate the transformed protoplasts on a selective medium. After regeneration, screen the resulting transformants by PCR using primers that bind outside the integration site and within the new promoter to confirm the correct replacement of the native promoter.

Protocol 2: Codon Optimization of a Fungal Gene

This protocol outlines the general steps for designing and synthesizing a codon-optimized gene for expression in a heterologous host.

  • Obtain the Native Gene Sequence: Obtain the nucleotide sequence of the gene you wish to express (e.g., GPY1 from Fusarium fujikuroi).

  • Codon Usage Table: Obtain the codon usage table for your target expression host (e.g., Aspergillus oryzae). This information is often available in public databases like the Codon Usage Database.

  • In Silico Codon Optimization: Use codon optimization software or online tools. Input the native gene sequence and select the target organism's codon usage table. The software will replace rare codons in the native sequence with codons that are more frequently used in the host, without changing the amino acid sequence of the protein. It is also advisable to adjust the GC content to be similar to that of the host's genes.[8]

  • Gene Synthesis: Synthesize the codon-optimized gene sequence. This is typically done by commercial gene synthesis services.

  • Cloning and Expression: Clone the synthesized gene into an appropriate expression vector for your host organism and proceed with transformation and expression analysis.

Visualizations

Gibepyrone_D_Biosynthesis Acetyl-CoA Acetyl-CoA Gpy1 (PKS) Gpy1 (PKS) Acetyl-CoA->Gpy1 (PKS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Gpy1 (PKS) Gibepyrone A Gibepyrone A Gpy1 (PKS)->Gibepyrone A P450 Monooxygenase P450 Monooxygenase Gibepyrone A->P450 Monooxygenase This compound This compound P450 Monooxygenase->this compound

Caption: Biosynthetic pathway of this compound.

Gene_Expression_Workflow cluster_0 Gene Preparation cluster_1 Host Transformation cluster_2 Production and Analysis Codon_Optimization Codon Optimization of GPY1 and P450 genes Gene_Synthesis Gene Synthesis and Vector Construction Codon_Optimization->Gene_Synthesis Promoter_Selection Selection of Strong Promoter (e.g., gpdA) Promoter_Selection->Gene_Synthesis Transformation PEG-mediated Transformation Gene_Synthesis->Transformation Protoplast_Formation Protoplast Formation of A. oryzae Protoplast_Formation->Transformation Selection Selection of Transformants Transformation->Selection Fermentation Fermentation Selection->Fermentation Extraction Metabolite Extraction Fermentation->Extraction Analysis HPLC/MS Analysis Extraction->Analysis

Caption: Workflow for heterologous expression.

Regulatory_Network GPY1 GPY1 gene Gibepyrone_A Gibepyrone A Production GPY1->Gibepyrone_A Velvet_Complex Velvet Complex (Vel1, Vel2, Lae1) Velvet_Complex->GPY1 Gpy2 Gpy2 Transporter Gpy2->GPY1 Sge1 Sge1 Regulator Sge1->GPY1

Caption: Regulation of GPY1 gene expression.

References

Technical Support Center: Gibepyrone D Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gibepyrone D mass spectrometry. Our goal is to help you minimize interference and achieve accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic physicochemical properties?

This compound is a polyketide mycotoxin produced by the fungus Fusarium fujikuroi. It is a derivative of Gibepyrone A, formed through oxidation by cytochrome P450 monooxygenases.[1]

PropertyValue
Chemical Formula C₁₀H₁₀O₄
Molecular Weight 194.186 g/mol [2]
CAS Number 146446-08-4[2]

Q2: What are the major challenges and potential sources of interference in this compound mass spectrometry?

The primary challenges in this compound mass spectrometry arise from matrix effects and the presence of isobaric or structurally similar compounds.

  • Matrix Effects: Components from the fungal culture medium or the biological sample can co-elute with this compound and either suppress or enhance its ionization, leading to inaccurate quantification.

  • Isobaric Interferences: Other mycotoxins produced by Fusarium fujikuroi may have the same nominal mass as this compound or its fragments.

  • Structurally Similar Compounds: Gibepyrone A and other derivatives are structurally similar and may have overlapping chromatographic peaks or produce similar fragment ions.

Q3: What are the expected precursor and major product ions for this compound in MS/MS analysis?

  • Precursor Ion [M+H]⁺: m/z 195.0601

  • Predicted Major Product Ions: Common losses include water (H₂O), carbon monoxide (CO), and cleavage of the side chain. Predicted fragments could include ions at m/z 177, 167, 149, and 121.

Precursor Ion (m/z)Predicted Product Ions (m/z)Potential Neutral Loss
195.0601177.0495H₂O
167.0652CO
149.0597H₂O + CO
121.0648C₄H₆O

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound mass spectrometry analysis.

Problem 1: Poor Signal Intensity or No Peak Detected
Possible Cause Troubleshooting Step
Suboptimal Ionization Ensure the mass spectrometer is calibrated and tuned. For pyran-2-one structures, electrospray ionization (ESI) in positive mode is generally effective. Optimize ESI source parameters such as capillary voltage, gas flow, and temperature.
Matrix Suppression Dilute the sample extract to reduce the concentration of interfering matrix components. Implement a more rigorous sample clean-up procedure (see Experimental Protocols).
Incorrect LC Method Verify that the LC gradient and mobile phase are appropriate for retaining and eluting this compound. A C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of formic acid is a good starting point.
Analyte Degradation Prepare fresh samples and standards. Store stock solutions and extracts at low temperatures and protected from light.
Problem 2: High Background Noise or Unidentified Peaks
Possible Cause Troubleshooting Step
Contaminated Solvents or System Use high-purity, LC-MS grade solvents and reagents. Flush the LC system and mass spectrometer thoroughly. Run blank injections to identify the source of contamination.
Co-eluting Matrix Components Improve chromatographic separation by adjusting the gradient profile, flow rate, or trying a different column chemistry (e.g., phenyl-hexyl).
Presence of Other Mycotoxins Fusarium fujikuroi produces a variety of other mycotoxins.[3][4] Develop a selective sample preparation method to remove these interferents. Refer to the table of potential interferences below.
Problem 3: Inaccurate Quantification or Poor Reproducibility
Possible Cause Troubleshooting Step
Matrix Enhancement or Suppression Prepare calibration standards in a matrix that closely matches the samples (matrix-matched calibration). Alternatively, use a stable isotope-labeled internal standard for this compound if available. The standard addition method can also be employed.
Isobaric Interference Use high-resolution mass spectrometry to differentiate between this compound and isobaric interferents. Optimize chromatographic conditions to achieve baseline separation of compounds with the same nominal mass.
Carryover Implement a robust needle and injection port washing procedure between samples. Inject a blank solvent after high-concentration samples to check for carryover.

Potential Interfering Mycotoxins from Fusarium fujikuroi

MycotoxinChemical FormulaMolecular Weight ( g/mol )Potential for Interference
Gibepyrone A C₁₀H₁₂O₂164.20[5]Structurally similar, may have overlapping peaks.
Fumonisin B1 C₃₄H₅₉NO₁₅721.83Different mass, but can contribute to matrix effects.
Fusaric Acid C₁₀H₁₃NO₂179.21Can cause ion suppression.
Beauvericin C₄₅H₅₇N₃O₉783.95High molecular weight, can affect ionization.
Moniliformin C₄H₂O₃98.02Highly polar, may require different chromatographic conditions.

Experimental Protocols

Sample Preparation from Fungal Culture

This protocol provides a general guideline for extracting this compound from a Fusarium fujikuroi liquid culture.

  • Harvesting: Separate the fungal mycelium from the culture broth by filtration or centrifugation.

  • Extraction:

    • To the culture filtrate, add an equal volume of ethyl acetate and shake vigorously for 10 minutes.

    • Separate the organic layer.

    • Repeat the extraction twice.

    • Combine the organic extracts.

  • Drying and Reconstitution:

    • Dry the combined organic extract under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 80:20 water:acetonitrile).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting into the LC-MS/MS system.

Recommended LC-MS/MS Parameters

These are starting parameters that should be optimized for your specific instrument and application.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5-10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

    • Precursor Ion (m/z): 195.06

    • Product Ions (m/z): Monitor at least two to three product ions for confirmation (e.g., 177.05, 167.07, 149.06).

    • Collision Energy: Optimize for the specific instrument to achieve maximum fragmentation of the precursor ion.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Culture Fungal Culture Filtration Filtration/Centrifugation Culture->Filtration Extraction Liquid-Liquid Extraction (Ethyl Acetate) Filtration->Extraction Drying Drying under Nitrogen Extraction->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution Filtering Syringe Filtration (0.22 µm) Reconstitution->Filtering LC_Separation LC Separation (C18 Column) Filtering->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS_Analysis MS/MS Analysis (MRM/Product Ion Scan) ESI->MS_Analysis Data_Processing Data Processing and Quantification MS_Analysis->Data_Processing

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic Start Mass Spec Issue (e.g., No Peak, High Noise) Check_Tuning Is MS Tuned & Calibrated? Start->Check_Tuning Tune_Calibrate Tune & Calibrate MS Check_Tuning->Tune_Calibrate No Check_Blanks Run Blank Injection Check_Tuning->Check_Blanks Yes Tune_Calibrate->Check_Blanks Contamination Contamination Detected? Check_Blanks->Contamination Clean_System Clean System & Use Fresh Solvents Contamination->Clean_System Yes Check_LC Optimize LC Method & Sample Prep Contamination->Check_LC No Reanalyze Re-analyze Sample Clean_System->Reanalyze Check_LC->Reanalyze

Caption: Troubleshooting logic for common MS issues.

References

Factors affecting the stability of Gibepyrone D analytical standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors affecting the stability of Gibepyrone D analytical standards. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its origin?

This compound is a polyketide, specifically a 2H-pyran-2-one derivative, isolated from the rice pathogenic fungus Fusarium fujikuroi.[1][2] It is an oxidized derivative of Gibepyrone A, another mycotoxin produced by the same fungus.[2][3] The conversion of Gibepyrone A to this compound is an enzymatic process mediated by cytochrome P450 monooxygenases that are not part of the primary Gibepyrone gene cluster.[2][3] This transformation is believed to be a detoxification mechanism for the fungus, as Gibepyrone A exhibits moderate toxicity to its producer.

Q2: What are the recommended storage conditions for this compound analytical standards?

While specific stability studies on this compound are not extensively published, recommendations can be inferred from related compounds and general best practices for polyketides. Gibepyrone A, the precursor, is stable for several months when stored at -20°C in the dark. Therefore, it is highly recommended to store this compound analytical standards under similar conditions:

  • Temperature: ≤ -20°C for long-term storage.

  • Light: Protect from light at all times. Use amber vials or wrap containers in aluminum foil.

  • Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q3: What solvents should be used to prepare stock solutions of this compound?

For preparing stock solutions, use high-purity (e.g., HPLC or LC-MS grade) anhydrous solvents. Common choices for polyketides include:

  • Acetonitrile

  • Methanol

  • Dimethyl sulfoxide (DMSO)

Avoid aqueous solutions for long-term storage, as related compounds like Gibepyrone E have shown slow degradation in the presence of water. If aqueous buffers are required for an experiment, prepare these solutions fresh from a non-aqueous stock solution immediately before use.

Q4: What are the potential degradation pathways for this compound?

As a polyketide with a pyrone ring structure, this compound may be susceptible to several degradation pathways:

  • Hydrolysis: The lactone (cyclic ester) in the pyrone ring can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.

  • Oxidation: The double bonds in the structure make it potentially susceptible to oxidation.

  • Photodegradation: Many complex organic molecules are sensitive to light. The conjugated system in this compound may absorb UV light, leading to degradation.[4]

Troubleshooting Guide

Q5: Why is the peak area of my this compound standard decreasing over time in my HPLC analysis?

A decreasing peak area suggests a loss of the analyte. The most common causes are:

  • Cause 1: Chemical Degradation. The standard may be degrading due to improper storage or handling.

    • Solution: Review the storage conditions (temperature, light exposure). Prepare a fresh stock solution from the solid standard. If the issue persists, the solid standard itself may be compromised.

  • Cause 2: Adsorption. The analyte may be adsorbing to the surfaces of your storage vials or instrument components.

    • Solution: Use silanized glass vials or polypropylene vials. Prime the HPLC system by injecting a high-concentration standard before running your analytical samples.

  • Cause 3: Evaporation of Solvent. If the vial is not sealed properly, the solvent may evaporate, leading to an apparent increase in concentration initially, followed by potential degradation if the compound is unstable in a dry, concentrated state.

    • Solution: Use high-quality vials with secure caps and septa.

Q6: I see new, unidentified peaks appearing in the chromatogram of my this compound standard. What could they be?

The appearance of new peaks is a strong indicator of degradation or contamination.

  • Cause 1: Degradation Products. this compound may be degrading into other compounds. These could be related to its precursor (Gibepyrone A) or other derivatives formed through spontaneous reactions.[2][3]

    • Solution: Compare the chromatogram to a freshly prepared standard. If possible, analyze the sample with a mass spectrometer (LC-MS) to identify the mass of the new peaks, which can provide clues about their structure. Consider performing a forced degradation study (see Protocol 2) to intentionally generate and identify potential degradation products.

  • Cause 2: Contamination. The standard may have been contaminated by the solvent, glassware, or through carryover from a previous injection on the HPLC system.

    • Solution: Prepare a fresh standard using new, high-purity solvent and clean glassware. Run a blank injection (mobile phase only) to check for system contamination.[5]

Q7: My this compound peak is showing poor shape (e.g., tailing, fronting, or splitting). What should I do?

Poor peak shape is often a chromatographic issue rather than a standard stability problem.

  • Cause 1: Mobile Phase Mismatch. If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur.

    • Solution: Whenever possible, dissolve and inject the standard in the initial mobile phase. If a stronger solvent must be used for solubility, reduce the injection volume.[6]

  • Cause 2: Column Degradation. The analytical column may be contaminated or worn out.

    • Solution: Use a guard column to protect the analytical column.[7] Flush the column with a strong solvent or follow the manufacturer's regeneration procedure. If the problem persists, replace the column.

  • Cause 3: Incorrect Mobile Phase pH. For ionizable compounds, the mobile phase pH can significantly affect peak shape.

    • Solution: Ensure the mobile phase is buffered and the pH is consistent. A pH change as small as 0.1 units can alter retention times and peak shape.[8]

Data Presentation

Table 1: Stability Data of Related Gibepyrones and Inferred Recommendations for this compound

CompoundConditionObservationInferred Recommendation for this compoundCitation
Gibepyrone A -20°C, in the dark, neatNo degradation observed over several months.Store solid this compound at ≤ -20°C, protected from light.[1]
Gibepyrone E Aqueous solutionShows slow compound degradation.Avoid long-term storage in aqueous solutions. Prepare fresh for immediate use.[1]

Experimental Protocols

Protocol 1: Recommended Procedure for Preparation and Handling of this compound Analytical Standards
  • Receiving and Storage: Upon receipt, immediately store the solid this compound standard at ≤ -20°C in its original, unopened container, protected from light.

  • Equilibration: Before opening, allow the container to equilibrate to room temperature for at least 30 minutes in a desiccator. This prevents condensation of atmospheric moisture onto the cold standard.

  • Preparation of Stock Solution: a. Work under subdued light. b. Weigh the required amount of this compound using a calibrated analytical balance. c. Dissolve the solid in a minimal amount of anhydrous, high-purity solvent (e.g., acetonitrile or methanol) in a Class A volumetric flask. d. Sonicate for 5-10 minutes if necessary to ensure complete dissolution. e. Dilute to the final volume with the same solvent.

  • Storage of Stock Solution: a. Store the stock solution in an amber, tightly sealed vial at ≤ -20°C. b. For frequent use, aliquot the stock solution into smaller working vials to avoid repeated freeze-thaw cycles of the main stock.

  • Preparation of Working Solutions: a. Prepare working solutions daily by diluting the stock solution with the mobile phase or an appropriate solvent. b. Do not store dilute working solutions, especially those in aqueous or buffered mobile phases, for more than 24 hours unless stability has been demonstrated.

Protocol 2: Forced Degradation Study for this compound

Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]

  • Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a 1:1 mixture of acetonitrile and water.

  • Stress Conditions: Expose aliquots of this solution to the following stress conditions. Include a control sample protected from stress (stored at -20°C in the dark).

    • Acid Hydrolysis: Add 1N HCl to the sample solution to make the final acid concentration 0.1N. Heat at 60°C for 8 hours.[10] After the incubation, cool the sample and neutralize it with an equivalent amount of 1N NaOH.

    • Base Hydrolysis: Add 1N NaOH to the sample solution to make the final base concentration 0.1N. Keep at room temperature for 4 hours. Neutralize with an equivalent amount of 1N HCl.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a vial of the solution in an oven at 70°C for 48 hours. Also, expose the solid standard to the same condition.

    • Photolytic Degradation: Expose a solution in a quartz cuvette or a clear vial to a photostability chamber. The light source should produce an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4] A control sample should be wrapped in aluminum foil and placed in the same chamber.

  • Analysis: After exposure, dilute all samples (including the control) to a suitable concentration with the mobile phase and analyze by a suitable HPLC-UV or HPLC-MS method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation. The mass spectrometer data will be crucial for identifying the mass of the degradation products, which helps in elucidating the degradation pathways.[11]

Visualizations

G Troubleshooting Logic for this compound Standard Instability start Issue Observed: Decreasing Peak Area / Extra Peaks check_storage 1. Verify Storage Conditions (-20°C, Dark, Sealed) start->check_storage prep_fresh 2. Prepare Fresh Standard from Solid Stock check_storage->prep_fresh issue_resolved Issue Resolved: Standard Handling Was the Cause prep_fresh->issue_resolved Problem Solved issue_persists Issue Persists with Fresh Standard prep_fresh->issue_persists Problem Not Solved check_hplc 3. Troubleshoot HPLC System - Run Blank Injection - Check Column Health - Verify Mobile Phase issue_persists->check_hplc hplc_issue Issue Resolved: Problem was Chromatographic check_hplc->hplc_issue Problem Solved solid_degraded Conclusion: Original Solid Standard is Likely Degraded check_hplc->solid_degraded Problem Not Solved contact_supplier Action: Contact Supplier / Obtain New Lot solid_degraded->contact_supplier

Caption: Troubleshooting workflow for unstable this compound analytical standards.

G Biosynthetic and Degradation Context of Gibepyrones PKS Polyketide Synthase (PKS13/Gpy1) GibA Gibepyrone A PKS->GibA Biosynthesis Enzyme P450 Monooxygenases (Enzymatic) GibA->Enzyme Spontaneous Spontaneous (Non-Enzymatic) GibA->Spontaneous GibB Gibepyrone B GibD This compound GibE Gibepyrone E GibF Gibepyrone F Enzyme->GibB Enzyme->GibD Spontaneous->GibE Spontaneous->GibF

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Gibepyrone D and Gibepyrone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two fungal secondary metabolites, Gibepyrone D and Gibepyrone A. Produced by various species of the Fusarium genus, these polyketides have garnered interest for their potential antimicrobial and other biological effects. This document synthesizes available experimental data to offer an objective comparison, outlines relevant experimental protocols, and visualizes key biological pathways.

Executive Summary

Gibepyrone A demonstrates moderate antimicrobial activity against a range of Gram-positive bacteria and yeasts. In contrast, this compound is an oxidized derivative of Gibepyrone A, a conversion that is understood to be a detoxification mechanism within the producing fungus. This strongly suggests that this compound possesses a lower biological activity than its precursor, Gibepyrone A. While quantitative data for a direct comparison of their potencies are limited in publicly available literature, the established biosynthetic relationship provides a clear indication of their relative bioactivities.

Data Presentation

The following table summarizes the available quantitative data on the antimicrobial activity of Gibepyrone A. It is important to note that equivalent quantitative data for this compound is not readily found in published research, precluding a direct numerical comparison.

CompoundOrganismActivity TypeMinimal Inhibitory Concentration (MIC)
Gibepyrone A Bacillus subtilisAntibacterial100-200 µg/mL[1]
Staphylococcus aureusAntibacterial100-200 µg/mL[1]
Saccharomyces cerevisiaeAntifungal100-200 µg/mL[1]
Candida albicansAntifungal100-200 µg/mL[1]
This compound VariousAntimicrobialData not available

Biosynthesis and Detoxification

Gibepyrone A is synthesized via a polyketide synthase pathway. Within the producing fungus, Fusarium fujikuroi, Gibepyrone A can be toxic. To mitigate this toxicity, the fungus employs a detoxification pathway where Gibepyrone A is oxidized to this compound through the action of cytochrome P450 monooxygenases.[1][2] This enzymatic conversion underscores the differential biological impact of the two molecules, with the producing organism actively converting the more toxic Gibepyrone A into the less active this compound.

Gibepyrone_Biosynthesis Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Gibepyrone_A Gibepyrone A PKS->Gibepyrone_A Biosynthesis P450 Cytochrome P450 Monooxygenases Gibepyrone_A->P450 Detoxification Gibepyrone_D This compound P450->Gibepyrone_D

Biosynthesis of Gibepyrone A and its conversion to this compound.

Comparative Biological Activities

Antimicrobial Activity

Gibepyrone A has demonstrated moderate inhibitory effects against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as the yeasts Saccharomyces cerevisiae and Candida albicans, with a reported Minimal Inhibitory Concentration (MIC) in the range of 100-200 µg/mL.[1] The conversion of Gibepyrone A to this compound is a detoxification strategy for the producing fungus, which implies that this compound is less toxic and likely possesses weaker antimicrobial properties. However, specific MIC values for this compound are not available in the current literature to confirm the extent of this reduced activity.

Nematicidal Activity

Some sources suggest that gibepyrones, as a class of compounds, exhibit nematode-antagonistic properties. However, specific studies directly comparing the nematicidal efficacy of Gibepyrone A and this compound with quantitative data are lacking.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the assessment of the biological activities of Gibepyrone A and this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol is designed to determine the Minimal Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Microbial Inoculum: A pure culture of the test microorganism (e.g., Bacillus subtilis, Candida albicans) is grown overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast). The culture is then diluted to a standardized concentration (typically 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for yeast).

  • Preparation of Compound Dilutions: A stock solution of the test compound (Gibepyrone A or this compound) is prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions are then made in a 96-well microtiter plate using the appropriate broth medium to achieve a range of final concentrations.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive (microorganism in broth without compound) and negative (broth only) controls are included. The plate is incubated at an optimal temperature (e.g., 37°C for bacteria, 35°C for yeast) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilutions Prepare Compound Serial Dilutions Dilutions->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Read_Results Visually Assess Growth Incubate->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC

Workflow for Minimal Inhibitory Concentration (MIC) determination.
Nematicidal Bioassay

This protocol outlines a method to assess the nematicidal activity of the compounds.

  • Nematode Culture and Collection: A population of a target nematode species (e.g., Caenorhabditis elegans or a plant-parasitic nematode) is maintained on a suitable culture medium. Juvenile stage nematodes (J2) are collected and washed.

  • Preparation of Test Solutions: The test compounds are dissolved in a suitable solvent and then diluted with water to the desired final concentrations.

  • Exposure: A suspension of a known number of nematodes is added to the wells of a microtiter plate containing the test solutions.

  • Incubation and Observation: The plates are incubated at an appropriate temperature. Nematode mortality is assessed at specific time points (e.g., 24, 48, 72 hours) under a microscope. Nematodes are considered dead if they do not respond to probing with a fine needle.

  • Data Analysis: The percentage of mortality is calculated for each concentration, and the LC50 (lethal concentration to kill 50% of the nematodes) can be determined.

Postulated Signaling Pathways Affected

The precise molecular targets and signaling pathways affected by Gibepyrone A in susceptible microorganisms have not been extensively elucidated. However, based on the known mechanisms of other antimicrobial polyketides, we can postulate potential targets.

In Bacteria (e.g., Bacillus subtilis)

Many antimicrobial compounds that are active against Gram-positive bacteria interfere with cell wall synthesis or disrupt cell membrane integrity. Gibepyrone A could potentially inhibit key enzymes involved in peptidoglycan biosynthesis or intercalate into the bacterial membrane, leading to depolarization and cell death.

Bacterial_Signaling Gibepyrone_A Gibepyrone A Cell_Wall Cell Wall Synthesis Gibepyrone_A->Cell_Wall Inhibition Cell_Membrane Cell Membrane Integrity Gibepyrone_A->Cell_Membrane Disruption Cell_Death Cell Death Cell_Wall->Cell_Death Cell_Membrane->Cell_Death

Postulated mechanism of action of Gibepyrone A in bacteria.
In Yeast (e.g., Saccharomyces cerevisiae)

In fungi, antifungal agents often target the cell membrane (specifically ergosterol biosynthesis), cell wall synthesis (chitin or glucan synthesis), or essential cellular processes such as protein or nucleic acid synthesis. Gibepyrone A may disrupt the fungal cell membrane or interfere with critical signaling pathways that regulate cell cycle progression and stress responses.

Yeast_Signaling Gibepyrone_A Gibepyrone A Membrane_Function Cell Membrane Function Gibepyrone_A->Membrane_Function Disruption Stress_Response Stress Response Pathways (e.g., HOG pathway) Membrane_Function->Stress_Response Induces Cell_Cycle Cell Cycle Progression Stress_Response->Cell_Cycle Arrests Growth_Inhibition Growth Inhibition Cell_Cycle->Growth_Inhibition

Postulated mechanism of action of Gibepyrone A in yeast.

Conclusion

The available evidence strongly indicates that Gibepyrone A possesses moderate antimicrobial activity, while its oxidized derivative, this compound, is a detoxification product with likely reduced biological activity. The lack of quantitative data for this compound currently limits a direct comparison of their potencies. Further research is warranted to quantify the antimicrobial and nematicidal activities of this compound and to elucidate the specific molecular mechanisms by which these compounds exert their effects on target organisms. Such studies would provide a more complete understanding of the structure-activity relationships within the gibepyrone family and could inform the development of new therapeutic agents.

References

Gibepyrone D vs. Other Fusarium Mycotoxins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the biological impacts of Gibepyrone D and other prominent Fusarium mycotoxins remains a significant area for future research. While extensive data exists for mycotoxins such as deoxynivalenol (DON), zearalenone (ZEN), and fumonisin B1 (FB1), information regarding the specific cytotoxic and inflammatory effects of this compound is currently limited in publicly available scientific literature.

This guide synthesizes the existing knowledge on these key Fusarium mycotoxins to provide a comparative overview for researchers, scientists, and drug development professionals. The focus is on their mechanisms of action, cytotoxicity, and inflammatory responses, supported by available data and experimental methodologies.

Overview of this compound

This compound is a polyketide-derived α-pyrone mycotoxin produced by some Fusarium species, including Fusarium fujikuroi. It is biosynthetically derived from its precursor, Gibepyrone A, through oxidation by cytochrome P450 monooxygenases. Research suggests that this conversion may be a detoxification mechanism for the fungus, as Gibepyrone A exhibits toxicity to the producing organism itself.[1][2][3] However, detailed studies on the specific biological activities of this compound in mammalian systems are scarce. While the broader class of α-pyrones has been shown to possess a range of biological activities, including cytotoxic and anti-inflammatory effects, these properties are highly dependent on the specific chemical structure and cannot be directly extrapolated to this compound without dedicated experimental evidence.[4][5][6][7][8][9]

Comparative Analysis of Major Fusarium Mycotoxins

In contrast to this compound, other Fusarium mycotoxins have been extensively studied. The following sections provide a detailed comparison of deoxynivalenol (DON), zearalenone (ZEN), and fumonisin B1 (FB1).

Mechanism of Action

The primary mechanisms of action for these mycotoxins are distinct, targeting different cellular processes.

  • Deoxynivalenol (DON): As a trichothecene mycotoxin, DON primarily inhibits protein synthesis in eukaryotic cells by binding to the 60S ribosomal subunit.[10] This triggers a "ribotoxic stress response," leading to the activation of various mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38.[1][11] This activation is a key driver of DON's cytotoxic and immunomodulatory effects.

  • Zearalenone (ZEN): ZEN's structure mimics that of the natural estrogen, 17β-estradiol, allowing it to bind to estrogen receptors.[12] This estrogenic activity is the primary driver of its toxic effects, particularly on the reproductive system. ZEN and its metabolites can competitively bind to estrogen receptors, leading to the disruption of normal endocrine function.[12]

  • Fumonisin B1 (FB1): The primary molecular target of FB1 is the enzyme ceramide synthase.[5][6][7][9] By inhibiting this enzyme, FB1 disrupts sphingolipid metabolism, leading to the accumulation of sphinganine and sphingosine and the depletion of complex sphingolipids.[6][7] This disruption affects various cellular processes, including cell growth, differentiation, and apoptosis.[5][6]

Cytotoxicity

The cytotoxic profiles of these mycotoxins vary depending on the cell type and the endpoint measured. The following table summarizes reported 50% inhibitory concentration (IC50) values from various in vitro studies.

MycotoxinCell LineExposure TimeIC50 ValueReference
Deoxynivalenol (DON) Porcine Leydig cells24 h2.49 µM[13]
HepG224 h4.3 µmol/L[14]
Caco-272 h21.5 µM[15]
Zearalenone (ZEN) Porcine Leydig cells24 h49.71 µM[13]
HepG224 h41.28 µM[15]
Caco-272 h15 µM[15]
Fumonisin B1 (FB1) Caco-2Not specified>10 µM (less potent than DON and ZEN in inducing lipid peroxidation)
Various mammalian cell linesNot specifiedNot cytotoxic at 100 µg/ml[2]
Inflammatory Response

These mycotoxins are potent modulators of the immune system, often inducing inflammatory responses through the activation of specific signaling pathways and the production of cytokines.

  • Deoxynivalenol (DON): DON is known to be a potent immunomodulator. At low doses, it can stimulate the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 through the activation of MAPK and NF-κB signaling pathways.[3] At higher doses, it can lead to apoptosis and immunosuppression.[1]

  • Zearalenone (ZEN): The inflammatory effects of ZEN can be complex and sometimes contradictory, depending on the target organ and dose. Some studies have shown that ZEN can increase the expression of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8.[12] In other contexts, particularly in the liver, it has been observed to decrease the expression of these same cytokines.

  • Fumonisin B1 (FB1): Disruption of sphingolipid metabolism by FB1 can lead to alterations in cytokine expression and the induction of oxidative stress, which are key components of the inflammatory response. While not as potent an inducer of pro-inflammatory cytokines as DON, its effects on cellular signaling can contribute to inflammatory processes.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by these mycotoxins and a general experimental workflow for assessing mycotoxin cytotoxicity.

DON_Signaling_Pathway DON Deoxynivalenol (DON) Ribosome Ribosome DON->Ribosome binds to RibotoxicStress Ribotoxic Stress Response Ribosome->RibotoxicStress induces MAPK MAPK Activation (p38, JNK, ERK) RibotoxicStress->MAPK NFkB NF-κB Activation MAPK->NFkB Apoptosis Apoptosis MAPK->Apoptosis Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines

Figure 1: Simplified signaling pathway for Deoxynivalenol (DON)-induced inflammatory response.

ZEN_Signaling_Pathway ZEN Zearalenone (ZEN) ER Estrogen Receptor (ER) ZEN->ER binds to Nucleus Nucleus ER->Nucleus translocates to ERE Estrogen Response Elements (ERE) Nucleus->ERE binds to GeneExpression Altered Gene Expression ERE->GeneExpression ReproductiveToxicity Reproductive Toxicity GeneExpression->ReproductiveToxicity ImmuneModulation Immune Modulation GeneExpression->ImmuneModulation

Figure 2: Simplified mechanism of action for Zearalenone (ZEN).

FB1_Signaling_Pathway FB1 Fumonisin B1 (FB1) CeramideSynthase Ceramide Synthase FB1->CeramideSynthase inhibits Sphinganine Sphinganine Accumulation CeramideSynthase->Sphinganine Ceramide Ceramide Depletion CeramideSynthase->Ceramide CellSignaling Altered Cell Signaling Sphinganine->CellSignaling Ceramide->CellSignaling Apoptosis Apoptosis CellSignaling->Apoptosis CellCycle Cell Cycle Arrest CellSignaling->CellCycle

Figure 3: Simplified mechanism of Fumonisin B1 (FB1) toxicity.

Cytotoxicity_Workflow CellCulture Cell Culture (e.g., HepG2, Caco-2) MycotoxinExposure Mycotoxin Exposure (Dose-response) CellCulture->MycotoxinExposure Incubation Incubation (e.g., 24, 48, 72h) MycotoxinExposure->Incubation MTTAssay MTT Assay Incubation->MTTAssay DataAnalysis Data Analysis (IC50 determination) MTTAssay->DataAnalysis

Figure 4: General experimental workflow for in vitro cytotoxicity assessment.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of mycotoxin effects. Below are summaries of common experimental protocols.

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
  • Cell Seeding: Plate cells (e.g., HepG2, Caco-2, HT-29) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Mycotoxin Treatment: Prepare serial dilutions of the mycotoxins (this compound, DON, ZEN, FB1) in the appropriate cell culture medium. Replace the existing medium with the mycotoxin-containing medium. Include a vehicle control (e.g., DMSO or ethanol) and a positive control.

  • Incubation: Incubate the plates for specific time points (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of mycotoxin that inhibits cell viability by 50%) using a dose-response curve.

Quantification of Inflammatory Cytokines (e.g., ELISA)
  • Cell Treatment: Seed cells in larger format plates (e.g., 24-well or 6-well plates) and treat with mycotoxins as described above.

  • Supernatant Collection: After the desired incubation period, collect the cell culture supernatants.

  • ELISA (Enzyme-Linked Immunosorbent Assay): Use commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6).

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Add the collected cell culture supernatants and standards to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that reacts with the enzyme to produce a colorimetric signal.

    • Measure the absorbance using a microplate reader.

  • Data Analysis: Generate a standard curve from the standards and use it to determine the concentration of the cytokine in the samples.

Western Blot Analysis of Signaling Proteins
  • Cell Lysis: After mycotoxin treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., phosphorylated p38, total p38, IκBα).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.

Conclusion

While this compound is a known metabolite of certain Fusarium species, there is a clear and significant gap in the scientific literature regarding its biological effects in mammalian systems. In contrast, deoxynivalenol, zearalenone, and fumonisin B1 are well-characterized mycotoxins with distinct mechanisms of action, cytotoxic profiles, and inflammatory properties. DON primarily acts as a protein synthesis inhibitor, triggering a ribotoxic stress response. ZEN exerts its effects through estrogen receptor binding, and FB1 disrupts sphingolipid metabolism. Further research is imperative to elucidate the toxicological profile of this compound to fully understand its potential risk to human and animal health and to complete the comparative landscape of Fusarium mycotoxins.

References

Gibepyrone D: A Fungal Self-Defense Mechanism Against Autotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Gibepyrone D's Role in the Detoxification of its Precursor, Gibepyrone A, within Fusarium fujikuroi

For researchers and professionals in drug development and mycology, understanding fungal metabolic pathways is crucial for identifying novel therapeutic targets and comprehending fungal survival mechanisms. This guide examines the role of this compound, a secondary metabolite produced by the fungus Fusarium fujikuroi, in the context of fungal self-detoxification. This compound is not an antifungal agent itself, but rather the less toxic byproduct of a detoxification process. The fungus converts its own toxic metabolite, Gibepyrone A, into derivatives like this compound to protect itself from autotoxicity.[1][2] This guide provides a comparative analysis of the toxicity of Gibepyrone A and the role of this compound as its detoxified counterpart, supported by experimental data and detailed methodologies.

Comparative Toxicity: Gibepyrone A vs. its Detoxified Derivatives

The primary function of the conversion of Gibepyrone A to this compound is to mitigate the toxic effects of the former on the producing fungus.[1] Experimental data quantifies the significant toxicity of Gibepyrone A, highlighting the necessity of this detoxification pathway for fungal viability. While direct quantitative toxicity data for this compound is not detailed in the literature, it is consistently referred to as a less toxic derivative, with its formation being a protective mechanism.[2][3]

CompoundConcentrationEffect on F. fujikuroi Colony GrowthReference
Gibepyrone A100 µg/ml~50% reduction in colony diameter[4]
Gibepyrone A200 µg/ml~85% reduction in colony diameter[4]
This compoundNot specifiedImplied significantly lower toxicity[1][2]

Fungal Detoxification Pathway and its Regulation

The biosynthesis of the toxic precursor Gibepyrone A and its subsequent conversion to the less toxic this compound involves a series of regulated enzymatic steps. The core of this process is the production of Gibepyrone A by the polyketide synthase Gpy1, which is part of a small gene cluster.[4][5] This production is tightly regulated by a network of transcription factors. Subsequently, non-clustered enzymes detoxify Gibepyrone A.

Fungal_Detoxification_Pathway Biosynthesis of Gibepyrone A and its Detoxification to this compound cluster_regulation Regulatory Network cluster_biosynthesis Biosynthesis & Detoxification Velvet Velvet Complex (Vel1, Vel2, Lae1) Gpy1 Gpy1 (PKS) Velvet->Gpy1 represses Sge1 Sge1 Sge1->Gpy1 activates Gpy2_reg Gpy2 (ABC Transporter) Regulatory Function Gpy2_reg->Gpy1 represses GibepyroneA Gibepyrone A (Toxic) Gpy1->GibepyroneA synthesizes P450s Cluster-Independent P450 Monooxygenases GibepyroneA->P450s is substrate for GibepyroneD This compound (Detoxified) P450s->GibepyroneD converts to

Fig. 1: Regulatory and biosynthetic pathway of Gibepyrone A and its conversion to this compound.

Experimental Protocols

The validation of this compound's role in fungal detoxification relies on a combination of genetic, analytical, and microbiological techniques.

Protocol 1: Fungal Growth Inhibition Assay

This method is used to quantify the toxicity of Gibepyrone A against F. fujikuroi.

  • Strain Cultivation: Wild-type and mutant strains of F. fujikuroi are grown on solid media to obtain fresh mycelia.

  • Assay Plate Preparation: A suitable solid growth medium is prepared and amended with varying concentrations of synthetically produced Gibepyrone A (e.g., 100 µg/ml and 200 µg/ml). Control plates without Gibepyrone A are also prepared.

  • Inoculation: A small, uniform plug of mycelia is placed at the center of each plate.

  • Incubation: Plates are incubated under standard growth conditions for a defined period.

  • Data Analysis: The diameter of the fungal colonies is measured. The percentage of growth inhibition is calculated by comparing the colony diameter on plates containing Gibepyrone A to the control plates.[4]

Protocol 2: Gene Expression Analysis by qRT-PCR

This protocol is employed to study the regulation of the Gibepyrone A biosynthetic genes.

  • RNA Extraction: Fungal strains (e.g., wild-type and regulatory mutants like Δvel1) are grown in liquid culture, and total RNA is extracted from the mycelia.

  • cDNA Synthesis: The extracted RNA is treated with DNase and then reverse-transcribed into complementary DNA (cDNA).

  • Quantitative PCR: The expression levels of target genes (e.g., gpy1 and gpy2) are quantified using real-time PCR with gene-specific primers. A housekeeping gene is used for normalization.

  • Data Analysis: The relative expression levels of the target genes in the mutant strains are compared to the wild-type strain.[4]

Protocol 3: Metabolite Analysis

This workflow is used to detect and quantify the production of Gibepyrones.

Experimental_Workflow Workflow for Gibepyrone Analysis Start Fungal Culture (e.g., F. fujikuroi) Extraction Metabolite Extraction (e.g., with Ethyl Acetate) Start->Extraction Analysis HPLC-MS/MS Analysis Extraction->Analysis Identification Compound Identification (Comparison with standards) Analysis->Identification Quantification Quantification of Gibepyrone A and D Identification->Quantification End Results Quantification->End

Fig. 2: General experimental workflow for the analysis of Gibepyrones.

Conclusion

The conversion of Gibepyrone A to this compound in Fusarium fujikuroi is a clear example of a fungal self-detoxification mechanism. The significant toxicity of Gibepyrone A necessitates this biotransformation, which is carried out by cytochrome P450 monooxygenases, for the fungus's survival.[4][5] For drug development professionals, this pathway highlights a potential therapeutic strategy: inhibiting the detoxification process to allow the fungus's own toxic metabolites to accumulate to lethal levels. Further research into the specific P450 enzymes involved could lead to the identification of novel, highly specific antifungal targets.

References

Comparative analysis of gibepyrone production in different Fusarium species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of gibepyrone production across various Fusarium species. Gibepyrones are a class of polyketide-derived secondary metabolites with demonstrated antimicrobial and phytotoxic activities, making them of interest for further investigation in drug development and agricultural applications. This document summarizes quantitative production data, details experimental protocols for their study, and illustrates the key biosynthetic and regulatory pathways.

Comparative Production of Gibepyrones

While a direct quantitative comparison of gibepyrone yields across different Fusarium species under standardized conditions is not extensively documented in the literature, the following table summarizes the known production of various gibepyrones by different species. Production levels can be influenced by culture conditions and the specific strain.

Fusarium SpeciesGibepyrone AGibepyrone BGibepyrone DOther GibepyronesReference(s)
F. fujikuroiGibepyrones C, E, F[1][2][3]
F. keratoplasticum--[1]
F. petroliphilum--[1]
F. oxysporum--[1]
F. proliferatum--[1][4]
F. graminearum-Prolipyrone B
F. mangiferae--[5]
F. solani---Fusalanipyrone ((Z)-stereoisomer of Gibepyrone A)[1]

✓: Production reported; -: Not reported to be a major product.

Biosynthesis and Regulation of Gibepyrones in Fusarium fujikuroi

The biosynthesis of gibepyrones has been most extensively studied in Fusarium fujikuroi. The core of the biosynthetic pathway is a polyketide synthase, Gpy1 (also known as PKS13), which is responsible for the synthesis of gibepyrone A.[1][3] From gibepyrone A, other derivatives are formed. Gibepyrones B and D are produced through oxidation by cluster-independent P450 monooxygenases, while gibepyrones E and F are formed through spontaneous, non-enzymatic processes.[1][2]

The production of gibepyrones is tightly regulated at the genetic level. Several regulatory elements have been identified that influence the expression of the gibepyrone biosynthesis gene cluster.

Gibepyrone_Regulation Regulatory Pathway of Gibepyrone Biosynthesis in F. fujikuroi Velvet_complex Velvet Complex (Vel1, Vel2, Lae1) GPY1 GPY1 (PKS Gene) Velvet_complex->GPY1 Represses Sge1 Sge1 Sge1->GPY1 Activates Gpy2 Gpy2 (ABC Transporter) Gpy2->GPY1 Represses Gibepyrone_A Gibepyrone A GPY1->Gibepyrone_A Synthesizes P450s Cluster-Independent P450 Monooxygenases Gibepyrone_A->P450s Spontaneous_Ox Spontaneous Oxidation Gibepyrone_A->Spontaneous_Ox Gibepyrones_BD Gibepyrones B & D P450s->Gibepyrones_BD Catalyzes Gibepyrones_EF Gibepyrones E & F Spontaneous_Ox->Gibepyrones_EF Leads to Experimental_Workflow General Experimental Workflow for Gibepyrone Analysis Start Fusarium Strain on PDA Inoculum Inoculum Culture (3 days) Start->Inoculum Production Production Culture (7 days) Inoculum->Production Separation Filtration/ Centrifugation Production->Separation Mycelium Mycelium (discarded or for biomass measurement) Separation->Mycelium Supernatant Culture Supernatant Separation->Supernatant Extraction Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->Extraction Drying Drying and Concentration (Rotary Evaporator) Extraction->Drying Extract Crude Extract Drying->Extract Analysis HPLC-MS/MS Analysis Extract->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

References

Unveiling Potential Cross-Reactivity: A Comparative Guide for Gibepyrone D and Other Fungal Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of fungal metabolites is paramount for accurate detection and safe therapeutic development. This guide provides a comparative analysis of Gibepyrone D, a polyketide metabolite produced by Fusarium species, with other structurally related fungal compounds. Due to a lack of direct experimental studies on this compound cross-reactivity, this guide offers a predictive comparison based on structural similarities and outlines a comprehensive experimental protocol to formally assess these potential interactions.

This compound belongs to the 2H-pyran-2-one class of compounds, a structural motif common to a variety of fungal secondary metabolites. Its origin as an oxidized derivative of Gibepyrone A, produced by the fungus Fusarium fujikuroi, places it within a family of related gibepyrones (A, B, C, E, and F)[1][2]. The shared core structure among these and other fungal polyketides raises the possibility of cross-reactivity in immunoassays, which could lead to inaccurate quantification and false-positive results in diagnostic and research settings.

Structurally Similar Fungal Metabolites: A Basis for Potential Cross-Reactivity

A critical step in predicting cross-reactivity is the identification of fungal metabolites that share structural similarities with this compound. The 2H-pyran-2-one core is a key feature to consider. The following table summarizes several fungal metabolites with this shared structural element, their producing organisms, and known biological activities.

MetaboliteProducing Organism(s)Chemical ClassKey Structural FeaturesKnown Biological Activities
This compound Fusarium fujikuroi, Fusarium graminearumPolyketide (2H-pyran-2-one)Oxidized derivative of Gibepyrone APotent nematode-antagonistic, moderate antimicrobial[2]
Gibepyrone AFusarium fujikuroiPolyketide (2H-pyran-2-one)2H-pyran-2-one core with alkyl and alkenyl substituentsMycotoxin, antibacterial agent[3]
Gibepyrone BFusarium fujikuroiPolyketide (2H-pyran-2-one)Oxidized derivative of Gibepyrone AModerate antimicrobial
FusapyroneFusarium semitectumPolyketide (2H-pyran-2-one)3-substituted-4-hydroxy-6-alkyl-2-pyroneAntifungal
DeoxyfusapyroneFusarium semitectumPolyketide (2H-pyran-2-one)3-substituted-6-alkyl-2-pyroneAntifungal
6-pentyl-α-pyroneTrichoderma spp.Polyketide (2H-pyran-2-one)6-substituted pyran-2-oneAntifungal
NectriapyroneGyrostroma missouriensisPolyketide (2H-pyran-2-one)Methoxy derivative of a pyran-2-onePhytotoxic

Experimental Protocol: Assessing Cross-Reactivity via Competitive ELISA

To empirically determine the cross-reactivity of an antibody developed for this compound with other fungal metabolites, a competitive enzyme-linked immunosorbent assay (cELISA) is the method of choice. This technique is well-suited for the detection of small molecules like mycotoxins[4][5].

Principle

The cELISA for this compound would involve the competition between free this compound (in the sample or standard) and a this compound-enzyme conjugate for a limited number of binding sites on a specific antibody coated onto a microplate. The signal produced is inversely proportional to the concentration of this compound in the sample. Cross-reactivity is determined by testing the ability of other fungal metabolites to displace the this compound-enzyme conjugate.

Materials
  • Microtiter plates (96-well)

  • Anti-Gibepyrone D antibody (polyclonal or monoclonal)

  • This compound standard

  • Potentially cross-reacting fungal metabolites (e.g., Gibepyrone A, Fusapyrone, 6-pentyl-α-pyrone)

  • This compound-horseradish peroxidase (HRP) conjugate

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBST)

  • Blocking buffer (e.g., PBST with 1% bovine serum albumin, BSA)

  • Substrate solution (e.g., TMB - 3,3',5,5'-tetramethylbenzidine)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure
  • Antibody Coating: Coat the wells of a 96-well microtiter plate with the anti-Gibepyrone D antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibody.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add standard solutions of this compound or solutions of the potentially cross-reacting fungal metabolites at various concentrations to the wells. Immediately add the this compound-HRP conjugate to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Analysis

The percentage of cross-reactivity can be calculated using the following formula:

% Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of competing metabolite) x 100

Where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the maximum signal.

Visualizing the Workflow and Potential Interactions

To further clarify the experimental process and the underlying biological context, the following diagrams are provided.

Experimental_Workflow cluster_plate_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection p1 Antibody Coating p2 Washing p1->p2 p3 Blocking p2->p3 p4 Washing p3->p4 a1 Add Standards / Samples & This compound-HRP Conjugate p4->a1 a2 Incubation a1->a2 a3 Washing a2->a3 d1 Add TMB Substrate a3->d1 d2 Incubation (Dark) d1->d2 d3 Add Stop Solution d2->d3 d4 Read Absorbance (450 nm) d3->d4

Fig. 1: Experimental workflow for the competitive ELISA to assess cross-reactivity.

Signaling_Pathway cluster_fungus Fungal Cell cluster_host Host Cell pks Polyketide Synthase (PKS) gibA Gibepyrone A pks->gibA Biosynthesis p450 P450 Monooxygenases gibD This compound gibA->gibD Oxidation receptor Cellular Receptor gibD->receptor Binding & Activation? signaling Downstream Signaling Cascade receptor->signaling response Biological Response (e.g., Cytotoxicity, Inflammation) signaling->response

Fig. 2: Hypothetical signaling pathway potentially affected by this compound.

Conclusion

While direct experimental data on the cross-reactivity of this compound is currently unavailable, its structural similarity to other 2H-pyran-2-one-containing fungal metabolites suggests a tangible potential for such interactions in immunoassays. The provided experimental protocol offers a robust framework for researchers to systematically investigate these potential cross-reactivities. Such studies are essential for the development of highly specific diagnostic tools and for ensuring the safety and efficacy of any potential therapeutic applications of this compound or related compounds. Further research in this area will be invaluable to the fields of mycotoxin analysis, drug discovery, and fungal biology.

References

A Comparative Genomic Guide to Gibepyrone Biosynthetic Gene Clusters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the genomics of gibepyrone biosynthetic gene clusters, focusing on the well-characterized cluster in Fusarium fujikuroi and its orthologs in other Fusarium species. It includes a summary of quantitative data, detailed experimental protocols for key analyses, and visualizations of the biosynthetic pathway and its regulatory network.

Comparative Analysis of Gibepyrone Biosynthetic Gene Clusters

The gibepyrone biosynthetic gene cluster (BGC) is notably small, often consisting of a core polyketide synthase (PKS) and an associated transporter. However, the composition and context of this cluster can vary between different Fusarium species.

FeatureFusarium fujikuroiFusarium graminearumFusarium solaniOther Fusarium spp.
Core PKS Gene GPY1 (PKS13)PKS8GPY1 homologGPY1 homologs present
Transporter Gene GPY2 (ABC transporter)AbsentAbsent near GPY1 homologVaries
Cluster Structure Two-gene clusterStand-alone PKS geneDispersedVaries
Primary Product Gibepyrone AGibepyrone APresumed Gibepyrone AGibepyrone A and derivatives
End Products Gibepyrones A, B, D, E, FGibepyrone D, Prolipyrone BNot fully characterizedThis compound (in F. oxysporum and F. proliferatum)

Quantitative Data on Gene Expression and Metabolite Production

The regulation of the gibepyrone BGC has a direct impact on the production of gibepyrone A. Genetic modifications of regulatory elements and cluster genes have provided quantitative insights into their function.

Genetic Modification in F. fujikuroiRelative GPY1 ExpressionRelative Gibepyrone A ProductionReference
Deletion of gpy1 (Δgpy1)AbolishedAbolished[1]
Deletion of gpy2 (Δgpy2)Up-regulatedEnhanced (extracellular and intracellular)[1]
Overexpression of GPY1 (OE::GPY1)Significantly increasedSignificantly higher[2]
Deletion of vel1 (Δvel1)Up-regulatedElevated[1]
Deletion of vel2 (Δvel2)Up-regulatedElevated[1]
Deletion of lae1 (Δlae1)Up-regulatedElevated[1]
Deletion of sge1 (Δsge1)Down-regulatedDown-regulated[1]

Visualizing the Biosynthetic Pathway and Its Regulation

To better understand the synthesis and control of gibepyrones, the following diagrams illustrate the key pathways and regulatory networks.

Gibepyrone_Biosynthesis acetyl_coa Acetyl-CoA pks Gpy1 (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks gibepyrone_a Gibepyrone A pks->gibepyrone_a Biosynthesis p450 Cluster-Independent P450 Monooxygenases gibepyrone_a->p450 Enzymatic Oxidation autoxidation Spontaneous Autoxidation gibepyrone_a->autoxidation gibepyrone_b_d Gibepyrones B & D p450->gibepyrone_b_d gibepyrone_e_f Gibepyrones E & F autoxidation->gibepyrone_e_f

Gibepyrone Biosynthetic Pathway

Gibepyrone_Regulation gpy_cluster gpy Gene Cluster (gpy1, gpy2) gibepyrone_a Gibepyrone A Production gpy_cluster->gibepyrone_a velvet_complex Velvet Complex (Vel1, Vel2, Lae1) velvet_complex->gpy_cluster represses sge1 Sge1 sge1->gpy_cluster activates gpy2 Gpy2 (ABC Transporter) gpy2->gpy_cluster represses gpy1 expression

Regulation of Gibepyrone Biosynthesis

Experimental Protocols

The following are representative protocols for key experiments in the genomic and functional analysis of gibepyrone biosynthesis, based on methodologies commonly employed for Fusarium species.

Fungal Strains, Culture Conditions, and Metabolite Extraction
  • Strains and Culture: Fusarium wild-type and mutant strains are typically grown on solid agar plates (e.g., Potato Dextrose Agar) for initial culture and spore production. For metabolite analysis, liquid cultures are established in a suitable medium (e.g., ICI medium with a specific nitrogen source like glutamine) and incubated for a defined period (e.g., 7 days) with shaking.

  • Metabolite Extraction: For extracellular metabolites, the culture filtrate is harvested by separating it from the mycelium. For intracellular metabolites, the mycelium is washed, freeze-dried, and then extracted with a solvent such as methanol or ethyl acetate. The extracts are then filtered and concentrated before analysis.

Targeted Gene Knockout via Split-Marker Recombination

This protocol is a common method for generating gene deletion mutants in Fusarium.

  • Construct Generation:

    • Amplify the 5' and 3' flanking regions of the target gene (e.g., GPY1) from genomic DNA using PCR with specific primers.

    • Amplify a resistance cassette (e.g., hygromycin phosphotransferase, hph) in two overlapping fragments.

    • Fuse the 5' flank to the first part of the resistance cassette and the 3' flank to the second part using fusion PCR.

  • Protoplast Formation:

    • Grow fresh fungal mycelium in liquid medium.

    • Harvest and wash the mycelium.

    • Digest the fungal cell walls using a mixture of enzymes (e.g., driselase and β-glucanase) in an osmotic stabilizer (e.g., 0.7 M NaCl) to release protoplasts.

  • Transformation:

    • Mix the two split-marker constructs with the prepared protoplasts.

    • Add a PEG solution to facilitate DNA uptake.

    • Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent (e.g., hygromycin).

  • Screening and Verification:

    • Isolate putative transformants and confirm the gene replacement event by PCR and Southern blot analysis.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the expression levels of target genes like GPY1 and GPY2.

  • RNA Extraction and cDNA Synthesis:

    • Harvest fungal mycelium from liquid cultures at a specific time point.

    • Freeze the mycelium in liquid nitrogen and grind it to a fine powder.

    • Extract total RNA using a commercial kit or a Trizol-based method.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase and oligo(dT) or random primers.

  • qRT-PCR Reaction:

    • Prepare a reaction mix containing the cDNA template, gene-specific primers for the target gene (e.g., GPY1) and a reference gene (e.g., actin or tubulin), and a SYBR Green or TaqMan-based master mix.

    • Perform the qRT-PCR in a real-time PCR cycler with a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes.

    • Calculate the relative gene expression using the ΔΔCt method.[3]

HPLC-MS/MS for Gibepyrone Quantification

This method is used for the separation and quantification of gibepyrones.

  • Sample Preparation:

    • Prepare extracts of fungal cultures as described in section 4.1.

    • Reconstitute the dried extracts in a suitable solvent (e.g., methanol/water mixture).

    • Filter the samples through a 0.22 µm filter before injection.

  • Chromatographic Separation:

    • Use a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., a C18 column).

    • Employ a gradient elution program with a mobile phase typically consisting of water with a modifier (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

  • Mass Spectrometry Detection:

    • Couple the HPLC system to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

    • Operate the mass spectrometer in a multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This involves selecting the precursor ion of the target analyte (e.g., gibepyrone A) and monitoring specific product ions after fragmentation.

  • Quantification:

    • Prepare a calibration curve using analytical standards of the gibepyrones of interest.

    • Quantify the amount of each gibepyrone in the samples by comparing their peak areas to the calibration curve.

References

Differences in Gibepyrone D production under various light conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Gibepyrone D production by the fungus Fusarium fujikuroi under various light conditions. While direct quantitative data on the differential production of this compound under specific light wavelengths remains to be fully elucidated in published literature, this document synthesizes current knowledge on the light-dependent regulation of secondary metabolism in Fusarium species to provide a well-informed overview.

This compound is a polyketide-derived secondary metabolite with potential bioactivity, making its production optimization a key area of interest. Light, a critical environmental cue, plays a significant role in regulating fungal secondary metabolism, often through complex signaling pathways. Understanding these mechanisms is crucial for maximizing the yield of desired compounds like this compound.

Biosynthesis of this compound

This compound is a derivative of Gibepyrone A, which is synthesized by a polyketide synthase encoded by a specific gene cluster in Fusarium fujikuroi.[1][2] The conversion of Gibepyrone A to this compound is an enzymatic process, likely catalyzed by cluster-independent P450 monooxygenases.[1][2] Therefore, the regulation of both the initial polyketide synthesis and the subsequent enzymatic modifications are critical for the final yield of this compound.

Light-Dependent Regulation of Secondary Metabolism in Fusarium

Light significantly influences the production of various secondary metabolites in Fusarium species.[3][4] This regulation is primarily mediated by photoreceptors that perceive light signals and initiate downstream signaling cascades. A key player in this regulation is the "Velvet complex," a group of proteins (VeA, VelB, and LaeA) that acts as a master regulator of secondary metabolism in response to light.[5][6][7]

In many fungi, the Velvet complex is light-sensitive, and its activity can be modulated by different wavelengths of light. This, in turn, affects the expression of genes involved in the biosynthesis of secondary metabolites. While specific studies quantifying the impact of different light conditions on this compound are scarce, research on other Fusarium metabolites provides valuable insights. For instance, a study on Fusarium fujikuroi demonstrated that the production of another mycotoxin, fumonisin, was significantly influenced by different light wavelengths, with white and blue light stimulating its production compared to darkness.[8][9] This suggests that the biosynthetic machinery for polyketides in F. fujikuroi is responsive to light cues.

Given that Gibepyrones are polyketides, it is plausible that their production is similarly regulated by light. The expression of polyketide synthase genes, the enzymes responsible for the backbone of molecules like Gibepyrone A, is often under the control of the light-sensitive Velvet complex.

Hypothetical Comparison of this compound Production under Various Light Conditions

Based on the known mechanisms of light regulation in Fusarium, we can hypothesize the following effects of different light conditions on this compound production. It is crucial to note that these are projections and require experimental validation.

Light ConditionExpected Impact on this compound ProductionRationale
Complete Darkness Potentially moderate to highIn many fungal species, darkness promotes the activity of the Velvet complex, leading to the upregulation of secondary metabolite gene clusters. For example, in Trichoderma atroviride, the production of the polyketide 6-pentyl-α-pyrone is highest in the dark.[10]
White Light Variable, potentially stimulatoryWhite light contains a broad spectrum of wavelengths. Studies on other Fusarium metabolites have shown that white light can enhance their production compared to darkness.[8]
Blue Light (approx. 450-495 nm) Potentially stimulatoryBlue light is a strong signal for many fungal photoreceptors. It has been shown to stimulate the production of other polyketides in Fusarium.[8][9]
Red Light (approx. 620-750 nm) Potentially inhibitory or stimulatoryThe effect of red light on fungal secondary metabolism is more variable. In some cases, it can have an inhibitory effect, while in others it can be stimulatory. Further investigation is needed to determine its specific impact on this compound synthesis.

Experimental Protocols

To empirically determine the optimal light conditions for this compound production, the following experimental workflow can be employed.

Fungal Strain and Culture Conditions
  • Strain: Fusarium fujikuroi (a known producer of Gibepyrones).

  • Media: A suitable liquid medium for secondary metabolite production, such as Potato Dextrose Broth (PDB) or a defined synthetic medium with controlled nitrogen and carbon sources.

  • Cultivation:

    • Inoculate the liquid medium with a standardized spore suspension of F. fujikuroi.

    • Incubate the cultures in a shaking incubator at a controlled temperature (e.g., 25-28°C) and agitation speed (e.g., 150-200 rpm).

    • Expose the cultures to different light conditions: complete darkness (by wrapping the flasks in aluminum foil), continuous white light, blue light, and red light of controlled intensity. A 12h light/12h dark cycle can also be included as a condition.

Extraction of Gibepyrones
  • After a defined incubation period (e.g., 7-14 days), separate the fungal biomass from the culture broth by filtration or centrifugation.

  • The supernatant (culture broth) is the primary source of extracellular Gibepyrones.

  • Perform a liquid-liquid extraction of the supernatant using an appropriate organic solvent, such as ethyl acetate.

  • Evaporate the organic solvent to concentrate the extracted metabolites.

  • The fungal mycelium can also be extracted separately to analyze intracellular Gibepyrone concentrations. This involves disrupting the cells (e.g., by grinding with liquid nitrogen) followed by solvent extraction.

Quantification of this compound
  • Dissolve the dried extract in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze the extract using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

  • Use a certified standard of this compound to create a calibration curve for accurate quantification.

  • The concentration of this compound in each sample can be determined by comparing its peak area to the calibration curve.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and the experimental workflow.

Light_Signaling_Pathway cluster_light_input Light Signal cluster_photoreception Photoreception cluster_regulation Regulatory Cascade cluster_biosynthesis Biosynthesis Light Light Photoreceptors Photoreceptors Light->Photoreceptors Velvet_Complex Velvet Complex (VeA, VelB, LaeA) Photoreceptors->Velvet_Complex Activation/ Inhibition PKS_Genes Polyketide Synthase Gene Expression Velvet_Complex->PKS_Genes Transcriptional Regulation Gibepyrone_A Gibepyrone A Biosynthesis PKS_Genes->Gibepyrone_A P450_Monooxygenases P450 Monooxygenases Gibepyrone_A->P450_Monooxygenases Substrate Gibepyrone_D This compound P450_Monooxygenases->Gibepyrone_D Conversion

Caption: Light-regulated signaling pathway for this compound biosynthesis.

Experimental_Workflow Start Start Culture Inoculate F. fujikuroi in Liquid Media Start->Culture Incubation Incubate under Different Light Conditions Culture->Incubation Harvest Separate Biomass and Supernatant Incubation->Harvest Extraction Solvent Extraction of Gibepyrones Harvest->Extraction Analysis HPLC-MS Quantification of this compound Extraction->Analysis End End Analysis->End

Caption: Experimental workflow for analyzing this compound production.

Conclusion and Future Directions

While the direct impact of various light conditions on this compound production by Fusarium fujikuroi requires further empirical investigation, the existing knowledge of light-dependent regulation of fungal secondary metabolism provides a strong foundation for optimizing its synthesis. The interplay between light signals, photoreceptors, and the Velvet complex is a critical control point that can be manipulated to enhance the yield of this and other valuable bioactive compounds. Future research should focus on conducting detailed quantitative studies under different light wavelengths and intensities to precisely map the photobiology of this compound production. Such data will be invaluable for the development of scalable and efficient biotechnological production processes.

References

A Comparative Analysis of the Cytotoxicity of Gibepyrone D and Its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic profiles of the fungal secondary metabolite Gibepyrone D and its biosynthetic precursor, Gibepyrone A. Due to the nascent stage of research into the specific cytotoxic effects of these compounds on mammalian cells, this guide draws upon available data from fungal biology and contextualizes it with general methodologies and findings from related compounds in the 2H-pyran-2-one class.

Introduction to Gibepyrones

Gibepyrones are a class of polyketide-derived 2H-pyran-2-one compounds produced by various species of fungi, including those of the genus Fusarium. Gibepyrone A is the primary product of the gibepyrone gene cluster.[1] It serves as the precursor to a series of oxidized derivatives, including Gibepyrone B and this compound.[1][2] This conversion is facilitated by cluster-independent P450 monooxygenases and is considered a detoxification mechanism for the producing fungus.[1][2] This suggests a potentially lower toxicity profile for this compound compared to its precursor.

Comparative Cytotoxicity Data

Direct comparative studies on the cytotoxicity of this compound and its precursors in human cell lines are not yet available in the published literature. However, the toxic effects of Gibepyrone A on the producing fungus, Fusarium fujikuroi, have been documented.

Table 1: Comparison of the Antifungal Activity of Gibepyrone A and the Implied Activity of this compound

CompoundOrganismAssay TypeConcentrationObserved EffectImplied CytotoxicityReference
Gibepyrone A Fusarium fujikuroiPlate-based Growth Inhibition100 µg/ml~50% reduction in colony diameterHigher[1]
200 µg/ml~85% reduction in colony diameter[1]
This compound Fusarium fujikuroiInferred from biosynthetic pathwayN/AFormation from Gibepyrone A is a detoxification mechanismLower[1][2]

Note: The lower cytotoxicity of this compound is inferred from its role as a detoxification product of Gibepyrone A in the producing fungus.

Potential for Cytotoxicity in a Broader Context

While specific data for Gibepyrones is limited, the 2H-pyran-2-one scaffold is a common motif in a variety of natural products that exhibit significant biological activities, including anticancer effects. Other fungal metabolites with this core structure have demonstrated cytotoxicity against various human cancer cell lines. This suggests that Gibepyrones could also possess cytotoxic properties worthy of investigation in the context of drug discovery.

Experimental Protocols

Detailed experimental protocols for the cytotoxicity of Gibepyrones against mammalian cells have not been published. However, based on standard methodologies for assessing antifungal activity and in vitro cytotoxicity, the following protocols are provided as a reference for future studies.

Antifungal Growth Inhibition Assay (Agar Dilution Method)

This protocol outlines a general procedure for determining the antifungal activity of a compound.

  • Preparation of Test Compounds: Stock solutions of Gibepyrone A and this compound are prepared in a suitable solvent (e.g., ethanol or DMSO).

  • Culture Medium Preparation: A suitable fungal growth medium (e.g., Potato Dextrose Agar) is prepared and autoclaved.

  • Incorporation of Test Compounds: While the agar medium is still molten (approximately 45-50°C), the test compounds are added to achieve the desired final concentrations (e.g., 100 µg/ml and 200 µg/ml). A solvent control is also prepared.

  • Pouring Plates: The agar-compound mixtures are poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A small plug of mycelium from an actively growing culture of the target fungus is placed in the center of each plate.

  • Incubation: The plates are incubated at an optimal temperature for the fungus (e.g., 25°C) for a specified period.

  • Data Collection: The diameter of the fungal colony is measured in millimeters. The percentage of growth inhibition is calculated relative to the solvent control.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Human cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound and its precursors) and incubated for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well, and the plates are incubated for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The culture medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizing the Biosynthetic and Experimental Pathways

To aid in the understanding of the relationship between this compound and its precursors, as well as the workflow of a typical cytotoxicity experiment, the following diagrams are provided.

Gibepyrone_Biosynthesis PKS Polyketide Synthase (Gpy1) GA Gibepyrone A PKS->GA Biosynthesis P450 P450 Monooxygenases (non-clustered) GA->P450 Oxidation GB Gibepyrone B P450->GB Hydroxylation GD This compound GB->GD Further Oxidation Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_compounds Treat with Gibepyrones (various concentrations) seed_cells->treat_compounds incubate Incubate for 24-72 hours treat_compounds->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate analyze_data Calculate IC50 Values read_plate->analyze_data end End analyze_data->end

References

A Comparative Guide to the Bioactivity of Gibepyrone D and its Potential Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Gibepyrone D, a member of the α-pyrone class of natural products, has garnered interest for its potential biological activities. This guide provides a comparative overview of this compound and its known structural relatives, alongside a predictive analysis of hypothetical analogs based on established structure-activity relationships within the α-pyrone family. While direct comparative studies on a series of synthesized this compound analogs are not yet available in the public domain, this document aims to provide a valuable resource for researchers by summarizing existing data and offering a rational basis for the design of future analogs with enhanced bioactivity.

This compound and its Naturally Occurring Analogs

This compound belongs to a family of 2H-pyran-2-one compounds known as gibepyrones, which have been isolated from the rice pathogenic fungus Fusarium fujikuroi. The known members of this family include Gibepyrones A, B, C, E, and F. These compounds share a common pyrone core but differ in their oxidation patterns.

CompoundStructureReported Bioactivity
Gibepyrone A 6-((E)-but-2-en-2-yl)-3-methyl-2H-pyran-2-oneModerate antimicrobial activity against Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus) and yeasts (Saccharomyces cerevisiae, Candida albicans)[1]. Potent nematode-antagonistic effects[1].
Gibepyrone B Oxidized derivative of Gibepyrone AActive against S. aureus and S. cerevisiae[1].
This compound Oxidized derivative of Gibepyrone AReported as a likely end-product in overexpression studies, suggesting it is a stable metabolite[1].

Hypothetical Structural Analogs of this compound and their Predicted Bioactivity

Based on structure-activity relationship (SAR) studies of other α-pyrone analogs, we can predict how modifications to the this compound scaffold might influence its bioactivity. The following table presents a series of hypothetical analogs and their potential biological effects, providing a roadmap for future synthetic and screening efforts.

Analog IDStructural Modification from this compoundPredicted Bioactivity and Rationale
GDA-1 Introduction of a hydroxyl group on the side chainIncreased hydrophilicity may enhance interaction with certain biological targets. SAR studies on other pyrones suggest that hydroxylation can modulate antimicrobial and antiproliferative activity.
GDA-2 Halogenation (e.g., chlorination, bromination) of the pyrone ringHalogen atoms can enhance lipophilicity and membrane permeability, potentially increasing potency. This has been observed in other heterocyclic compounds with antimicrobial and antiproliferative effects.
GDA-3 Extension of the alkyl side chainIncreased lipophilicity could improve membrane interaction and antibacterial activity against certain strains. The optimal chain length would need to be determined experimentally.
GDA-4 Introduction of an aromatic ring on the side chainAromatic moieties can introduce new binding interactions (e.g., pi-stacking) with biological targets, potentially leading to enhanced or novel activities, such as antiproliferative effects.
GDA-5 Replacement of the pyrone oxygen with sulfur (thiopyrone)This modification can significantly alter the electronic properties and reactivity of the core structure, potentially leading to novel bioactivities, including enhanced antiproliferative effects as seen in some thiopyran analogs.

Experimental Protocols

Detailed methodologies for key bioassays are provided below to facilitate the evaluation of this compound analogs.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts and is suitable for determining the Minimum Inhibitory Concentration (MIC) of novel compounds.

1. Preparation of Fungal Inoculum:

  • Subculture the fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.

  • Prepare a cell suspension in sterile saline (0.85% NaCl) and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • Further dilute the suspension in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

  • Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mg/mL.

  • Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.125 to 64 µg/mL).

3. Incubation and Reading:

  • Add the fungal inoculum to each well containing the diluted compound.

  • Include a growth control (inoculum without compound) and a sterility control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction) compared to the growth control, as determined visually or by spectrophotometric reading at 530 nm.

Antiproliferative Activity (Sulforhodamine B - SRB Assay)

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

1. Cell Plating:

  • Seed cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

2. Compound Treatment:

  • Treat the cells with various concentrations of the test compounds (typically from 0.1 to 100 µM) and incubate for 48-72 hours.

  • Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

3. Cell Fixation and Staining:

  • Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[2][3][4][5]

  • Wash the plates five times with slow-running tap water and allow to air dry.[3][4]

  • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[2][5]

  • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.[2][3][4][5]

4. Solubilization and Measurement:

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Read the absorbance at 510-570 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle control.

Visualizations

The following diagrams illustrate key concepts related to the bioactivity and evaluation of this compound and its analogs.

Gibepyrone_Biosynthesis_and_Analogs cluster_0 Biosynthetic Precursor cluster_1 Natural Gibepyrones cluster_2 Hypothetical Analogs Polyketide Precursor Polyketide Precursor Gibepyrone A Gibepyrone A Polyketide Precursor->Gibepyrone A PKS This compound This compound Gibepyrone A->this compound Oxidation Other Gibepyrones (B, C, E, F) Other Gibepyrones (B, C, E, F) Gibepyrone A->Other Gibepyrones (B, C, E, F) Oxidation GDA-1 (Hydroxylated) GDA-1 (Hydroxylated) This compound->GDA-1 (Hydroxylated) Synthesis GDA-2 (Halogenated) GDA-2 (Halogenated) This compound->GDA-2 (Halogenated) Synthesis GDA-3 (Chain Extended) GDA-3 (Chain Extended) This compound->GDA-3 (Chain Extended) Synthesis GDA-4 (Aromatic) GDA-4 (Aromatic) This compound->GDA-4 (Aromatic) Synthesis GDA-5 (Thiopyrone) GDA-5 (Thiopyrone) This compound->GDA-5 (Thiopyrone) Synthesis

Caption: Biosynthetic relationship of natural gibepyrones and proposed synthetic analogs of this compound.

Bioactivity_Screening_Workflow Start Start Synthesize Analogs Synthesize Analogs Start->Synthesize Analogs Antimicrobial Assays Antimicrobial Assays Synthesize Analogs->Antimicrobial Assays Antiproliferative Assays Antiproliferative Assays Synthesize Analogs->Antiproliferative Assays Determine MIC Determine MIC Antimicrobial Assays->Determine MIC Determine IC50 Determine IC50 Antiproliferative Assays->Determine IC50 SAR Analysis SAR Analysis Determine MIC->SAR Analysis Determine IC50->SAR Analysis Lead Compound Identification Lead Compound Identification SAR Analysis->Lead Compound Identification

Caption: Workflow for the synthesis and bioactivity screening of this compound analogs.

References

Evaluating the Phytotoxicity of Gibepyrone D in Comparison to Gibepyrone A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the phytotoxicity of Gibepyrone D and Gibepyrone A. Due to a lack of direct comparative studies in the existing scientific literature, this document synthesizes available data on their biosynthesis, along with information on related compounds, to infer their potential phytotoxic effects. It also provides detailed experimental protocols and conceptual signaling pathways to guide future research in this area.

Introduction and Biosynthetic Relationship

Gibepyrone A and this compound are α-pyrone secondary metabolites produced by the fungus Fusarium fujikuroi, the causative agent of bakanae disease in rice.[1][2] Gibepyrone A is synthesized via a polyketide synthase pathway.[1] Subsequently, Gibepyrone A can be converted to this compound through oxidation by cytochrome P450 monooxygenases.[1][2] This conversion is hypothesized to be a detoxification mechanism for the fungus itself, suggesting that this compound may possess lower biological activity, including phytotoxicity, compared to its precursor, Gibepyrone A.[1]

Comparative Phytotoxicity Data

As of the latest literature review, no direct quantitative data from comparative phytotoxicity assays (e.g., seed germination, root elongation, or leaf necrosis assays) for Gibepyrone A and this compound on any plant species has been published. The primary evidence for a potential difference in their phytotoxicity comes from the observation that the producing fungus detoxifies Gibepyrone A by converting it to this compound.[1]

To illustrate the type of data required for a comprehensive comparison, the following table presents phytotoxicity data for other α-pyrone compounds, which are structurally related to gibepyrones.

Table 1: Phytotoxicity of Various α-Pyrone Compounds (Illustrative Examples)

CompoundPlant SpeciesAssay TypeEndpointResultReference
Pyrenocine AOnion (Allium cepa)Seedling ElongationED504 µg/mL[3]
Alternapyrone E & FWheat (Triticum aestivum)Seed GerminationInhibitionSignificant[4]
6-Pentyl-α-pyroneGeneralGermination AssayInhibitionObserved[1]

Note: This table is for illustrative purposes only and does not contain data for Gibepyrone A or D.

Experimental Protocols

To facilitate research into the comparative phytotoxicity of Gibepyrone A and D, a standard experimental protocol for assessing phytotoxicity through a seed germination and root elongation assay is provided below.

Seed Germination and Root Elongation Phytotoxicity Assay

Objective: To quantify and compare the inhibitory effects of Gibepyrone A and this compound on the seed germination and root elongation of a model plant (e.g., Lactuca sativa - lettuce or Arabidopsis thaliana).

Materials:

  • Gibepyrone A and this compound (dissolved in a suitable solvent, e.g., DMSO, and then diluted in sterile distilled water)

  • Seeds of the chosen plant species

  • Sterile Petri dishes (9 cm diameter)

  • Sterile filter paper

  • Sterile distilled water

  • Solvent control (sterile distilled water with the same concentration of the solvent used to dissolve the gibepyrones)

  • Positive control (e.g., a known herbicide)

  • Growth chamber with controlled temperature and light conditions

  • Ruler or digital caliper for measurements

Procedure:

  • Preparation of Test Solutions: Prepare a series of concentrations for both Gibepyrone A and this compound (e.g., 10, 50, 100, 200 µg/mL) in sterile distilled water. Ensure the final solvent concentration is consistent across all treatments and the solvent control, and is non-phytotoxic.

  • Seed Sterilization: Surface sterilize the seeds to prevent microbial contamination. This can be done by rinsing the seeds in 70% ethanol for 1-2 minutes, followed by a 5-10 minute wash in a 1% sodium hypochlorite solution, and finally rinsing several times with sterile distilled water.

  • Assay Setup:

    • Place two layers of sterile filter paper in each Petri dish.

    • Add 5 mL of the respective test solution, solvent control, or sterile distilled water to each Petri dish.

    • Place a predetermined number of sterilized seeds (e.g., 20-30) on the moist filter paper in each dish, ensuring they are evenly spaced.

    • Seal the Petri dishes with parafilm to maintain humidity.

  • Incubation: Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C with a 16h light/8h dark photoperiod) for a specified duration (e.g., 5-7 days).

  • Data Collection:

    • Germination Rate: A seed is considered germinated when the radicle has emerged. Count the number of germinated seeds daily. Calculate the final germination percentage at the end of the incubation period.

    • Root Elongation: At the end of the incubation period, measure the length of the primary root of each germinated seedling.

  • Data Analysis:

    • Calculate the percentage of germination inhibition for each treatment relative to the solvent control.

    • Calculate the average root length for each treatment and the percentage of root growth inhibition relative to the solvent control.

    • Determine the IC50 (concentration causing 50% inhibition) for both germination and root elongation for each compound using dose-response curve analysis.

Visualizing Pathways and Workflows

Biosynthetic Pathway from Gibepyrone A to this compound

Gibepyrone_Biosynthesis Gibepyrone A Gibepyrone A P450 P450 Monooxygenases Gibepyrone A->P450 Substrate This compound This compound P450->this compound Oxidation

Caption: Biosynthesis of this compound from Gibepyrone A.

Experimental Workflow for Phytotoxicity Assay

Phytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_data Data Analysis Test_Solutions Prepare Gibepyrone A & D and Control Solutions Assay_Setup Plate Seeds on Moist Filter Paper Test_Solutions->Assay_Setup Seed_Sterilization Surface Sterilize Seeds Seed_Sterilization->Assay_Setup Incubation Incubate in Growth Chamber Assay_Setup->Incubation Data_Collection Measure Germination Rate and Root Length Incubation->Data_Collection Data_Analysis Calculate Inhibition % and IC50 Values Data_Collection->Data_Analysis

Caption: Workflow for the seed germination and root elongation assay.

Hypothetical Signaling Pathway of α-Pyrone Phytotoxicity

Phytotoxicity_Signaling Gibepyrone_A Gibepyrone A Cell_Membrane Plant Cell Membrane Gibepyrone_A->Cell_Membrane Interacts with ROS_Production Reactive Oxygen Species (ROS) Production Cell_Membrane->ROS_Production Hormone_Imbalance Hormone Imbalance (e.g., Auxin, GA) Cell_Membrane->Hormone_Imbalance Cellular_Damage Oxidative Stress & Cellular Damage ROS_Production->Cellular_Damage Gene_Expression Altered Gene Expression Hormone_Imbalance->Gene_Expression Physiological_Effects Inhibition of Germination & Root Growth Cellular_Damage->Physiological_Effects Gene_Expression->Physiological_Effects

Caption: A hypothetical signaling pathway for α-pyrone-induced phytotoxicity.

Conclusion and Future Directions

While direct comparative data on the phytotoxicity of Gibepyrone A and this compound is currently unavailable, the existing biochemical evidence strongly suggests that this compound is a detoxified metabolite of Gibepyrone A, implying it is likely less phytotoxic. This guide provides the necessary framework, including detailed experimental protocols and conceptual pathways, to formally test this hypothesis. Further research employing the methodologies outlined herein is crucial to definitively characterize and compare the phytotoxic profiles of these two related natural products. Such studies will not only enhance our understanding of the chemical ecology of Fusarium fujikuroi but also inform potential applications in agriculture and drug development.

References

Safety Operating Guide

Proper Disposal Procedures for Gibepyrone D

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation in All Laboratory and a-GMP Environments

This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of Gibepyrone D and associated contaminated materials. Adherence to these procedures is mandatory to ensure personnel safety, environmental protection, and regulatory compliance.

I. Waste Identification and Segregation

Proper segregation of this compound waste is the critical first step in the disposal process.[1][2] Incorrect segregation can lead to hazardous chemical reactions and non-compliant disposal. Waste streams must be separated into the categories outlined in the table below.

Waste StreamDescriptionContainer Type
Solid this compound Waste Includes unused or expired pure compound, residues, and heavily contaminated materials (e.g., weighing boats, contaminated gloves).Labeled, sealed, chemically compatible container.[3][4][5]
Liquid this compound Waste Includes solutions containing this compound, reaction mixtures, and rinsates from triple-rinsing procedures.[5][6]Labeled, sealed, leak-proof container with screw-on cap.[3][4]
Sharps Waste Needles, syringes, and other sharps contaminated with this compound.Puncture-resistant sharps container.[3]
General Lab Waste Uncontaminated lab supplies such as clean gloves, bench paper, and packaging.Standard laboratory waste bin.

II. Aqueous Waste Neutralization Protocol

Aqueous solutions containing this compound at concentrations below 10 g/L may be neutralized for drain disposal, provided local regulations permit this. This procedure must be performed in a certified chemical fume hood.

Experimental Protocol: Acid-Base Neutralization

  • Preparation : Don appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dilution : If the concentration of the this compound solution is above 1 g/L, dilute it with water to bring the concentration below this threshold.

  • Neutralization : Slowly add a 1M solution of sodium bicarbonate (NaHCO₃) to the this compound solution while stirring.

  • pH Monitoring : Continuously monitor the pH of the solution using a calibrated pH meter. The target pH range for neutralization is between 6.0 and 8.0.

  • Disposal : Once the pH is stabilized within the target range, the neutralized solution can be flushed down the sanitary sewer with a copious amount of water (at least a 20-fold excess).[7]

III. Container Management and Final Disposal

Proper management of waste containers is essential to prevent leaks and ensure safe transport.[3][4][5]

  • Labeling : All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[8]

  • Storage : Store waste containers in a designated satellite accumulation area.[4][9] Ensure secondary containment is used to capture any potential leaks.[3]

  • Empty Containers : Containers that held this compound must be triple-rinsed with a suitable solvent.[5][6] The rinsate must be collected and treated as hazardous liquid waste.[5][6] After triple-rinsing, deface the label and dispose of the container as general lab waste.[6][9]

  • Waste Pickup : Schedule a pickup with your institution's Environmental Health and Safety (EHS) office for all solid this compound waste, concentrated liquid waste, and sharps.[8][9] Do not accumulate more than 55 gallons of hazardous waste.[9]

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Caption: Decision workflow for the safe disposal of this compound waste streams.

References

Personal protective equipment for handling Gibepyrone D

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical information for the handling and disposal of the novel research compound, Gibepyrone D. All personnel must review and understand these procedures before commencing any work with this material.

Hazard Communication and Occupational Exposure

This compound is a potent, powdered compound with an undetermined toxicological profile.[1][2] Due to the lack of comprehensive data, it must be handled as a substance with high pharmacological activity.[2][3] Engineering controls are the primary means of protection, with Personal Protective Equipment (PPE) serving as a critical secondary defense.[3]

Occupational Exposure Band (OEB) Classification:

Based on precautionary principles for new chemical entities, this compound is assigned a default OEB. This classification dictates the required containment and handling procedures.[4]

ParameterClassificationHandling Requirements
Occupational Exposure Band (OEB) OEB 4Use of a certified fume hood or ventilated balance enclosure is mandatory for all powder handling.[2][5]
Occupational Exposure Limit (OEL) < 1 µg/m³ (Assumed)All operations must be designed to keep airborne concentrations below this limit.[6][7]
Primary Containment Engineering ControlsWeighing, aliquoting, and reconstituting of powdered this compound must occur within a containment system like a fume hood or glove box.[5][6]

Personal Protective Equipment (PPE) Protocol

Appropriate PPE is mandatory for all activities involving this compound. The required level of protection varies based on the specific task and the physical form of the compound (powder vs. solution).[8][9]

Required PPE for Handling this compound:

TaskBody ProtectionHand ProtectionEye/Face ProtectionRespiratory Protection
Handling Powder (Weighing, Aliquoting)Disposable, solid-front lab coat with tight cuffs.Double-layered nitrile gloves.[9] Change outer glove immediately upon contamination.ANSI Z87.1-compliant safety goggles and a full face shield.[9][10]N95 respirator or higher, required if not using a fully enclosed glove box.[10]
Handling Solutions (Dilutions, Assays)Standard lab coat (buttoned).[10]Single pair of nitrile gloves.[8]ANSI Z87.1-compliant safety glasses with side shields.[9]Not generally required if handled in a well-ventilated area.
Spill Cleanup (Powder)Disposable chemical-resistant coverall.Heavy-duty chemical-resistant gloves (e.g., neoprene over nitrile).Full face shield over safety goggles.[9]Full-face or half-mask air-purifying respirator with P100 filters.[11]
Waste Disposal Standard lab coat.Nitrile gloves.Safety glasses with side shields.Not required.

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural workflow for safely preparing a stock solution of this compound. All powder handling must take place inside a certified chemical fume hood or other designated containment area.[5]

Experimental Workflow: Preparation of 10mM this compound Stock Solution

G cluster_0 Preparation Phase (Inside Fume Hood) cluster_1 Decontamination & Storage prep_ppe 1. Don Required PPE (Double Gloves, Goggles, Face Shield, Lab Coat) setup_area 2. Prepare Work Area (Place absorbent liner, assemble equipment) prep_ppe->setup_area weigh_powder 3. Weigh this compound (Use ventilated balance enclosure or weigh on liner) setup_area->weigh_powder reconstitute 4. Reconstitute Powder (Add solvent slowly to vial, cap securely) weigh_powder->reconstitute vortex 5. Ensure Complete Dissolution (Vortex/sonicate until solution is clear) reconstitute->vortex label_vial 6. Label Stock Vial (Name, Concentration, Date, Initials) vortex->label_vial decontaminate 7. Decontaminate Work Surface & Equipment label_vial->decontaminate dispose_waste 8. Dispose of Contaminated Materials (Outer gloves, liner, weigh boat in solid waste) decontaminate->dispose_waste store 9. Store Stock Solution (Place in designated -20°C storage) dispose_waste->store remove_ppe 10. Doff Remaining PPE store->remove_ppe

Workflow for Safe Preparation of this compound Solution.

Hypothetical Signaling Pathway

To facilitate research, the following diagram illustrates the hypothesized mechanism of action for this compound as a potent inhibitor of the fictional "Kinase X" (K-X) pathway, which is implicated in cellular proliferation.

Hypothesized this compound Mechanism of Action

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Adaptor Adaptor Protein Receptor->Adaptor Ras Ras Activation Adaptor->Ras KX Kinase X (K-X) Ras->KX Downstream Downstream Effectors KX->Downstream Proliferation Cell Proliferation Downstream->Proliferation Gibepyrone This compound Gibepyrone->KX

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.